molecular formula C4H5NO2S B015480 Ethoxycarbonyl isothiocyanate CAS No. 16182-04-0

Ethoxycarbonyl isothiocyanate

Cat. No.: B015480
CAS No.: 16182-04-0
M. Wt: 131.16 g/mol
InChI Key: BDTDECDAHYOJRO-UHFFFAOYSA-N
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Description

Ethoxycarbonyl isothiocyanate reacts with 2-amino-tetrahydrobenzo[b]thiophene derivatives to yield tetrahydrobenzo[b]thiophen-2-thiourea derivatives.>

Properties

IUPAC Name

ethyl N-(sulfanylidenemethylidene)carbamate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO2S/c1-2-7-4(6)5-3-8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTDECDAHYOJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167253
Record name Ethyl isothiocyanatoformate
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Molecular Weight

131.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16182-04-0
Record name Ethoxycarbonyl isothiocyanate
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Record name Ethyl isothiocyanatoformate
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Record name Ethyl isothiocyanatoformate
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Record name Ethyl isothiocyanatoformate
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Record name Ethoxycarbonyl isothiocyanate
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Foundational & Exploratory

Ethoxycarbonyl Isothiocyanate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and applications of ethoxycarbonyl isothiocyanate, a versatile reagent in organic chemistry.

This compound is a valuable and reactive organic intermediate widely utilized in the synthesis of a diverse range of heterocyclic compounds, pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles, making it a key building block in the construction of complex molecular architectures.[4] This technical guide provides a detailed overview of its synthesis, characterization, and safe handling for laboratory professionals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt, typically sodium or potassium thiocyanate.[1][4][5] This reaction can be performed under various conditions, including in aqueous or organic solvents, and can be catalyzed to improve yield and purity.

General Reaction Scheme

The fundamental reaction for the synthesis is as follows:

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. Below are detailed methodologies for two common procedures.

Protocol 1: Synthesis in an Aqueous Medium

This method, adapted from a reported procedure, utilizes water as the solvent and can be scaled for larger preparations.[5][6]

Materials:

  • Sodium thiocyanate (NaSCN)

  • Ethyl chloroformate (ClCOOEt)

  • Sodium acetate (B1210297) (optional, as buffer)[5]

  • Polyethylene (B3416737) glycol (PEG-200, as phase transfer catalyst)[6]

  • Water

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Dissolve sodium thiocyanate in water in a reaction vessel equipped with a stirrer and a cooling system.

  • Add a catalytic amount of polyethylene glycol.[6]

  • Cool the mixture to below 10 °C.[5][6]

  • Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 15 °C.[5][6]

  • After the addition is complete, continue stirring the reaction mixture for 3-5 hours at 10-15 °C.[5][6]

  • Upon completion of the reaction, allow the mixture to stand and separate into layers. The upper oily layer is the crude this compound.[5][6]

  • For purification, the oily layer can be separated and used directly or further purified by vacuum distillation.

Protocol 2: Synthesis in an Organic Solvent with a Catalyst

This protocol, which can lead to very high yields, employs an organic solvent and a catalyst.[1][4]

Materials:

Procedure:

  • To a jacketed reactor, add sodium thiocyanate and toluene.[1]

  • Heat the mixture to 30 °C and sequentially add catalytic amounts of pyridine and water.[1]

  • Slowly add ethyl chloroformate to the reaction mixture over a period of approximately 40 minutes.[1]

  • Maintain the reaction under stirring for about 3 hours. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.[1][4]

  • Once the reaction is complete, the mixture is filtered to remove the sodium chloride byproduct.[1]

  • The filtrate, containing the this compound in toluene, can be used directly for subsequent reactions or the product can be isolated by vacuum distillation.[4] A yield of up to 99% has been reported with this method.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up R1 Ethyl Chloroformate Reaction Reaction R1->Reaction R2 Sodium Thiocyanate R2->Reaction Solvent Solvent (Water or Toluene) Solvent->Reaction Catalyst Catalyst (e.g., Pyridine, PEG) Catalyst->Reaction Temp Temperature (<15°C or 30°C) Temp->Reaction Separation Phase Separation or Filtration Reaction->Separation Purification Vacuum Distillation (Optional) Separation->Purification Product Ethoxycarbonyl Isothiocyanate Separation->Product Crude Product Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₅NO₂S[7]
Molecular Weight 131.15 g/mol [8]
Appearance Light yellow oil/liquid[1]
Boiling Point 56 °C at 18 mmHg[1]
Density 1.112 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.500[1]
Solubility Soluble in chloroform (B151607) and ether[1][3]
Storage Temperature 2-8°C
Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the isothiocyanate (-N=C=S) and carbonyl (C=O) functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[8] The characteristic peaks are expected in the regions of 2200-1900 cm⁻¹ for the asymmetric stretch of the isothiocyanate group and around 1750-1720 cm⁻¹ for the carbonyl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. While ¹H NMR data is available, it's noted that the isothiocyanate carbon in ¹³C NMR spectra can sometimes be difficult to observe due to quadrupolar relaxation and chemical shift anisotropy.[9][10]

  • ¹H NMR: The spectrum will show signals corresponding to the ethyl group: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂).

  • ¹³C NMR: The spectrum will show signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the isothiocyanate carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be observed at m/z = 131. Characteristic fragmentation patterns for isothiocyanates often involve the loss of SH or cleavage of the alkyl chain.[8][11]

Rotational Spectroscopy

Advanced techniques like supersonic jet Fourier transform microwave spectroscopy have been used to study the conformational isomers of this compound in the gas phase, identifying two stable conformers.[12][13]

Characterization Workflow Diagram

CharacterizationWorkflow cluster_physchem Physical & Chemical Properties cluster_spectroscopy Spectroscopic Analysis Product Synthesized Product (this compound) Appearance Appearance Product->Appearance BP Boiling Point Product->BP Density Density Product->Density RefractiveIndex Refractive Index Product->RefractiveIndex IR IR Spectroscopy Confirms -NCS and C=O groups Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Elucidates C-H framework Product->NMR MS Mass Spectrometry Determines Molecular Weight & Fragmentation Product->MS Purity Purity Assessment (e.g., GC, HPLC) IR->Purity NMR->Purity MS->Purity Final Characterized Product Purity->Final

Caption: Logical workflow for the characterization of this compound.

Applications in Research and Development

This compound is a versatile reagent with numerous applications in organic synthesis and drug discovery.[1][2]

  • Synthesis of Heterocycles: It is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thioureas, thiouracils, and triazines.[1][5]

  • Pharmaceutical and Agrochemical Intermediates: Many of the heterocyclic compounds derived from this compound serve as important intermediates in the production of pharmaceuticals and agrochemicals.[3][5] For example, it has been used in the synthesis of precursors for herbicides.[5]

  • Reaction with Nucleophiles: It readily reacts with amines to form N-ethoxycarbonylthioureas, which are valuable synthetic intermediates.[4][14][15][16]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[7][17][18]

  • Hazards: It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7][17][18] It can cause serious eye damage and is a lachrymator (a substance that causes tearing).[7][17][18] It is also moisture-sensitive.[3][7]

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[17][18] Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[17][18]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][17] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon).[7][17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, amines, and alcohols.[17]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[17][18] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[17][18]

This guide provides a comprehensive overview for the synthesis and characterization of this compound. Researchers and professionals in drug development should always consult the relevant Safety Data Sheets (SDS) before handling this compound and adhere to strict laboratory safety protocols.[7][17][18]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethoxycarbonyl Isothiocyanate

Abstract

This compound (CAS No. 16182-04-0) is a versatile reagent in organic synthesis, primarily utilized as a building block for a wide array of nitrogen- and sulfur-containing heterocyclic compounds. Its unique reactivity makes it an invaluable tool in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its role in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a colorless to light yellow oil that is sensitive to moisture and is a lachrymator.[3] It is soluble in common organic solvents such as chloroform (B151607) and ether.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16182-04-0[1][3][4]
Molecular Formula C₄H₅NO₂S[1][3]
Molecular Weight 131.15 g/mol [1][3][4]
Appearance Colorless to pale yellow to orange liquid[1]
Boiling Point 56 °C at 18 mmHg[3][5]
Density 1.112 g/mL at 25 °C[1][2][3]
Refractive Index (n20/D) 1.500[2][3][5]
Flash Point 123 °F (50.6 °C)[3]
Storage Temperature 2-8°C[1][3][5]
Solubility Soluble in chloroform and ether[2][3]

Synthesis and Reactions: Experimental Protocols

This compound is a key intermediate in the synthesis of various organic compounds, including thioureas, N-acylthioureas, and a range of heterocyclic systems such as pyrazolo[1,5-a][2][3][4]triazines, fused thiophenes, and 4-thiouracils.[1]

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt.

Protocol: Synthesis from Sodium Thiocyanate and Ethyl Chloroformate [3]

  • To a reaction vessel, add 100 kg of water, 100 kg of sodium thiocyanate, and 2 kg of sodium acetate.

  • Stir the mixture and cool the temperature to 10°C.

  • Slowly add 135 kg of ethyl chloroformate dropwise to the cooled mixture.

  • Maintain the reaction temperature at 10°C and continue stirring for 5 hours.

  • Upon completion, the reaction mixture will separate into two layers.

  • The upper oily layer is the this compound product.

Synthesis of Thiourea Derivatives

This compound readily reacts with primary and secondary amines to form N-ethoxycarbonylthioureas, which are versatile intermediates for the synthesis of more complex molecules.

Protocol: General Synthesis of an N,N'-Disubstituted Thiourea [6]

  • Dissolve the desired amine (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL).

  • To this solution, add this compound (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting materials are consumed, remove the solvent under reduced pressure.

  • If necessary, purify the crude product by recrystallization or flash column chromatography.

Applications in Synthetic Chemistry

The isothiocyanate functional group in this compound is highly electrophilic, making it susceptible to nucleophilic attack by a variety of compounds. This reactivity is harnessed in the synthesis of a wide range of heterocyclic compounds with potential biological activity.[1]

Logical Workflow for Synthetic Applications

The following diagram illustrates the central role of this compound in the synthesis of various chemical entities.

G Workflow of this compound in Synthesis A This compound C N-Ethoxycarbonyl Thioureas A->C Reaction with H Tetrahydrobenzo[b]thiophen-2-thiourea derivatives A->H Reaction with B Primary/Secondary Amines B->C D Heterocyclic Compounds (e.g., Thiouracils, Triazines) C->D Cyclization E Pharmaceuticals D->E F Agrochemicals D->F G 2-Amino-tetrahydrobenzo[b]thiophene derivatives G->H I Antibacterial/Antifungal Agents H->I G Synthesis of Fused Thiophene Derivatives cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization and Derivatization cluster_2 Application A This compound C Reaction Mixture A->C B 2-Amino-tetrahydrobenzo[b]thiophene B->C D Tetrahydrobenzo[b]thiophen-2-thiourea derivative C->D Stirring at room temp. E Further Reactions D->E F Fused Thiophene Derivatives E->F G Biological Screening F->G H Antibacterial & Antifungal Agents G->H

References

Ethoxycarbonyl Isothiocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoxycarbonyl isothiocyanate is a versatile reagent in organic synthesis, playing a crucial role as a building block for a wide array of heterocyclic compounds.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and key applications, particularly within pharmaceutical and agrochemical research and development.[2] Its ability to introduce the isothiocyanate functional group makes it an invaluable tool for medicinal chemists.[2]

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValueCitations
Molecular Formula C₄H₅NO₂S[2][3][4][5]
Molecular Weight 131.15 g/mol [2][4][6]
Appearance Colorless to pale yellow or orange liquid[2]
Density 1.112 g/mL at 25 °C[2][6]
Boiling Point 55 - 56 °C at 18 mmHg[2][6]
Refractive Index n20/D 1.497 - 1.503[2]
CAS Registry Number 16182-04-0[3][4]
Storage Conditions Store at 2 - 8 °C[2][6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of sodium thiocyanate (B1210189) with ethyl chloroformate. Several protocols with minor variations have been reported, offering flexibility in terms of solvents and catalysts.

Experimental Protocol 1: Aqueous Synthesis

This protocol outlines a straightforward synthesis in an aqueous medium.

  • Reaction Setup : Add 100 kg of water, 100 kg of sodium thiocyanate, and 2 kg of sodium acetate (B1210297) to a suitable reaction vessel.[7]

  • Cooling : Stir the mixture and lower the temperature to 10°C.[7]

  • Addition of Ethyl Chloroformate : Slowly add 135 kg of ethyl chloroformate dropwise to the reaction mixture.[7]

  • Reaction : Maintain the reaction temperature at 10°C and continue stirring for 5 hours.[7]

  • Work-up : After the reaction is complete, the mixture will separate into two layers. The upper oil phase is the desired product, this compound.[7]

Experimental Protocol 2: Synthesis with Phase Transfer Catalyst

This method employs a phase transfer catalyst to facilitate the reaction.

  • Reaction Setup : Dissolve 45 parts of 99% sodium thiocyanate in 80 parts of water.[8]

  • Catalyst Addition : Add 0.55 parts of polyethylene (B3416737) glycol (average molecular weight of 200) to the solution.[8]

  • Cooling : Cool the solution to below 10°C.[8]

  • Addition of Ethyl Chloroformate : While stirring, slowly add 54.8 parts of 99% ethyl chloroformate. The reaction temperature should be maintained at no higher than 15°C.[8]

  • Reaction : Continue to stir the reaction mixture for 3 hours.[8]

  • Work-up : Add 30 parts of water and stir for 10 minutes. Allow the mixture to stand for 1 hour to allow for phase separation. The upper oily layer, N-ethoxy carbonyl isothiocyanate, is then separated from the lower aqueous phase.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product NaSCN Sodium Thiocyanate Reaction Stirring (3-5 hours) NaSCN->Reaction EtOCOCl Ethyl Chloroformate EtOCOCl->Reaction Solvent Water or Toluene Solvent->Reaction Catalyst Phase Transfer Catalyst (optional) Catalyst->Reaction Temp < 15°C Temp->Reaction Separation Phase Separation Reaction->Separation Product This compound Separation->Product

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which are investigated for their biological activities.[1][9] Its isothiocyanate group is highly reactive towards nucleophiles, making it a versatile building block.[10]

Key applications include the synthesis of:

  • Thiourea (B124793) derivatives : Through reaction with amines.[2][10]

  • Pyrazolo[1,5-a][2][4][7]triazine derivatives : These have been explored as potential inhibitors of protein kinase CK2.[9]

  • Fused thiophene (B33073) derivatives : Some of which exhibit antibacterial and antifungal activities.[9]

  • 4-Thiouracil derivatives .[9]

  • N-acylthioureas : Synthesized from aminodeoxy sugars.[9]

The general reaction pathway involves the nucleophilic attack of an amine on the isothiocyanate carbon, leading to the formation of a thiourea linkage. This intermediate can then undergo further intramolecular reactions to form various heterocyclic systems.

Application_Pathway cluster_products Synthetic Targets reagent Ethoxycarbonyl Isothiocyanate thioureas Thioureas reagent->thioureas + Amines pyrazolo_triazines Pyrazolo[1,5-a][1,3,5]triazines reagent->pyrazolo_triazines + Aminopyrazoles fused_thiophenes Fused Thiophenes reagent->fused_thiophenes + Amino-thiophenes thiouracils 4-Thiouracils reagent->thiouracils + Enamines

Caption: Role as a versatile reagent in synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5][11]

  • Hazards : It is a flammable liquid and vapor.[5][11] It is toxic if swallowed, in contact with skin, or if inhaled.[5][12] It can cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][12] It is also a lachrymator.[5][12]

  • Handling : Use only under a chemical fume hood and wear appropriate personal protective equipment, including gloves and eye protection.[11][12] Keep away from open flames, hot surfaces, and sources of ignition.[11][12]

  • Storage : Store in a well-ventilated place, keeping the container tightly closed. It should be stored at 2-8°C.[2][6] It is sensitive to moisture.[1][5]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][11][12]

References

Ethoxycarbonyl Isothiocyanate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the safe handling, properties, and synthetic applications of ethoxycarbonyl isothiocyanate for researchers, scientists, and drug development professionals.

This compound is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility lies in its ability to introduce the isothiocyanate functional group, a key component in the synthesis of various bioactive molecules such as thioureas and heterocyclic compounds.[1] This guide provides a comprehensive overview of its safety data, handling procedures, chemical properties, and key experimental protocols.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[2][3] It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[4] The compound is also known to cause serious eye damage and is a lachrymator, meaning it can induce tearing.[2][3]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[3]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[4]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2]
Skin Corrosion/Irritation-Causes skin irritation[3]
Respiratory Sensitization-May cause allergy or asthma symptoms or breathing difficulties if inhaled[3]
Skin Sensitization-May cause an allergic skin reaction[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]
Handling and Storage

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, an apron and boots.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be kept away from heat, sparks, and open flames.[2] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon).[2] Incompatible materials to avoid include strong oxidizing agents, strong bases, acids, amines, and alcohols.[2]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₄H₅NO₂S
Molecular Weight 131.15 g/mol
CAS Number 16182-04-0
Appearance Colorless to pale yellow or orange liquid
Boiling Point 55-56 °C at 18 mmHg
Density 1.112 g/mL at 25 °C
Refractive Index n20/D 1.497 - 1.503
Flash Point 50 °C (122 °F)
Solubility Soluble in chloroform (B151607) and ether[1]

Experimental Protocols and Applications

This compound is a valuable reagent for the synthesis of a variety of organic compounds. Its primary use is in the formation of thiourea (B124793) derivatives through reaction with primary and secondary amines. It is also used in the synthesis of various heterocyclic compounds with potential biological activity.[1]

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl chloroformate with sodium thiocyanate (B1210189).

Methodology:

  • In a reaction vessel, dissolve sodium thiocyanate in water.

  • Cool the solution to below 10 °C.

  • Slowly add ethyl chloroformate to the stirred solution while maintaining the temperature below 15 °C.

  • Continue stirring for several hours after the addition is complete.

  • After the reaction, the mixture will separate into two layers. The upper oily layer is the this compound product.

This is a generalized procedure. For a more detailed industrial-scale protocol, please refer to the cited literature.

G cluster_synthesis Synthesis of this compound reagents Sodium Thiocyanate + Ethyl Chloroformate + Water reaction Reaction (Stirring, <15°C) reagents->reaction Slow Addition separation Phase Separation reaction->separation Reaction Completion product This compound (Upper Oily Layer) separation->product

Workflow for the synthesis of this compound.
Synthesis of Thioureas

The reaction of this compound with amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted thioureas.

General Procedure:

  • Dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • To the stirred solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

G cluster_reaction General Reactivity with Amines amine Primary or Secondary Amine (R-NH₂ or R₂NH) thiourea N-Ethoxycarbonylthiourea Derivative amine->thiourea Nucleophilic Attack ecitc This compound ecitc->thiourea

Reaction of this compound with amines.

This reaction is highly versatile and is a cornerstone in the synthesis of compounds for drug discovery and development, as thiourea derivatives are known to exhibit a wide range of biological activities.

Conclusion

This compound is a valuable but hazardous chemical reagent. A thorough understanding of its properties and strict adherence to safety protocols are essential for its safe handling and effective use in a laboratory setting. Its reactivity makes it a key building block in the synthesis of a diverse range of molecules, particularly for applications in medicinal and agricultural chemistry. Researchers and drug development professionals can leverage its synthetic utility while prioritizing safety through the guidelines outlined in this document.

References

The Core Reactivity of Ethoxycarbonyl Isothiocyanate with Primary Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycarbonyl isothiocyanate stands as a pivotal reagent in modern organic synthesis, prized for its capacity to readily form substituted thioureas upon reaction with primary amines. This technical guide delves into the core principles of this transformation, providing a comprehensive overview of its mechanism, reactivity trends, and practical applications in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and spectroscopic characterization of the resulting N-substituted-N'-ethoxycarbonylthioureas are presented to equip researchers with the necessary knowledge for the successful implementation of this versatile reaction.

Introduction: The Versatility of this compound

This compound, a heterocumulene featuring the reactive -N=C=S functional group, is a valuable building block in the synthesis of a diverse array of heterocyclic compounds and molecules of biological significance.[1] Its reaction with primary amines affords N,N'-disubstituted thioureas, a structural motif present in numerous pharmacologically active agents. The ethoxycarbonyl group modulates the reactivity of the isothiocyanate, rendering it a stable and effective electrophile for amine addition.

Reaction Mechanism and Reactivity Profile

The fundamental reaction between this compound and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic central carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable N-substituted-N'-ethoxycarbonylthiourea product. The reaction is typically exothermic and proceeds readily under mild conditions.

ReactionMechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_product Product EtoOCNCS This compound TS Transition State EtoOCNCS->TS Nucleophilic attack by amine RNH2 Primary Amine (R-NH2) RNH2->TS Thiourea (B124793) N-R-N'-ethoxycarbonylthiourea TS->Thiourea Proton transfer

Figure 1: Reaction mechanism of this compound and a primary amine.

Generally, the nucleophilicity of the primary amine dictates the reaction rate. Aliphatic primary amines, being more nucleophilic than aromatic amines, tend to react more rapidly. The electronic nature of substituents on aromatic amines also influences reactivity, with electron-donating groups enhancing the nucleophilicity of the amine and accelerating the reaction, while electron-withdrawing groups have the opposite effect.

Quantitative Data: Synthesis of N-Aryl-N'-ethoxycarbonylthioureas

A highly efficient one-pot method for the synthesis of N-aryl-N'-ethoxycarbonylthioureas involves the in situ generation of this compound from ethyl chloroformate and potassium thiocyanate (B1210189), catalyzed by N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] The subsequent addition of a primary aromatic amine to the reaction mixture yields the desired thiourea derivative in good to excellent yields.[1]

EntryAromatic AmineProductYield (%)[1]
1AnilineN-Phenyl-N'-ethoxycarbonylthiourea92
24-MethylanilineN-(4-Methylphenyl)-N'-ethoxycarbonylthiourea95
34-MethoxyanilineN-(4-Methoxyphenyl)-N'-ethoxycarbonylthiourea94
44-ChloroanilineN-(4-Chlorophenyl)-N'-ethoxycarbonylthiourea96
54-BromoanilineN-(4-Bromophenyl)-N'-ethoxycarbonylthiourea95
64-NitroanilineN-(4-Nitrophenyl)-N'-ethoxycarbonylthiourea90
72-MethylanilineN-(2-Methylphenyl)-N'-ethoxycarbonylthiourea91
82-MethoxyanilineN-(2-Methoxyphenyl)-N'-ethoxycarbonylthiourea92
92-ChloroanilineN-(2-Chlorophenyl)-N'-ethoxycarbonylthiourea93
102-NitroanilineN-(2-Nitrophenyl)-N'-ethoxycarbonylthiourea89
11NaphthylamineN-(Naphthyl)-N'-ethoxycarbonylthiourea90
122-AminopyridineN-(2-Pyridyl)-N'-ethoxycarbonylthiourea88

Table 1: Yields of N-Aryl-N'-ethoxycarbonylthioureas synthesized via a TMEDA-catalyzed one-pot reaction.[1]

Experimental Protocols

General Procedure for the TMEDA-Catalyzed Synthesis of N-Aryl-N'-ethoxycarbonylthioureas[1]

ExperimentalWorkflow start Start add_reagents Add powdered KSCN, ethyl chloroformate, and TMEDA to ethyl acetate (B1210297). start->add_reagents stir1 Stir at room temperature for 5 hours. add_reagents->stir1 add_amine Slowly add aromatic primary amine. stir1->add_amine stir2 Stir at room temperature for 5 hours. add_amine->stir2 workup Work-up: Filter, wash with water, dry, and concentrate. stir2->workup purify Purify by recrystallization from ethanol (B145695). workup->purify end End: Obtain pure N-Aryl-N'-ethoxycarbonylthiourea purify->end

Figure 2: Experimental workflow for the synthesis of N-Aryl-N'-ethoxycarbonylthioureas.

Materials:

  • Ethyl chloroformate (10 mmol)

  • Potassium thiocyanate (12 mmol, powdered)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 mmol)

  • Aromatic primary amine (10 mmol)

  • Ethyl acetate (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of ethyl chloroformate (10 mmol) and TMEDA (0.1 mmol) in ethyl acetate, add powdered potassium thiocyanate (12 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Slowly add the aromatic primary amine (10 mmol) to the reaction mixture with constant stirring.

  • Continue stirring at room temperature for an additional 5 hours.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure N-aryl-N'-ethoxycarbonylthiourea.

Spectroscopic Characterization

The synthesized N-substituted-N'-ethoxycarbonylthioureas can be characterized using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a typical N-substituted-N'-ethoxycarbonylthiourea will exhibit characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3100-3500 cm⁻¹.

  • C=O stretching (ester): A strong, sharp band around 1710-1750 cm⁻¹.

  • C=S stretching (thiourea): A band in the region of 1250-1350 cm⁻¹.

  • C-N stretching: Bands in the 1000-1350 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • N-H protons: Two broad singlets, typically in the range of δ 8.0-10.0 ppm and δ 9.0-11.0 ppm, corresponding to the two N-H protons of the thiourea moiety. The chemical shifts can vary with concentration and solvent.

  • Aromatic/Alkyl protons (from the primary amine): Signals corresponding to the "R" group of the primary amine will be observed in their respective characteristic regions.

  • Ethoxy group protons: A quartet around δ 4.1-4.4 ppm (for the -OCH₂- group) and a triplet around δ 1.2-1.4 ppm (for the -CH₃ group).

¹³C NMR:

  • C=S carbon (thiourea): A signal in the downfield region, typically around δ 180-185 ppm.

  • C=O carbon (ester): A signal around δ 152-156 ppm.

  • Aromatic/Alkyl carbons (from the primary amine): Signals corresponding to the carbons of the "R" group.

  • Ethoxy group carbons: Signals around δ 62-64 ppm (-OCH₂-) and δ 14-15 ppm (-CH₃).

Conclusion

The reaction of this compound with primary amines is a robust and highly efficient method for the synthesis of N-substituted-N'-ethoxycarbonylthioureas. The mild reaction conditions, high yields, and broad substrate scope make this a valuable transformation in the toolkit of synthetic and medicinal chemists. The detailed protocols and characterization data provided in this guide serve as a practical resource for researchers aiming to leverage this powerful reaction in their drug discovery and development endeavors.

References

The Versatile Role of Ethoxycarbonyl Isothiocyanate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoxycarbonyl isothiocyanate (EtO(C=O)NCS) has emerged as a highly versatile and powerful reagent in organic synthesis. Its unique reactivity, stemming from the electrophilic carbon atom of the isothiocyanate group and the adjacent electron-withdrawing ethoxycarbonyl moiety, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to empower researchers in leveraging this reagent for the synthesis of valuable organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.

Core Reactivity and Mechanism of Action

The primary mode of action of this compound involves the nucleophilic attack on the central carbon atom of the isothiocyanate functionality (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent nitrogen and sulfur atoms, as well as the ethoxycarbonyl group. This inherent reactivity makes it an excellent substrate for a wide array of nucleophiles, leading to the formation of diverse and often biologically active compounds.

The general mechanism involves the addition of a nucleophile to the C=S bond, followed by subsequent cyclization or rearrangement reactions, depending on the nature of the nucleophile and the reaction conditions. This versatility is the cornerstone of its utility in constructing complex heterocyclic scaffolds.

Reactions with Nucleophiles

Reaction with Amines: Synthesis of N,N'-Disubstituted Thioureas

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N-ethoxycarbonyl-N'-substituted thioureas. These thiourea (B124793) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities.

The reaction proceeds via a straightforward nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.

Table 1: Synthesis of N-Ethoxycarbonyl-N'-substituted Thioureas

Amine SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineDichloromethane (B109758)Room Temp1-295[1]
BenzylamineTetrahydrofuran (B95107)Room Temp1-2High[2]
Substituted AnilinesDichloromethaneRoom Temp1-261-97[3]
Aliphatic AminesDichloromethaneRoom Temp1-2up to 95[1]

Experimental Protocol: General Procedure for the Synthesis of N-Ethoxycarbonyl-N'-alkyl/aryl Thioureas

  • To a stirred solution of the primary or secondary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add this compound (1.0-1.1 eq) dropwise at room temperature.

  • The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • If the thiourea product precipitates, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Reaction with 2-Amino-tetrahydrobenzo[b]thiophene Derivatives

A significant application of this reaction is the synthesis of fused thiophene (B33073) derivatives, which often exhibit antibacterial and antifungal activities. The reaction of this compound with 2-amino-tetrahydrobenzo[b]thiophene derivatives initially yields the corresponding thiourea derivatives. These intermediates can then undergo cyclization under basic conditions to form annulated thieno[2,3-d]pyrimidine (B153573) derivatives.[4]

Logical Relationship: Synthesis of Fused Thiophene Derivatives

G Synthesis of Fused Thiophene Derivatives cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Amino-tetrahydrobenzo[b]thiophene 2-Amino-tetrahydrobenzo[b]thiophene Thiourea_Derivative Thiourea_Derivative 2-Amino-tetrahydrobenzo[b]thiophene->Thiourea_Derivative Nucleophilic Addition Ethoxycarbonyl_Isothiocyanate Ethoxycarbonyl_Isothiocyanate Ethoxycarbonyl_Isothiocyanate->Thiourea_Derivative Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Thiourea_Derivative->Thieno[2,3-d]pyrimidine Cyclization (Base)

Caption: Reaction pathway for the synthesis of fused thiophene derivatives.

Reaction with Alcohols: Synthesis of N-(Ethoxycarbonyl)thiocarbamates

This compound reacts with alcohols in the presence of a base to afford O-alkyl-N-(ethoxycarbonyl)thiocarbamates. This reaction provides a convenient route to these sulfur-containing carbamates, which have applications in various fields, including as intermediates in organic synthesis.

Table 2: Synthesis of O-Alkyl-N-(ethoxycarbonyl)thiocarbamates

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethanolNaHTHF402Moderate-Good[5]
EthanolNaHTHF402Moderate-Good[5]
PropanolNaHTHF402Moderate-Good[5]
IsopropanolNaHTHF402Lower[5]
tert-ButanolNaHTHF402Lower[5]

Experimental Protocol: Synthesis of O-Alkyl-N-(ethoxycarbonyl)thiocarbamates

  • To a suspension of sodium hydride (2.0 mmol) in anhydrous tetrahydrofuran (THF) (3 mL) under an argon atmosphere, add the alcohol (2.0 mmol).

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction at 40 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction with Hydrazides: Synthesis of Thiosemicarbazides and Heterocycles

The reaction of this compound with hydrazides, such as 2-cyanoethanoic acid hydrazide, yields 1-cyanoacetyl-4-(ethoxycarbonyl)thiosemicarbazide. This intermediate can then be cyclized under different conditions to form various five- and six-membered heterocycles, including pyrazolo[1,5-a]-s-triazines and 1,3,4-thiadiazoles.[6]

Experimental Workflow: Reaction with 2-Cyanoethanoic Acid Hydrazide

G Reaction of this compound with 2-Cyanoethanoic Acid Hydrazide Start Start Mix_Reagents Mix this compound and 2-Cyanoethanoic Acid Hydrazide Start->Mix_Reagents Form_Intermediate Formation of 1-Cyanoacetyl-4-(ethoxycarbonyl)thiosemicarbazide Mix_Reagents->Form_Intermediate Cyclization_Option_1 Cyclization with 5% KOH Form_Intermediate->Cyclization_Option_1 Cyclization_Option_2 Cyclization in boiling Glacial Acetic Acid Form_Intermediate->Cyclization_Option_2 Product_1 Pyrazolo[1,5-a]-s-triazine derivative Cyclization_Option_1->Product_1 End End Product_1->End Product_2 2-(Ethoxycarbonylamino)-5-cyanomethyl-1,3,4-thiadiazole Cyclization_Option_2->Product_2 Product_2->End

Caption: Experimental workflow for the synthesis of heterocycles from this compound and a hydrazide.

Cycloaddition and Cyclocondensation Reactions

Synthesis of Thiophenes: Gewald-Type Reaction

While the classical Gewald reaction utilizes elemental sulfur, a nitrile, and an active methylene (B1212753) compound, this compound can participate in Gewald-type reactions for the synthesis of highly substituted 2-aminothiophenes. The isothiocyanate group serves as a source of both sulfur and nitrogen for the thiophene ring formation. The reaction typically involves the condensation of this compound with an active methylene compound in the presence of a base.

The proposed mechanism involves an initial Michael addition of the active methylene compound to the isothiocyanate, followed by intramolecular cyclization and subsequent rearrangement to form the stable aromatic thiophene ring.

Signaling Pathway: Gewald-Type Thiophene Synthesis

G Mechanism of Gewald-Type Thiophene Synthesis Start_Materials This compound + Active Methylene Compound Michael_Addition Michael Addition Start_Materials->Michael_Addition Base Base (e.g., Morpholine) Base->Michael_Addition Intermediate_1 Thioamide Intermediate Michael_Addition->Intermediate_1 Intramolecular_Cyclization Intramolecular Cyclization Intermediate_1->Intramolecular_Cyclization Intermediate_2 Cyclized Intermediate Intramolecular_Cyclization->Intermediate_2 Rearrangement Tautomerization/ Aromatization Intermediate_2->Rearrangement Product 2-Aminothiophene Derivative Rearrangement->Product

Caption: Proposed mechanism for the Gewald-type synthesis of 2-aminothiophenes.

Synthesis of Pyrazolo[1,5-a][3][5][7]triazines

This compound is a key reagent in the synthesis of pyrazolo[1,5-a][3][5][7]triazine derivatives, which are of significant interest in medicinal chemistry as potential inhibitors of protein kinases. The synthesis involves a multi-step, one-pot reaction starting from 5-aminopyrazoles.

The reaction sequence begins with the addition of the 5-aminopyrazole to this compound to form an N-ethoxycarbonylthiourea intermediate. This intermediate is then cyclized under basic conditions to yield the pyrazolo[1,5-a][3][5][7]triazinone scaffold.

Table 3: Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][3][5][7]triazin-4(3H)-ones

5-Aminopyrazole Substituent (at C8)Yield (%)Reference
H94[5]
Br85[5]
CN70[5]
COOEt65[5]
Methyl78[5]
Ethyl75[5]
Isopropyl72[5]
Cyclopropyl60[5]

Experimental Protocol: Microwave-Assisted Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][3][5][7]triazin-4(3H)-ones

  • In a microwave vial, add this compound (1.0 eq) dropwise to a solution of the 5-aminopyrazole (1.0 eq) in dry THF (3 mL) at 0 °C.

  • After complete addition, stir the mixture for 2 minutes at room temperature.

  • Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.

  • After cooling, add 2N NaOH (2.0 eq) to the vial.

  • Seal the vessel again and irradiate at 80 °C for 3 minutes.

  • After cooling, add methyl iodide (1.0 eq) dropwise and stir the mixture at room temperature for 15 minutes.

  • Partially concentrate the solvent and acidify the resulting aqueous solution to pH < 5 with 2N HCl or acetic acid.

  • Pour the solution into cold water (10 mL) to precipitate the product.

  • Filter the precipitate, wash with water until neutral pH, and dry under vacuum.

Conclusion

This compound is a remarkably versatile and efficient reagent for the synthesis of a wide array of organic compounds, particularly nitrogen- and sulfur-containing heterocycles. Its predictable reactivity with a broad range of nucleophiles, coupled with the ability to participate in cyclocondensation and cycloaddition reactions, makes it an invaluable tool for synthetic chemists. The methodologies outlined in this guide, supported by quantitative data and detailed mechanistic insights, provide a solid foundation for researchers to explore and expand the applications of this powerful building block in the development of novel molecules with potential applications in medicine, agriculture, and materials science.

References

An In-depth Technical Guide to the Electrophilicity of Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycarbonyl isothiocyanate (EtO(CO)NCS) is a versatile bifunctional electrophile widely employed in organic synthesis. Its utility stems from the presence of two distinct electrophilic centers: the carbonyl carbon and the carbon of the isothiocyanate moiety. This technical guide provides a comprehensive analysis of the electronic properties and reactivity of this compound, offering insights into its role as a crucial building block for the synthesis of a diverse range of heterocyclic compounds, thioureas, and other valuable scaffolds in medicinal chemistry and drug development. This document details its synthesis, explores its reactivity with various nucleophiles, presents experimental protocols for key transformations, and discusses its applications in the synthesis of biologically active molecules.

Introduction

This compound is a highly reactive organic compound that serves as a cornerstone in the synthesis of numerous nitrogen- and sulfur-containing heterocycles.[1] Its dual electrophilic nature, conferred by the presence of both a carbonyl group and an isothiocyanate group, allows for a rich and diverse reaction chemistry.[2][3] The electron-withdrawing nature of the adjacent ethoxycarbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for nucleophilic attack.[3] This reagent has proven invaluable in the construction of molecular frameworks with potential applications as protein kinase inhibitors, antibacterial and antifungal agents, and herbicides.[4][5] This guide aims to provide a detailed exploration of the electrophilic character of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₄H₅NO₂S[5]
Molecular Weight 131.15 g/mol [5]
Appearance Light yellow to brown clear liquid[1][4]
Boiling Point 56 °C at 18 mmHg[6]
Density 1.112 g/mL at 25 °C[6]
Refractive Index (n₂₀/D) 1.500[6]
Solubility Soluble in chloroform (B151607) and ether[4]
IR (cm⁻¹) N=C=S stretch ~2050 (asymmetric)[7]
¹³C NMR (δ, ppm) N=C=S ~130-140[8]
¹³C NMR (δ, ppm) C=O ~160-170[8]

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt.[2][4] Several variations of this procedure exist, with differences in solvent, catalyst, and reaction conditions.

Experimental Protocol: Synthesis from Sodium Thiocyanate and Ethyl Chloroformate

This protocol is adapted from a procedure utilizing a pyridine (B92270) catalyst in toluene.[4]

Materials:

  • Sodium thiocyanate (NaSCN)

  • Toluene

  • Pyridine

  • Water

  • Ethyl chloroformate

  • 1 L jacketed reactor

Procedure:

  • To a 1 L jacketed reactor, add sodium thiocyanate (39.1 g, 0.48 mol) and 310 g of toluene.

  • Heat the mixture to 30°C.

  • Sequentially add pyridine (0.4 g, 0.005 mol) and water (0.9 g, 0.05 mol).

  • Slowly add ethyl chloroformate (52.9 g, 0.49 mol) dropwise to the reaction system over 40 minutes.

  • Maintain the reaction mixture under stirring for 3 hours. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.[4]

  • Upon completion, filter the reaction solution. The filtrate contains the desired this compound.

A similar procedure using polyethylene (B3416737) glycol as a catalyst in an aqueous medium has also been reported, offering an alternative synthetic route.[9]

Electrophilicity and Reactivity

The reactivity of this compound is dominated by the electrophilic character of two carbon atoms: the carbonyl carbon and the isothiocyanate carbon.[3]

Caption: The two primary electrophilic centers in this compound.

The isothiocyanate carbon is generally the more reactive site for nucleophilic attack by amines, hydrazines, and other common nucleophiles, leading to the formation of N-ethoxycarbonyl thioureas and related adducts.[7] The adjacent electron-withdrawing ethoxycarbonyl group enhances the electrophilicity of the isothiocyanate carbon.[3] While attack at the carbonyl carbon is less common, it can occur with strong nucleophiles.[2]

Reactions with Nitrogen Nucleophiles

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted N-ethoxycarbonyl thioureas, respectively. These thiourea (B124793) derivatives are valuable intermediates for the synthesis of a variety of heterocyclic compounds.

Thiourea_Formation reagent Ethoxycarbonyl Isothiocyanate intermediate Nucleophilic Attack reagent->intermediate Isothiocyanate Carbon amine Primary/Secondary Amine (R¹R²NH) amine->intermediate Amine Nitrogen product N-Ethoxycarbonyl Thiourea intermediate->product Proton Transfer

Caption: General workflow for the synthesis of N-ethoxycarbonyl thioureas.

This general protocol describes the synthesis of N-aryl-N'-ethoxycarbonyl thioureas.[10]

Materials:

  • This compound

  • Substituted aryl amine

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Dissolve the aryl amine (1 equivalent) in a suitable anhydrous solvent.

  • To this solution, add this compound (1 equivalent) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture for 30 minutes to a few hours.

  • If the product precipitates, collect it by filtration.

  • If the product is soluble, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Cycloaddition Reactions

The heterocumulene nature of the isothiocyanate group makes acyl isothiocyanates, including this compound, potential candidates for cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions.[2] These reactions provide access to a diverse range of heterocyclic scaffolds. While specific examples with this compound are not extensively reported, the reactivity of other acyl isothiocyanates suggests its potential in this area. For instance, benzoyl isothiocyanate is known to undergo [3+2] cycloaddition with azides.[3]

Synthesis of Heterocycles

This compound is a key reagent in the synthesis of various biologically active heterocyclic systems.

Pyrazolo[1,5-a][2][7][10]triazines are purine (B94841) isosteres that have garnered interest as potential kinase inhibitors.[5] Their synthesis often involves the initial reaction of a 5-aminopyrazole with this compound to form an N-carbetoxythiourea intermediate, which is subsequently cyclized.[2]

Pyrazolotriazine_Synthesis start 5-Aminopyrazole intermediate N-Carbetoxythiourea Intermediate start->intermediate reagent Ethoxycarbonyl Isothiocyanate reagent->intermediate cyclization Base-mediated Cyclization intermediate->cyclization product Pyrazolo[1,5-a][1,3,5]triazin-4-one cyclization->product

Caption: Synthetic pathway to pyrazolo[1,5-a][2][7][10]triazines.

This one-pot, microwave-assisted protocol provides an efficient route to substituted pyrazolo[1,5-a][2][7][10]triazines.[11]

Materials:

  • 5-Aminopyrazole derivative

  • This compound

  • Microwave vial

Procedure:

  • In a microwave vial, add a solution of the 5-aminopyrazole derivative (1.0 equivalent).

  • Add this compound (1.0 equivalent) dropwise to the solution.

  • The subsequent steps of cyclization and methylation are carried out in the same pot under microwave irradiation as detailed in the cited literature.[11]

This compound can be utilized in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. The reaction with hydrazine (B178648) derivatives initially forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized under acidic conditions to yield the thiadiazole ring system.[12]

Applications in Drug Development

The versatile reactivity of this compound has made it a valuable tool in drug discovery and development. The ability to readily synthesize diverse libraries of thiourea derivatives and heterocycles allows for the exploration of structure-activity relationships and the identification of novel therapeutic agents. Its applications include the synthesis of compounds with potential as:

  • Anticancer agents: By serving as a scaffold for compounds that may interact with various cellular targets.[1][13]

  • Antibacterial and antifungal agents: The resulting heterocyclic structures can exhibit antimicrobial properties.[4][5]

  • Agrochemicals: Including herbicides and pesticides.[1]

Conclusion

This compound is a powerful and versatile bifunctional electrophile with a rich and diverse reaction chemistry. Its dual electrophilic centers, particularly the highly reactive isothiocyanate carbon, provide a gateway to a vast array of N-ethoxycarbonyl thioureas and a multitude of heterocyclic systems. The synthetic utility of this reagent, coupled with the biological significance of the resulting products, underscores its importance in modern organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a valuable resource for researchers aiming to leverage the unique electrophilicity of this compound in their synthetic endeavors.

References

Ethoxycarbonyl Isothiocyanate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethoxycarbonyl isothiocyanate in various organic solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a versatile reagent for the formation of thioureas and other heterocyclic compounds.[1] Due to a lack of extensive published quantitative data, this guide presents available qualitative information and outlines a detailed experimental protocol for the precise determination of its solubility.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar isothiocyanate group (-N=C=S) and a relatively nonpolar ethoxycarbonyl group (-C(=O)O-CH₂CH₃). This amphiphilic nature suggests its potential for solubility across a range of organic solvents with varying polarities. Generally, isothiocyanates exhibit good solubility in many common organic solvents.

Solubility Data

Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments indicate its solubility in certain common laboratory solvents. The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

Organic SolventChemical FormulaPolarity IndexQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
ChloroformCHCl₃4.1Soluble[2][3][4]Data not available
Diethyl Ether(C₂H₅)₂O2.8Soluble[2][3][4]Data not available
TolueneC₇H₈2.4Expected to be solubleData not available
AcetonitrileCH₃CN5.8Expected to be solubleData not available
DichloromethaneCH₂Cl₂3.1Expected to be solubleData not available
TetrahydrofuranC₄H₈O4.0Expected to be solubleData not available
Ethyl AcetateC₄H₈O₂4.4Expected to be solubleData not available
MethanolCH₃OH5.1Expected to be solubleData not available
EthanolC₂H₅OH4.3Expected to be solubleData not available
AcetoneC₃H₆O5.1Expected to be solubleData not available
HexaneC₆H₁₄0.1Expected to be poorly solubleData not available

Note: The expectation of solubility is based on the general solubility of isothiocyanates and the principle of "like dissolves like." Experimental verification is required.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method followed by quantitative analysis, is recommended.[5]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Clarification:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • For more effective separation, centrifuge the vial at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining suspended solid particles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.

    • The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Synthesis Workflow of this compound

This compound is commonly synthesized from the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt. The following diagram illustrates a typical laboratory-scale synthesis workflow.

SynthesisWorkflow reagents Reactants: - Sodium Thiocyanate (NaSCN) - Ethyl Chloroformate (ClCO₂Et) reaction_vessel Reaction Vessel (Stirred, Temperature Controlled) reagents->reaction_vessel Add solvent Solvent System: - Toluene - Water (co-solvent) - Pyridine (catalyst) solvent->reaction_vessel Add reaction Reaction (e.g., 30°C, 3 hours) reaction_vessel->reaction Maintain Conditions filtration Filtration (Removal of NaCl byproduct) reaction->filtration Transfer product Product: This compound in Toluene Solution filtration->product Isolate Filtrate

References

Spectroscopic and Synthetic Profile of Ethoxycarbonyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the spectroscopic properties and synthesis of ethoxycarbonyl isothiocyanate (C₄H₅NO₂S), a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

A comprehensive analysis of this compound typically involves Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a standard method for the characterization of this compound, specific, publicly available datasets for ¹H and ¹³C NMR chemical shifts are not readily found in the reviewed literature. Typically, the ethoxy group would present as a triplet and a quartet in the ¹H NMR spectrum, and the carbonyl, isothiocyanate, methylene, and methyl carbons would each produce a distinct signal in the ¹³C NMR spectrum. Researchers are advised to acquire these spectra on their own instrumentation for definitive structural confirmation.

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
CH₃Data not availableTripletData not available
CH₂Data not availableQuartetData not available

Table 2: ¹³C NMR Spectroscopic Data of this compound

Carbon AtomChemical Shift (ppm)
CH₃Data not available
CH₂Data not available
C=OData not available
N=C=SData not available
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the isothiocyanate and carbonyl functional groups. The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum of this compound, which is a key reference.[1]

Table 3: Infrared (IR) Spectroscopic Data of this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N=C=S stretch~2000-2100Strong, characteristic broad band
C=O stretch~1720-1750Strong
C-O stretch~1200-1300Strong
C-H stretch (alkyl)~2850-3000Medium to Strong

Note: The exact peak positions can vary based on the sample preparation method and the phase (e.g., gas, liquid, or solid).

Experimental Protocols

The synthesis of this compound is well-documented and can be achieved through several methods. Below are detailed protocols for its preparation and subsequent spectroscopic analysis.

Synthesis of this compound

Method 1: Reaction of Ethyl Chloroformate with Sodium Thiocyanate in a Biphasic System

This procedure is a common and effective method for the preparation of this compound.

  • Reaction Setup: To a reaction vessel, add 100 kg of water, 100 kg of sodium thiocyanate, and 2 kg of sodium acetate.

  • Cooling: Stir the mixture and cool the temperature to 10°C.

  • Addition of Reagent: Slowly add 135 kg of ethyl chloroformate dropwise to the cooled mixture.

  • Reaction: Maintain the reaction temperature at 10°C and continue stirring for 5 hours.

  • Workup: After the reaction is complete, the mixture will separate into two layers. The upper oily layer is the desired product, this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: Reagents reactants Sodium Thiocyanate Ethyl Chloroformate (Aqueous or Biphasic System) start->reactants reaction Reaction at Controlled Temperature (e.g., 10-35°C) reactants->reaction workup Phase Separation / Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir data_analysis Data Interpretation and Structural Confirmation nmr->data_analysis ir->data_analysis final_report Final Report data_analysis->final_report

Caption: Workflow for Synthesis and Analysis.

References

Ethoxycarbonyl Isothiocyanate: A Technical Guide to Commercial Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycarbonyl isothiocyanate (CAS No. 16182-04-0) is a versatile reagent widely employed in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key building block for the synthesis of a variety of heterocyclic compounds, thioureas, and other sulfur and nitrogen-containing molecules.[1] The molecule's reactivity is centered on the electrophilic carbon of the isothiocyanate group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity profile makes it an essential tool for the introduction of the isothiocyanate functionality into complex molecules, a common strategy in the development of bioactive compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed protocols for its synthesis, purification, and analytical characterization.

Commercial Sources and Purity

This compound is readily available from a number of commercial chemical suppliers. The purity of the commercially available reagent is typically high, as is necessary for its application in sensitive organic syntheses. The most common analytical method for determining the purity of this compound is gas chromatography (GC).

Below is a summary of representative commercial sources and their stated purity specifications for this compound.

SupplierStated PurityAnalytical MethodOther Specifications
Sigma-Aldrich98%Not specifiedbp: 56 °C/18 mmHg (lit.), density: 1.112 g/mL at 25 °C (lit.), refractive index: n20/D 1.500 (lit.)[2]
Thermo Scientific Chemicals97%>96.0% (GC)Refractive Index: 1.4975-1.5025 @ 20°C, Form: Liquid, Appearance: Clear yellow to orange-brown
TCI America>95.0%GCAppearance: Light yellow to Brown clear liquid[3]
Chem-Impex≥ 98%GCbp: 55 - 56 °C/18 mmHg, density: 1.112 g/mL at 25 °C, refractive index: n20/D 1.497 - 1.503

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of a thiocyanate (B1210189) salt with ethyl chloroformate. Below are two representative protocols adapted from the literature.

Protocol 1: Synthesis using a Phase Transfer Catalyst

This protocol is adapted from a patented synthesis process which reports a yield of 83.42%.[4]

Materials:

  • Sodium thiocyanate (NaSCN), 99%

  • Ethyl chloroformate, 99%

  • Polyethylene (B3416737) glycol (average molecular weight 200)

  • Water

Procedure:

  • Dissolve 45 parts by weight of 99% sodium thiocyanate in 80 parts by weight of water in a suitable reaction vessel.

  • Add 0.55 parts by weight of polyethylene glycol (average molecular weight 200) to the solution.

  • Cool the solution to below 10°C with stirring.

  • Slowly add 54.8 parts by weight of 99% ethyl chloroformate to the reaction mixture while maintaining the temperature at or below 15°C.

  • Continue stirring the reaction mixture for 3 hours.

  • After the reaction is complete, add 30 parts by weight of water and stir for 10 minutes.

  • Allow the mixture to stand for 1 hour to allow for phase separation.

  • Separate the lower aqueous phase to obtain the upper oily layer, which is the crude N-ethoxycarbonyl isothiocyanate.

Protocol 2: Synthesis in Toluene

This protocol describes a synthesis in an organic solvent.[5]

Materials:

Procedure:

  • To a 1-liter jacketed reactor, add 39.1 g (0.48 mol) of sodium thiocyanate and 310 g of toluene.

  • Heat the mixture to 30°C.

  • Sequentially add 0.4 g (0.005 mol) of pyridine and 0.9 g (0.05 mol) of water.

  • Slowly add 52.9 g (0.49 mol) of ethyl chloroformate dropwise over 40 minutes.

  • Maintain the reaction mixture under stirring for 3 hours, monitoring the reaction progress by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.

  • Upon completion, filter the reaction solution to remove solid byproducts. The filtrate contains the desired product.

Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be purified by vacuum distillation to achieve high purity.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with condenser, receiving flask, and vacuum pump with a cold trap)

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound in the round-bottom flask with a stir bar.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved (e.g., 18 mmHg), begin to gently heat the distillation flask with the heating mantle while stirring.

  • Collect the fraction that distills at the appropriate temperature range (literature boiling point is 55-56 °C at 18 mmHg).[2]

  • Once the desired fraction has been collected, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • The collected liquid is the purified this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized or purchased this compound.

Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of this compound. A typical GC analysis would involve injecting a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) onto a capillary column (e.g., a non-polar or medium-polarity column). The purity is determined by the relative area of the product peak compared to any impurity peaks.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is characterized by several key absorption bands.

  • Isothiocyanate (-N=C=S) stretch: A very strong and characteristic broad absorption band is expected in the region of 2100-2000 cm⁻¹.

  • Carbonyl (C=O) stretch: A strong absorption band is expected around 1750-1720 cm⁻¹.

  • C-O stretch: An absorption band corresponding to the ester C-O linkage is expected in the 1300-1000 cm⁻¹ region.

  • C-H stretch: Absorption bands for the aliphatic C-H bonds of the ethyl group are expected in the 3000-2850 cm⁻¹ region.

The NIST WebBook provides a reference gas-phase IR spectrum for this compound which can be used for comparison.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-) of the ethyl group. The typical chemical shifts would be approximately 1.3 ppm for the triplet and 4.2 ppm for the quartet in CDCl₃.

  • ¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals: one for the methyl carbon, one for the methylene carbon, one for the carbonyl carbon, and one for the isothiocyanate carbon. The isothiocyanate carbon signal is often broad and may be of low intensity, a phenomenon described as "near-silence" in some isothiocyanates due to the quadrupolar relaxation of the adjacent nitrogen atom and the structural flexibility around the N=C=S group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion: The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 131, corresponding to the molecular weight of this compound (C₄H₅NO₂S).

  • Fragmentation Pattern: Common fragmentation pathways for esters and isothiocyanates can be predicted. Key fragments may arise from:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 86.

    • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 102.

    • Cleavage of the ester group to produce the ethoxycarbonyl cation [CH₃CH₂OCO]⁺ at m/z = 73.

    • A fragment corresponding to [NCS]⁺ may be observed at m/z = 58.

Workflow for Synthesis and Quality Control

The following diagram illustrates a typical workflow for the synthesis, purification, and quality control of this compound.

G Workflow for this compound Synthesis and Quality Control cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control reactants Reactants (Sodium Thiocyanate, Ethyl Chloroformate) reaction Reaction (e.g., in Toluene or with Phase Transfer Catalyst) reactants->reaction crude_product Crude Ethoxycarbonyl Isothiocyanate reaction->crude_product distillation Vacuum Distillation crude_product->distillation pure_product Purified Ethoxycarbonyl Isothiocyanate distillation->pure_product purity_analysis Purity Analysis (GC) pure_product->purity_analysis structure_verification Structure Verification (FTIR, NMR, MS) pure_product->structure_verification final_product High-Purity Product (>95-98%) purity_analysis->final_product structure_verification->final_product

Caption: A logical workflow for the production and verification of high-purity this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Thiourea Derivatives using Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea (B124793) derivatives are a versatile class of organic compounds with a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and development.[1][2] Their applications span various therapeutic areas, including anticancer, antibacterial, antifungal, antiviral, and antioxidant agents.[1][2][3] Ethoxycarbonyl isothiocyanate is a highly efficient reagent for the synthesis of N-ethoxycarbonyl-N'-substituted thioureas, which serve as key intermediates for the preparation of diverse heterocyclic compounds and pharmacologically active molecules.[4] This document provides detailed protocols for the synthesis of this compound and its subsequent reaction with amines to form thiourea derivatives, along with a summary of their characterization and potential applications.

The core reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group.[5][6] This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for generating molecular diversity.[5]

Synthesis of this compound

This compound can be prepared from the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt, such as sodium or potassium thiocyanate.[7]

Experimental Protocol: Preparation of this compound

Materials:

  • Sodium thiocyanate (NaSCN)

  • Ethyl chloroformate (ClCOOEt)

  • Toluene

  • Pyridine (B92270)

  • Water

Procedure: [4]

  • To a jacketed reactor, add sodium thiocyanate (39.1 g, 0.48 mol) and 310 g of toluene.

  • Heat the mixture to 30°C.

  • Sequentially add pyridine (0.4 g, 0.005 mol) and water (0.9 g, 0.05 mol).

  • Slowly add ethyl chloroformate (52.9 g, 0.49 mol) dropwise to the reaction system over 40 minutes.

  • Maintain the reaction mixture under stirring for 3 hours.

  • Monitor the progress of the reaction by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.

Note: An alternative procedure involves reacting sodium thiocyanate and ethyl chloroformate in water at a lower temperature (below 10°C) in the presence of a phase transfer catalyst like polyethylene (B3416737) glycol.

Synthesis of N-Ethoxycarbonyl-N'-Substituted Thiourea Derivatives

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted thioureas.

General Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product.[8][9]

Caption: Nucleophilic addition of an amine to this compound.

Experimental Protocol: General Synthesis of an N-Ethoxycarbonyl-N'-Aryl/Alkyl Thiourea

Materials:

  • Appropriate primary or secondary amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure: [8]

  • Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.

  • Add the this compound (1.0 mmol) to the solution at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize representative data for thiourea derivatives synthesized from isothiocyanates and various amines.

Table 1: Reaction Yields of Representative Thiourea Derivatives

EntryAmineIsothiocyanateProductYield (%)Reference
1AnilineAllyl isothiocyanate1-allyl-3-phenylthiourea75[2]
24-aminophenolAllyl isothiocyanate1-allyl-3-(4-hydroxyphenyl)thiourea90[2]
3BenzylaminePhenyl isothiocyanate1-benzyl-3-phenylthiourea95[10]
41-PhenylethylaminePhenyl isothiocyanate1-phenyl-3-(1-phenylethyl)thiourea95[10]
5N/AN/A2-((4-Methylphenoxy)methyl)-N-(2,4,5-trifluorophenylcarbamothioyl)benzamide81[11]
6N/AN/A2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide62[11]

Table 2: Spectroscopic Data for Representative Thiourea Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (ν, cm-1)Reference
1-(4-Methylbenzyl)-3-(4-nitrophenyl)thiourea8.87 (s, 1H), 8.21 (s, 1H), 7.47–7.11 (m, 8H), 4.73 (s, 2H), 2.37 (s, 3H)184.3, 138.7, 135.9, 134.7, 132.8, 130.4, 129.1. 128.9, 128.0, 127.7, 122.9, 53.5, 22.3N/A[12]
1-(4-Nitrophenyl)-3-phenylthiourea9.46 (s, 1H), 8.99 (s, 1H), 8.11 (dd, J = 16Hz, J = 4Hz, 2H), 7.69–7.87 (m, 4H), 7.14–7.44 (m, 3H)177.7, 146.7, 145.1, 139.8, 131.2, 131.1, 129.7, 127.8 (2), 124.9 (2), 124.0, 123.9N/A[12]
2-((4-Methylphenoxy)methyl)-N-(2,4,5-trifluorophenylcarbamothioyl)benzamide12.31 (br s, 1H, NH); 12.11 (br s, 1H, NH); 8.08 (m, 1H); 7.70 (td, 1H); 7.62 (bd, 1H); 7.58 (dd, 1H); 7.55 (td, 1H); 7.46 (td, 1H); 7.05 (d, 2H); 6.87 (d, 2H); 5.26 (s, 2H); 2.21 (s, 3H)N/AN/A[11]
N, N'-bis(4-methoxybenzylidene)thioureaN/AN/A1622 (C=N), 1036 (C=S)[13]

Applications in Drug Development

Thiourea derivatives synthesized using this compound and other isothiocyanates are precursors to a wide array of biologically active molecules.

Experimental Workflow for Synthesis and Biological Evaluation

Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reagents Amine + Ethoxycarbonyl Isothiocyanate Reaction Nucleophilic Addition Reagents->Reaction Purification Recrystallization or Chromatography Reaction->Purification Characterization NMR, IR, MS, Elemental Analysis Purification->Characterization Screening In vitro Assays (e.g., anticancer, antimicrobial) Characterization->Screening Thiourea Derivatives Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo

References

Application Notes and Protocols: Ethoxycarbonyl Isothiocyanate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycarbonyl isothiocyanate (EtOOC-NCS) is a versatile and highly reactive reagent widely employed in the synthesis of a diverse range of heterocyclic compounds.[1] Its bifunctional nature, possessing both an electrophilic isothiocyanate carbon and a carbonyl group, allows for a variety of cyclization strategies to construct key heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocycles utilizing this compound.

Preparation of this compound

A reliable and high-yielding synthesis of this compound is crucial for its application in heterocyclic synthesis. The reaction of ethyl chloroformate with sodium thiocyanate (B1210189) provides a straightforward and efficient method for its preparation.[1][3][4][5]

Experimental Protocol:

To a 1-liter jacketed reactor, add sodium thiocyanate (39.1 g, 0.48 mol) and 310 g of toluene (B28343). Heat the mixture to 30°C and sequentially add pyridine (B92270) (0.4 g, 0.005 mol) and water (0.9 g, 0.05 mol). Slowly add ethyl chloroformate (52.9 g, 0.49 mol) dropwise over 40 minutes while maintaining the temperature. Stir the reaction mixture for 3 hours, monitoring the consumption of ethyl chloroformate by gas chromatography (GC). Upon completion, filter the reaction mixture. The resulting solution of this compound in toluene can be used directly or the product can be isolated by distillation. This method has been reported to yield up to 99% of the desired product.[1]

Synthesis of Pyrazolo[1,5-a][3][4][6]triazines

Pyrazolo[1,5-a][2][3][5]triazines are a class of purine (B94841) isosteres that have garnered significant attention as potential inhibitors of protein kinases, such as CK2.[2][6] The synthesis typically involves the reaction of a 5-aminopyrazole with this compound to form an N-(ethoxycarbonyl)thiourea intermediate, which then undergoes cyclization.[2][6][7] A particularly efficient method involves a microwave-assisted one-pot synthesis.[2][8][9]

Reaction Workflow:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization & Methylation A 5-Aminopyrazole C N-(Ethoxycarbonyl)thiourea Intermediate A->C Addition B This compound B->C D 2-Thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-one C->D Cyclization (NaOH) E 2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4-one D->E Methylation (MeI)

Caption: Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][2][3][5]triazin-4-ones.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis[3]

In a microwave vial, add a solution of the substituted 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL). Cool the solution to 0°C and add this compound (1.0 equiv.) dropwise. After the addition is complete, stir the mixture for 2 minutes at room temperature. Seal the vial and heat it in a microwave reactor at 100°C for 5 minutes. After cooling to 50°C, add 2N NaOH (2.0 equiv.). Reseal the vial and irradiate at 80°C for 3 minutes. After cooling, add methyl iodide (1.0 equiv.) dropwise and stir the mixture for 15 minutes at room temperature. Acidify the reaction mixture to precipitate the product, which is then collected by filtration, washed, and dried.

Quantitative Data:
5-Aminopyrazole Substituent (R)ProductYield (%)
H2-(Methylsulfanyl)pyrazolo[1,5-a][2][3][5]triazin-4(3H)-one74
Methyl8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a][2][3][5]triazin-4(3H)-one52
Ethyl8-Ethyl-2-(methylsulfanyl)pyrazolo[1,5-a][2][3][5]triazin-4(3H)-one65
Isopropyl8-Isopropyl-2-(methylsulfanyl)pyrazolo[1,5-a][2][3][5]triazin-4(3H)-one75
Phenyl2-(Methylsulfanyl)-8-phenyl-pyrazolo[1,5-a][2][3][5]triazin-4(3H)-one65

Synthesis of Fused Thiophene (B33073) Derivatives

Fused thiophene derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. A common synthetic route involves the reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with this compound to yield thiourea (B124793) intermediates, which are subsequently cyclized.[10][11]

Reaction Workflow:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-Amino-tetrahydrobenzo[b]thiophene C Tetrahydrobenzo[b]thiophen-2-thiourea derivative A->C Addition B This compound B->C D Fused Thienopyrimidine C->D Cyclization (NaOEt)

Caption: Synthesis of Fused Thienopyrimidines.

Experimental Protocol:

Step 1: Synthesis of Tetrahydrobenzo[b]thiophen-2-thiourea Derivatives [10]

To a solution of the 2-amino-tetrahydrobenzo[b]thiophene derivative (1a-d) in a suitable solvent, add this compound. The reaction is typically carried out at room temperature. After the reaction is complete, the resulting thiourea derivative (3a-d) can be isolated by filtration.

Step 2: Cyclization to Fused Thienopyrimidines [10]

The isolated thiourea derivative (3a-d) is heated in a solution of sodium ethoxide to induce cyclization, affording the annulated thienopyrimidine derivatives (4a-d).

Quantitative Data:
Starting Material (R group on thiophene)Thiourea Intermediate Yield (%)Fused Thienopyrimidine Yield (%)
-COOEtData not explicitly foundData not explicitly found
-CNData not explicitly foundData not explicitly found

Synthesis of 4-Thiouracil (B160184) Derivatives

4-Thiouracil derivatives are important building blocks in medicinal chemistry. Their synthesis can be achieved through the reaction of β-keto esters with this compound followed by cyclization.

Reaction Workflow:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A β-Keto Ester C Thiocarbamoyl Intermediate A->C Condensation B This compound B->C D 4-Thiouracil Derivative C->D Cyclization

Caption: Synthesis of 4-Thiouracil Derivatives.

Experimental Protocol:

A general procedure involves the condensation of a β-keto ester with this compound in the presence of a base, such as sodium ethoxide. The resulting intermediate undergoes intramolecular cyclization to afford the 4-thiouracil derivative. The specific reaction conditions, such as temperature and reaction time, may vary depending on the substrate.

Note: A detailed, step-by-step protocol with specific quantitative data for a representative 4-thiouracil synthesis was not explicitly available in the reviewed abstracts. Researchers are encouraged to consult specialized literature for precise experimental conditions.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer properties.[12][13] One synthetic approach involves the reaction of an ortho-aminonicotinonitrile with an acylating or thioacylating agent, followed by intramolecular heterocyclization.[12]

Experimental Protocol:

A mixture of an o-aminonicotinonitrile derivative is subjected to a reaction with an appropriate acylating or thioacylating reagent. The resulting intermediate then undergoes intramolecular cyclization to yield the desired pyrido[2,3-d]pyrimidine (B1209978). For instance, the reaction of 2-amino-3-cyanopyridine (B104079) derivatives with this compound would lead to a thiourea intermediate, which upon cyclization, would form the pyrido[2,3-d]pyrimidine core.

Quantitative Data:
ProductYield (%)
5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile59
5-(4-Chlorophenyl)-8-cyclohexyl-2-(furan-2-yl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile54
5-(4-Chlorophenyl)-8-cyclohexyl-2-(4-chlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile65

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The microwave-assisted protocols, in particular, offer significant advantages in terms of reaction times and yields, contributing to more sustainable synthetic practices. Further exploration of the reaction mechanisms and optimization of conditions for different substrates will continue to expand the applicability of this compound in heterocyclic chemistry and drug discovery.

References

Application Notes and Protocols: Ethoxycarbonyl Isothiocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycarbonyl isothiocyanate (EITC) is a versatile and highly reactive reagent that has carved a significant niche in the field of medicinal chemistry. Its utility lies in its ability to serve as a key building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. These scaffolds are of paramount interest in drug discovery due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, presents quantitative data on their biological activities, and illustrates associated signaling pathways and experimental workflows.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a preferred reagent for the introduction of a C(=S)NHC(=O)OEt moiety, which can be readily cyclized to form various heterocyclic systems. Key applications include the synthesis of:

  • Pyrazolo[1,5-a][1][2][3]triazines: These compounds are recognized as potent inhibitors of protein kinase CK2 (formerly Casein Kinase II), a key regulator of numerous cellular processes.[4] Dysregulation of CK2 is implicated in various cancers, making it an attractive therapeutic target.[3][4]

  • Fused Thiophene Derivatives: Thiophene-containing heterocycles are known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties.[5] this compound facilitates the construction of thieno[2,3-d]pyrimidine (B153573) cores, which are scaffolds for antimicrobial agents.

  • 4-Thiouracil Derivatives: Thiouracils are a class of compounds with various medicinal applications, including their use as thyroid hormone synthesis inhibitors.

  • N-Acylthioureas: This class of compounds has demonstrated a wide range of biological activities, including potential anticancer and antimicrobial effects.

Data Presentation: Biological Activities of Synthesized Compounds

The following tables summarize the quantitative biological activity of representative compounds synthesized using this compound.

Table 1: Anticancer Activity of Pyrazolo[1,5-a][1][2][3]triazine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
1 Protein Kinase CK2-Kᵢ = 0.001 (1 nM)[5]
2 Protein Kinase CK2Prostate & Colon Cancer~1[4]
3 AnticancerLeukemia0.32[6]
4 AnticancerColon Cancer0.49 - 0.89[6]
5 AnticancerRenal Cancer0.92[6]

Table 2: Antimicrobial Activity of Fused Thiophene Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Thiourea (B124793) Derivative 3a Staphylococcus aureus125Candida albicans250[5]
Thiourea Derivative 3b Staphylococcus aureus250Candida albicans500[5]
Thieno[2,3-d]pyrimidine 4a Staphylococcus aureus62.5Candida albicans125[5]
Thieno[2,3-d]pyrimidine 4b Staphylococcus aureus125Candida albicans250[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of the starting reagent, this compound.

Materials:

Procedure:

  • To a 1-liter jacketed reactor, add sodium thiocyanate (39.1 g, 0.48 mol) and 310 g of toluene.

  • Heat the mixture to 30°C with stirring.

  • Sequentially add pyridine (0.4 g, 0.005 mol) and water (0.9 g, 0.05 mol).

  • Slowly add ethyl chloroformate (52.9 g, 0.49 mol) dropwise to the reaction mixture over 40 minutes.

  • Maintain the reaction under stirring for 3 hours. Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.

  • Upon completion, filter the reaction mixture. The resulting solution of this compound in toluene can be used directly in subsequent steps or purified by distillation.

Protocol 2: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives (Protein Kinase CK2 Inhibitors)

This protocol outlines the synthesis of pyrazolo[1,5-a][1][2][3]triazines, which have shown potent inhibition of protein kinase CK2.

Step 1: Synthesis of N-(Ethoxycarbonyl)-N'-(4-cyano-1H-pyrazol-5-yl)thiourea

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile

  • This compound

  • Ethyl acetate

Procedure:

  • Dissolve 5-amino-1H-pyrazole-4-carbonitrile in ethyl acetate.

  • Add a solution of this compound in toluene (from Protocol 1) to the pyrazole (B372694) solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The intermediate N-carbetoxythiourea will precipitate from the solution.

  • Filter the precipitate, wash with ethyl acetate, and dry to obtain the desired thiourea derivative.

Step 2: Cyclization to 4-amino-2-thioxo-2,3-dihydropyrazolo[1,5-a][1][2][3]triazine-8-carbonitrile

Materials:

  • N-(Ethoxycarbonyl)-N'-(4-cyano-1H-pyrazol-5-yl)thiourea

  • Aqueous sodium hydroxide

Procedure:

  • Suspend the thiourea derivative from Step 1 in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield the pyrazolo[1,5-a][1][2][3]triazine product.

Protocol 3: Synthesis of Fused Thiophene Derivatives with Antimicrobial Activity

This protocol describes the synthesis of tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives.

Step 1: Synthesis of Ethyl 1-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-thiourea

Materials:

  • 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene

  • This compound

  • Dioxane

Procedure:

  • Dissolve 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene in dioxane.

  • Add a solution of this compound in toluene.

  • Stir the reaction mixture at room temperature.

  • The product, a thiourea derivative, will precipitate.

  • Filter the solid, wash with a suitable solvent, and dry.

Step 2: Cyclization to Ethyl 4-hydroxy-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[3][4]thieno[2,3-d]pyrimidine-3-carboxylate

Materials:

  • Ethyl 1-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-thiourea

  • Sodium ethoxide solution

Procedure:

  • Suspend the thiourea derivative from Step 1 in a freshly prepared solution of sodium ethoxide in ethanol.

  • Heat the reaction mixture to reflux.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid to precipitate the cyclized product.

  • Filter the precipitate, wash with water and ethanol, and dry to obtain the thieno[2,3-d]pyrimidine derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aminopyrazole) intermediate Thiourea Intermediate start->intermediate Reaction reagent Ethoxycarbonyl Isothiocyanate reagent->intermediate cyclization Cyclization intermediate->cyclization product Bioactive Heterocycle (e.g., Pyrazolotriazine) cyclization->product purification Purification & Characterization product->purification screening Biological Screening (e.g., Kinase Assay, MIC) purification->screening data Quantitative Data (IC50, MIC) screening->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General experimental workflow.

logical_relationship cluster_reactants Reactants cluster_products Bioactive Products EITC Ethoxycarbonyl Isothiocyanate amino_pyrazole Aminopyrazoles EITC->amino_pyrazole amino_thiophene Aminothiophenes EITC->amino_thiophene amino_sugars Aminodeoxy Sugars EITC->amino_sugars amino_oxazolines 2-Amino-2-oxazolines EITC->amino_oxazolines pyrazolo_triazine Pyrazolo[1,5-a][1,3,5]triazines (Anticancer) amino_pyrazole->pyrazolo_triazine Cyclization fused_thiophene Fused Thiophenes (Antimicrobial) amino_thiophene->fused_thiophene Cyclization n_acylthioureas N-Acylthioureas amino_sugars->n_acylthioureas Reaction triazin_thiones 1,3,5-Triazin-2-one-4-thiones amino_oxazolines->triazin_thiones Cyclization

Caption: Versatility of this compound.

ck2_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes CK2 Protein Kinase CK2 CK2->PI3K Activates CK2->AKT Activates (pS129) CK2->CellGrowth Inhibitor Pyrazolo[1,5-a][1,3,5]triazine Inhibitor Inhibitor->CK2 Inhibits

Caption: Protein Kinase CK2 in PI3K/Akt signaling.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents Using Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycarbonyl isothiocyanate is a versatile reagent in organic synthesis, serving as a key building block for the creation of a variety of heterocyclic compounds with potential therapeutic applications. Its utility is particularly pronounced in the development of novel antifungal agents. The reaction of this compound with primary amines readily forms N-ethoxycarbonyl thiourea (B124793) derivatives. These intermediates can then be cyclized to generate a diverse range of heterocyclic systems, including thiophenes and pyrimidines, many of which have demonstrated significant antifungal activity. This document provides detailed application notes and experimental protocols for the synthesis of such antifungal agents, with a focus on fused thiophene (B33073) derivatives.

Synthesis of Fused Thiophene Derivatives

A prominent application of this compound in antifungal agent synthesis is the preparation of fused thiophene derivatives. The general synthetic strategy involves the reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with this compound to yield tetrahydrobenzo[b]thiophen-2-thiourea derivatives. These thiourea intermediates can then undergo cyclization to form thieno[2,3-d]pyrimidine (B153573) derivatives, a class of compounds known for their biological activities, including antifungal properties.[1]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrobenzo[b]thiophen-2-thiourea Derivatives

This protocol describes the synthesis of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N'-ethoxycarbonylthiourea, a key intermediate.

  • Materials:

    • 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene

    • This compound

    • Dry acetone (B3395972)

  • Procedure:

    • Dissolve 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene (0.01 mol) in dry acetone (50 mL).

    • To this solution, add this compound (0.01 mol) dropwise with stirring at room temperature.

    • Continue stirring the reaction mixture at room temperature for 2-3 hours.

    • The precipitated solid is filtered, washed with cold ethanol (B145695), and dried to yield the desired tetrahydrobenzo[b]thiophen-2-thiourea derivative.

Protocol 2: Cyclization to Thieno[2,3-d]pyrimidine Derivatives

This protocol outlines the cyclization of the thiourea derivative to form the fused pyrimidine (B1678525) ring system.

  • Materials:

    • Tetrahydrobenzo[b]thiophen-2-thiourea derivative (from Protocol 1)

    • Sodium ethoxide solution (2 M in ethanol)

    • Ethanol

    • Dilute hydrochloric acid

  • Procedure:

    • Suspend the tetrahydrobenzo[b]thiophen-2-thiourea derivative (0.005 mol) in absolute ethanol (30 mL).

    • Add sodium ethoxide solution (5 mL) to the suspension.

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidine derivative.

Antifungal Activity

The synthesized fused thiophene derivatives have been reported to exhibit notable antifungal activity.[1] The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.

Experimental Protocols

Protocol 3: Antifungal Susceptibility Testing using the Poisoned Food Technique

This protocol describes a common method for assessing the in vitro antifungal activity of synthesized compounds.[2][3][4][5]

  • Materials:

    • Synthesized antifungal compounds

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Potato Dextrose Agar (PDA) medium

    • Sterile Petri dishes

    • Cork borer

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Add a specific volume of each dilution to molten PDA medium to achieve the desired final concentrations.

    • Pour the supplemented PDA into sterile Petri dishes and allow them to solidify. A control plate without the test compound should also be prepared.

    • Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) of the test fungus, taken from the periphery of a fresh culture.

    • Incubate the plates at an appropriate temperature (e.g., 28 ± 2 °C) for a specified period (e.g., 72-96 hours), or until the fungal growth in the control plate reaches the edge of the plate.

    • Measure the diameter of the fungal colony in both the control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Quantitative Data

The following table summarizes the reported antifungal activity of representative thieno[2,3-d]pyrimidine derivatives.

CompoundFungal StrainMIC (µg/mL)Reference
4a Candida albicans31.25[1]
10b Candida albicans31.25[1]

Mechanism of Action

The precise mechanism of action for many thiourea and thienopyrimidine derivatives is still under investigation. However, several potential targets have been proposed. Some thiourea derivatives are thought to act as inhibitors of crucial fungal enzymes. Molecular docking studies have suggested that these compounds may target 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, and N-myristoyltransferase (NMT), which is involved in protein modification.[6] The disruption of ergosterol synthesis weakens the fungal cell membrane, leading to cell death. Other studies suggest that some thiourea derivatives may exert their antifungal effects by damaging the fungal cell surface, increasing membrane permeability, and inducing the production of reactive oxygen species (ROS).[7]

Visualizations

Synthesis Workflow

Synthesis_Workflow A 2-Amino-tetrahydrobenzo [b]thiophene C Tetrahydrobenzo[b]thiophen- 2-thiourea Derivative A->C Acetone, rt B Ethoxycarbonyl Isothiocyanate B->C D Thieno[2,3-d]pyrimidine Derivative C->D NaOEt, Reflux

Caption: General synthesis scheme for antifungal thieno[2,3-d]pyrimidines.

Proposed Mechanism of Action

Mechanism_of_Action Compound Thiourea Derivative Target1 14α-demethylase (CYP51) Compound->Target1 Inhibition Target2 N-myristoyltransferase (NMT) Compound->Target2 Inhibition Process1 Ergosterol Biosynthesis Target1->Process1 Process2 Protein Myristoylation Target2->Process2 Outcome1 Disrupted Cell Membrane Process1->Outcome1 Leads to Process2->Outcome1 Outcome2 Fungal Cell Death Outcome1->Outcome2

Caption: Proposed mechanism of action for thiourea-based antifungal agents.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Protein Kinase CK2 Inhibitors Using Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and differentiation.[1][2][3] Its dysregulation is implicated in the pathogenesis of a wide range of human diseases, most notably cancer, where it modulates key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[1][3][4][5] This central role in maintaining the malignant phenotype has established CK2 as a promising therapeutic target for the development of novel anti-cancer agents.[2][4]

Thiourea (B124793) derivatives have emerged as a versatile scaffold in the design of kinase inhibitors.[6][7][8] The synthesis of these compounds can be readily achieved through the reaction of isothiocyanates with primary or secondary amines.[6][9] Ethoxycarbonyl isothiocyanate is a reactive precursor that can be employed to generate N-ethoxycarbonyl thiourea derivatives, which can serve as key intermediates or final compounds in the synthesis of potential CK2 inhibitors. Notably, this compound has been utilized in the synthesis of pyrazolo[1,5-a][1][3][10]triazine derivatives which have shown potential as inhibitors of protein kinase CK2.

These application notes provide detailed protocols for the synthesis of a novel N-ethoxycarbonyl thiourea-based compound as a potential CK2 inhibitor, and subsequent in vitro and cell-based assays to evaluate its efficacy.

Data Presentation

The inhibitory activities of well-characterized CK2 inhibitors are summarized below to provide a reference for expected potency.

Compound Target IC50 / Ki Assay Type Reference
CX-4945 (Silmitasertib) CK2α0.38 nM (Ki)Enzymatic[2]
SGC-CK2-1 CK2α4.2 nMEnzymatic[2]
SGC-CK2-1 CK2α'2.3 nMEnzymatic[2]
CK2-IN-7 CK2α≤ 3 nMEnzymatic[2]
CK2-IN-7 CK2α'≤ 3 nMEnzymatic[2]

Experimental Protocols

Protocol 1: Synthesis of a Novel N-Ethoxycarbonyl Thiourea-Based CK2 Inhibitor

This protocol describes a general procedure for the synthesis of an N,N'-disubstituted thiourea from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-amino-N,N-dimethylbenzenesulfonamide, as a hypothetical starting material)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted primary amine (1.0 mmol) in anhydrous THF (10 mL).

  • Addition of Isothiocyanate: To the stirred solution of the amine at room temperature, add this compound (1.0 mmol) dropwise.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours.[11]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Assess the purity of the crude product by TLC.

    • If impurities are present, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[11]

    • Alternatively, if the product is a solid, purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[11]

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12][13]

Protocol 2: In Vitro CK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol details the determination of the IC50 value of the synthesized inhibitor using a luminescence-based kinase assay.[3]

Materials and Reagents:

  • Recombinant human CK2α (e.g., Promega, Cat. # V2971)[3]

  • CK2 Substrate Peptide (e.g., RRRDDDSDDD)[3]

  • Synthesized CK2 inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. # V9101)[3][14]

  • ATP

  • Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[3]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Inhibitor Dilution Series: Prepare a serial dilution of the synthesized inhibitor in the kinase assay buffer. A typical concentration range for testing would be from 0.01 µM to 100 µM to generate a dose-response curve.

    • Enzyme Preparation: Dilute the recombinant CK2α enzyme to the desired working concentration in the kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[3]

    • Substrate/ATP Mixture: Prepare a solution containing the CK2 substrate peptide and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a white 96-well plate.

    • Add 2.5 µL of the diluted CK2α enzyme to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mixture to each well. The final reaction volume will be 10 µL.[3]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range (typically <30% ATP consumption).[3]

  • Signal Detection (ADP-Glo™ Assay):

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[15]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol determines the effect of the synthesized inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[1][10][16]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete culture medium

  • Synthesized CK2 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[10]

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the inhibitor or vehicle control (DMSO). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[1][10]

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix to ensure complete solubilization.[10]

  • Measurement: Record the absorbance at 570 nm using a plate reader.[10]

  • Data Analysis: Subtract the average absorbance of blank controls (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.[1]

Protocol 4: Western Blot Analysis of CK2 Signaling

This protocol is for assessing the inhibition of CK2 activity in cells by measuring the phosphorylation status of a known downstream target, such as Akt at Serine 129 (p-Akt S129).[2][4]

Materials:

  • Cancer cell line of interest

  • Synthesized CK2 inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-CK2α, and a loading control like anti-β-actin or anti-GAPDH)[2][17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of the inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them in lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]

  • SDS-PAGE and Transfer: Normalize protein amounts, separate them by SDS-PAGE, and transfer them to a membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[18]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[18]

  • Data Analysis: Quantify the band intensities. Normalize the phosphoprotein signal to the total protein signal and then to the loading control to determine the effect of the inhibitor on the phosphorylation of the CK2 substrate.[2]

Visualizations

CK2_Signaling_Pathways cluster_upstream Upstream Signals cluster_downstream Downstream Signaling Pathways cluster_pi3k PI3K/Akt/mTOR cluster_nfkb NF-κB cluster_wnt Wnt/β-catenin cluster_jak_stat JAK/STAT GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Cytokines Cytokines JAK JAK Cytokines->JAK CK2 Protein Kinase CK2 Akt Akt CK2->Akt phosphorylates (S129) & activates NFkB NF-κB CK2->NFkB activates CK2->beta_catenin stabilizes STAT STAT CK2->STAT activates PI3K->Akt mTOR mTOR Akt->mTOR Survival_Proliferation Survival_Proliferation mTOR->Survival_Proliferation Cell Survival & Proliferation Inflammation_Survival Inflammation_Survival NFkB->Inflammation_Survival Inflammation & Survival Gene_Transcription Gene_Transcription beta_catenin->Gene_Transcription Gene Transcription JAK->STAT Proliferation_Survival Proliferation_Survival STAT->Proliferation_Survival Proliferation & Survival Inhibitor This compound -derived Inhibitor Inhibitor->CK2 inhibits experimental_workflow cluster_synthesis Inhibitor Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation start Start: This compound + Primary Amine reaction Thiourea Formation Reaction start->reaction purification Purification (Column Chromatography or Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (ADP-Glo™) characterization->kinase_assay cell_viability Cell Viability Assay (MTT) characterization->cell_viability western_blot Western Blot Analysis (p-Akt S129) characterization->western_blot ic50_determination IC50 Determination kinase_assay->ic50_determination end End: Data Analysis & Conclusion ic50_determination->end cellular_ic50 Cellular IC50 cell_viability->cellular_ic50 target_engagement Target Engagement Confirmation western_blot->target_engagement cellular_ic50->end target_engagement->end

References

Ethoxycarbonyl Isothiocyanate: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethoxycarbonyl isothiocyanate is a highly reactive and versatile chemical intermediate that has garnered significant attention in the field of agrochemical research.[1][2] Its unique chemical properties, particularly the electrophilic carbon atom of the isothiocyanate group, allow for a wide range of chemical transformations, making it an invaluable tool for the synthesis of diverse heterocyclic compounds with potent biological activities.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel fungicides, herbicides, and other plant-protecting agents. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Key Applications in Agrochemical Synthesis

This compound serves as a crucial starting material for the construction of various heterocyclic scaffolds that are known to exhibit significant agrochemical properties. These include:

  • Thiourea (B124793) Derivatives: The reaction of this compound with amines readily forms N-ethoxycarbonyl thiourea derivatives. These intermediates can be further cyclized to generate a variety of heterocyclic systems with fungicidal and herbicidal properties.[5][6]

  • Fused Thiophene (B33073) Derivatives: Cyclization reactions involving thiourea derivatives obtained from this compound and amino-substituted thiophenes lead to the formation of fused thiophene compounds. These compounds have demonstrated promising antibacterial and antifungal activities.[1][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound from sodium thiocyanate (B1210189) and ethyl chloroformate.[3][13]

Materials:

  • Sodium thiocyanate (NaSCN)

  • Ethyl chloroformate (ClCOOEt)

  • Polyethylene (B3416737) glycol (average molecular weight 200)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 45 parts of sodium thiocyanate (99% purity) in 80 parts of water.

  • Add 0.55 parts of polyethylene glycol to the solution.

  • Cool the mixture to below 10°C using an ice bath.

  • Slowly add 54.8 parts of ethyl chloroformate (99% purity) to the reaction mixture under vigorous stirring. Maintain the reaction temperature below 15°C throughout the addition.

  • Continue stirring the reaction mixture for 3 hours at a temperature not exceeding 15°C.

  • After 3 hours, add 30 parts of water and stir for an additional 10 minutes.

  • Transfer the mixture to a separatory funnel and allow it to stand for 1 hour to allow for phase separation.

  • Separate the lower aqueous layer. The upper oily layer is the N-ethoxycarbonyl isothiocyanate product.

Expected Yield: 83.42% based on ethyl chloroformate.[13]

Characterization: The product can be characterized by spectroscopic methods such as IR and NMR. The IR spectrum should show a characteristic strong absorption band around 2000-2100 cm⁻¹ for the -N=C=S group.

Protocol 2: Synthesis of N-Ethoxycarbonyl-N'-(tetrahydrobenzo[b]thiophen-2-yl)thiourea Derivatives

This protocol details the synthesis of thiourea derivatives from this compound and 2-amino-tetrahydrobenzo[b]thiophene, which are precursors to fused thiophene fungicides.[1]

Materials:

  • 2-Amino-tetrahydrobenzo[b]thiophene derivative

  • This compound

  • Dry solvent (e.g., acetone, dichloromethane)

Procedure:

  • Dissolve the 2-amino-tetrahydrobenzo[b]thiophene derivative (1 equivalent) in a suitable dry solvent in a round-bottom flask.

  • Add this compound (1.1 equivalents) dropwise to the solution at room temperature with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The structure of the synthesized thiourea derivatives can be confirmed by IR, ¹H NMR, and mass spectrometry.

Protocol 3: Cyclization to Fused Thieno[2,3-d]pyrimidine (B153573) Derivatives

This protocol describes the cyclization of the N-ethoxycarbonyl-N'-(tetrahydrobenzo[b]thiophen-2-yl)thiourea derivatives to form fused thieno[2,3-d]pyrimidine systems with potential antifungal activity.[1]

Materials:

  • N-Ethoxycarbonyl-N'-(tetrahydrobenzo[b]thiophen-2-yl)thiourea derivative

  • Sodium ethoxide solution (freshly prepared)

  • Ethanol (B145695)

Procedure:

  • Dissolve the thiourea derivative (1 equivalent) in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Herbicidal Activity of Substituted Pyrazole (B372694) Isothiocyanates [14]

Compound IDREC₅₀ (µg/mL) vs. Echinochloa crusgalliEC₅₀ (µg/mL) vs. Cyperus iriaEC₅₀ (µg/mL) vs. Dactylis glomerataEC₅₀ (µg/mL) vs. Trifolium repens
3-1 HCH₃C₆H₅64.3265.8362.4267.72
3-7 ClCH₃C₆H₅65.3364.9059.4167.41

Note: The synthesis of these compounds involved the reaction of a substituted pyrazole with an isothiocyanate, demonstrating the utility of the isothiocyanate functionality in creating herbicidally active molecules.

Mandatory Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions NaSCN Sodium Thiocyanate reaction Reaction NaSCN->reaction EtOOCCl Ethyl Chloroformate EtOOCCl->reaction PEG Polyethylene Glycol (Catalyst) PEG->reaction H2O Water (Solvent) H2O->reaction ECITC This compound NaCl Sodium Chloride (Byproduct) reaction->ECITC reaction->NaCl G ECITC Ethoxycarbonyl Isothiocyanate Reaction Addition Reaction ECITC->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Thiourea N-Ethoxycarbonyl Thiourea Derivative Reaction->Thiourea G Thiourea N-Ethoxycarbonyl Thiourea Derivative Cyclization Intramolecular Cyclization Thiourea->Cyclization Base Base (e.g., NaOEt) Base->Cyclization Heat Heat Heat->Cyclization Heterocycle Fused Heterocycle (e.g., Thieno[2,3-d]pyrimidine) Cyclization->Heterocycle

References

Application Note: Hochleistungsflüssigkeitschromatographie (HPLC)-Analyse von Aminosäuren nach Vollsäulenderivatisierung mit Ethoxycarbonylisothiocyanat

Author: BenchChem Technical Support Team. Date: December 2025

Zusammenfassung

Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die quantitative Analyse von Aminosäuren mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) nach einer Vollsäulenderivatisierung mit Ethoxycarbonylisothiocyanat (EOC-NCS). Die Derivatisierung von primären und sekundären Aminosäuren mit EOC-NCS führt zur Bildung von stabilen Ethoxycarbonylthioharnstoff-Derivaten, die eine empfindliche UV-Detektion ermöglichen. Diese Methode bietet eine robuste und reproduzierbare Alternative für die Aminosäurenanalyse in Forschung, Qualitätskontrolle und klinischer Diagnostik.

Einleitung

Die Analyse von Aminosäuren ist in vielen wissenschaftlichen Bereichen von entscheidender Bedeutung, von der Proteomik und der Entdeckung von Medikamenten bis hin zur Lebensmittelwissenschaft und der klinischen Diagnostik. Da die meisten Aminosäuren keine starken Chromophore besitzen, ist eine Derivatisierung vor der HPLC-Analyse erforderlich, um eine empfindliche Detektion zu ermöglichen. Isothiocyanate, wie das Phenylisothiocyanat (PITC), werden häufig für die Vollsäulenderivatisierung von Aminosäuren verwendet, da sie stabile Derivate mit guten chromatographischen Eigenschaften bilden.[1][2][3] Ethoxycarbonylisothiocyanat (EOC-NCS) stellt eine verwandte Reagenzoption dar.

Die Reaktion von EOC-NCS mit der Aminogruppe einer Aminosäure unter basischen Bedingungen führt zur Bildung eines Ethoxycarbonylthioharnstoff-Derivats. Diese Derivate sind typischerweise hydrophober als die ursprünglichen Aminosäuren, was ihre Trennung an C18-Umkehrphasensäulen erleichtert.

Prinzip der Methode

Die Methode basiert auf einer zweistufigen Reaktion. Zunächst reagiert das Ethoxycarbonylisothiocyanat mit der primären oder sekundären Aminogruppe der Aminosäure in einem basischen Medium, um ein Ethoxycarbonylthiocarbamoyl (EOC-TC)-Aminosäure-Derivat zu bilden. Unter sauren Bedingungen kann dieses Derivat zu einem stabileren cyclischen Thiohydantoin (EOC-TH)-Aminosäure-Derivat umgewandelt werden, ähnlich der Edman-Abbaureaktion.[4][5] Die resultierenden Derivate werden dann mittels RP-HPLC mit UV-Detektion getrennt und quantifiziert.

Experimentelle Protokolle

1. Reagenzien und Materialien

  • Aminosäure-Standardmischung (z. B. 2,5 mM in 0,1 M HCl)

  • Ethoxycarbonylisothiocyanat (EOC-NCS)

  • Kopplungspuffer: Ethanol/Wasser/Pyridin (2:1:1, v/v/v) oder eine ähnliche basische Pufferlösung (pH 8,5-9,5)[4]

  • Derivatisierungsreagenz: EOC-NCS in Kopplungspuffer (z. B. 5 % (v/v))

  • Probenpuffer: 0,1 M Natriumacetat, pH 6,5

  • Mobile Phase A: 0,1 % (v/v) Trifluoressigsäure (TFA) in Wasser in HPLC-Qualität

  • Mobile Phase B: 0,1 % (v/v) TFA in Acetonitril (ACN) in HPLC-Qualität

  • HPLC-System mit UV-Detektor

  • C18-Umkehrphasen-HPLC-Säule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)

  • Zentrifuge

  • Vakuumkonzentrator (optional)

2. Probenvorbereitung

  • Proteinhydrolyse (falls erforderlich): Proteinhaltige Proben müssen hydrolysiert werden, um die einzelnen Aminosäuren freizusetzen. Eine gängige Methode ist die saure Hydrolyse mit 6 M HCl bei 110 °C für 24 Stunden.[6] Nach der Hydrolyse muss die Säure durch Verdampfen unter Vakuum entfernt werden.

  • Probenauflösung: Lösen Sie die getrockneten Proben oder Aminosäure-Standards in Probenpuffer auf eine bekannte Konzentration auf.

3. Derivatisierungsprotokoll

  • Pipettieren Sie 20 µL der Aminosäure-Standard- oder Probenlösung in ein Reaktionsgefäß.

  • Geben Sie 30 µL des Kopplungspuffers hinzu und mischen Sie gut.

  • Geben Sie 50 µL der Derivatisierungsreagenz (EOC-NCS-Lösung) hinzu.

  • Verschließen Sie das Gefäß, mischen Sie es gründlich und inkubieren Sie es 20-30 Minuten bei Raumtemperatur.[7]

  • Trocknen Sie die Probe nach der Reaktion unter Vakuum, um überschüssiges Reagenz und Lösungsmittel zu entfernen.

  • Lösen Sie den getrockneten Rückstand in 100 µL der mobilen Phase A auf.

  • Zentrifugieren Sie die Probe, um eventuelle Partikel zu entfernen, und überführen Sie den Überstand in ein HPLC-Fläschchen.

4. HPLC-Analyse

  • Säule: C18-Umkehrphasensäule

  • Mobile Phase A: 0,1 % TFA in Wasser

  • Mobile Phase B: 0,1 % TFA in Acetonitril

  • Flussrate: 1,0 mL/min

  • Detektion: UV bei 254 nm

  • Injektionsvolumen: 10 µL

  • Säulentemperatur: 40 °C

  • Gradientenelution:

Zeit (min)% Mobile Phase B
05
2050
22100
25100
265
305

Hinweis: Dieses Gradientenprofil ist ein Ausgangspunkt und muss möglicherweise für eine optimale Trennung der spezifischen Aminosäure-Derivate optimiert werden.

Datenpräsentation

Die Quantifizierung erfolgt durch den Vergleich der Peakflächen der derivatisierten Aminosäuren in der Probe mit denen einer Standardkurve, die mit bekannten Konzentrationen von Aminosäure-Standards erstellt wurde. Die Ergebnisse können in einer Tabelle zusammengefasst werden, die die Retentionszeit, die Peakfläche und die berechnete Konzentration für jede Aminosäure auflistet.

Tabelle 1: Beispiel für quantitative Daten der Aminosäurenanalyse

AminosäureRetentionszeit (min)PeakflächeKonzentration (µM)
Asparaginsäure5.212345645.2
Glutaminsäure6.123456789.7
Serin7.518765468.1
Glycin8.2345678125.4
Histidin9.09876535.9
Arginin10.521098777.0
Threonin11.315432156.3
Alanin12.8456789166.7
Prolin13.511223341.0
Tyrosin14.919876572.5
Valin16.2287654105.0
Methionin16.814567853.2
Isoleucin17.925432192.8
Leucin18.326543296.9
Phenylalanin19.122109880.7
Lysin20.5310987113.5

Die in dieser Tabelle dargestellten Daten sind beispielhaft und dienen nur zur Veranschaulichung.

Visualisierungen

Derivatization_Reaction cluster_reactants Reaktanden cluster_product Produkt AA Aminosäure (R-CH(NH2)-COOH) Derivative Ethoxycarbonylthioharnstoff- Derivat AA->Derivative + EOC-NCS (Basische Bedingungen) EOCNCS Ethoxycarbonyl- isothiocyanat (EtO-CO-N=C=S)

Abbildung 1: Reaktionsschema der Aminosäurederivatisierung.

HPLC_Workflow cluster_prep Probenvorbereitung cluster_analysis HPLC-Analyse cluster_data Datenauswertung Sample Aminosäureprobe Derivatization Derivatisierung mit Ethoxycarbonylisothiocyanat Sample->Derivatization Schritt 1 HPLC RP-HPLC-Trennung Derivatization->HPLC Schritt 2 Detection UV-Detektion (254 nm) HPLC->Detection Schritt 3 Quantification Quantifizierung Detection->Quantification Schritt 4 Report Ergebnisbericht Quantification->Report Schritt 5

Abbildung 2: Experimenteller Arbeitsablauf für die HPLC-Analyse.

Fehlerbehebung

  • Geringe Peakflächen: Überprüfen Sie den pH-Wert des Kopplungspuffers. Ein zu niedriger pH-Wert kann zu einer unvollständigen Derivatisierung führen.[4] Stellen Sie sicher, dass das Derivatisierungsreagenz frisch ist.

  • Zusätzliche Peaks im Chromatogramm: Dies kann auf Nebenprodukte der Reaktion oder Verunreinigungen in der Probe zurückzuführen sein. Optimieren Sie die Reaktionszeit und -temperatur.

  • Schlechte Peakform: Passen Sie die Zusammensetzung der mobilen Phase oder das Gradientenprofil an. Stellen Sie sicher, dass die Säule in gutem Zustand ist.

Schlussfolgerung

Die Vollsäulenderivatisierung von Aminosäuren mit Ethoxycarbonylisothiocyanat, gefolgt von einer RP-HPLC-Analyse, ist eine effektive Methode für die quantitative Bestimmung von Aminosäuren. Das hier beschriebene Protokoll bietet einen detaillierten Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Durch sorgfältige Optimierung der Derivatisierungs- und Chromatographiebedingungen kann eine hohe Empfindlichkeit und Reproduzierbarkeit erreicht werden.

References

Application Notes and Protocols for the Synthesis of 4-Thiouracil Derivatives with Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiouracil (B160184) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are analogues of the naturally occurring pyrimidine (B1678525) uracil, with the oxygen atom at the 4-position replaced by a sulfur atom. This substitution imparts unique physicochemical properties that can lead to a range of pharmacological effects, including antibacterial, antithyroid, and anticancer activities.

One versatile and efficient method for the synthesis of 4-thiouracil derivatives involves the use of ethoxycarbonyl isothiocyanate. This reagent serves as a key building block, reacting with β-enamino esters or related precursors to construct the thiouracil ring system. This document provides detailed application notes and protocols for the synthesis of 4-thiouracil derivatives using this methodology, along with information on their potential biological applications and relevant signaling pathways.

Synthesis of 4-Thiouracil Derivatives

The synthesis of 4-thiouracil derivatives using this compound generally proceeds through the reaction of a β-enamino ester with this compound to form an N-ethoxycarbonylthiourea intermediate. This intermediate then undergoes cyclization to yield the 4-thiouracil ring.

General Reaction Scheme

G cluster_0 Synthesis of 4-Thiouracil Derivatives start β-Enamino Ester intermediate N-Ethoxycarbonylthiourea Intermediate start->intermediate + reagent Ethoxycarbonyl Isothiocyanate reagent->intermediate cyclization Cyclization intermediate->cyclization product 4-Thiouracil Derivative cyclization->product

Caption: General workflow for the synthesis of 4-thiouracil derivatives.

Experimental Protocols

Note: The following protocols are generalized based on established chemical principles for the synthesis of 4-thiouracil derivatives. Optimal reaction conditions (e.g., temperature, reaction time, solvent) may vary depending on the specific substrates used and should be determined empirically.

Protocol 1: Synthesis of this compound

This compound is a key reagent and can be synthesized from ethyl chloroformate and sodium thiocyanate (B1210189).

  • Materials:

    • Sodium thiocyanate (NaSCN)

    • Ethyl chloroformate (ClCOOEt)

    • Polyethylene glycol (PEG 200) (optional, as a phase transfer catalyst)

    • Water

    • Toluene or another suitable organic solvent

  • Procedure:

    • Dissolve sodium thiocyanate in water. The addition of a phase transfer catalyst like PEG 200 may improve the yield.

    • Cool the solution to below 10 °C in an ice bath.

    • Under vigorous stirring, slowly add ethyl chloroformate to the reaction mixture, ensuring the temperature does not exceed 15 °C.

    • Continue stirring for approximately 3 hours at this temperature.

    • After the reaction is complete, add water and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the upper organic layer containing the N-ethoxycarbonyl isothiocyanate product. The yield is typically around 83%.[1]

Protocol 2: Synthesis of 4-Thiouracil Derivatives from β-Enamino Esters

This protocol describes the reaction of a β-enamino ester with the synthesized this compound.

  • Materials:

    • β-Enamino ester (e.g., ethyl 3-aminocrotonate)

    • This compound

    • Anhydrous solvent (e.g., dioxane, DMF, or toluene)

    • Base (e.g., sodium ethoxide, potassium carbonate)

  • Procedure:

    • Dissolve the β-enamino ester in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add this compound dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

    • After the initial reaction subsides, add the base to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize representative data for thiouracil derivatives. Note that the synthesis methods for these specific examples may differ from the protocol described above, but they serve to illustrate the types of data collected for these compounds.

Table 1: Synthesis and Physical Properties of Thiouracil Derivatives

Compound IDR1R2R3Synthesis MethodYield (%)M.p. (°C)Reference
6d HCN4-(dimethylamino)phenylBiginelli Reaction32>250[2]
6e HCN4-methoxyphenylBiginelli Reaction30>260[2]

Table 2: Spectroscopic Data for Thiouracil Derivatives

Compound ID1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)Reference
6d 3.08 (s, 6H), 6.81-6.85 (m, 2H), 7.92-7.95 (m, 2H), 8.07 (s, 1H)39.58, 93.64, 111.67, 117.94, 118.43, 133.47, 142.48, 153.50, 153.75, 164.813600 (SH), 3450 (NH), 2206 (CN), 1660 (C=O)-[2]
6e ----[2]

Biological Applications and Signaling Pathways

4-Thiouracil derivatives have shown promise in several therapeutic areas. Two notable applications are as antibacterial agents targeting the SecA protein and as antithyroid agents that inhibit thyroid hormone synthesis.

Antibacterial Activity: Inhibition of the SecA Pathway

SecA is an essential ATPase in bacteria that plays a crucial role in the translocation of proteins across the cytoplasmic membrane. Inhibition of SecA disrupts this process, leading to bacterial cell death. Thiouracil derivatives have been identified as potent inhibitors of SecA.

G cluster_0 SecA-Mediated Protein Translocation Ribosome Ribosome Preprotein Pre-protein (unfolded) Ribosome->Preprotein Synthesis SecB SecB Chaperone Preprotein->SecB Binding SecA SecA (ATPase) SecB->SecA Delivery ADP ADP + Pi SecA->ADP Hydrolysis SecYEG SecYEG Translocon (in cytoplasmic membrane) SecA->SecYEG Docking ATP ATP ATP->SecA TranslocatedProtein Translocated Protein (in periplasm) SecYEG->TranslocatedProtein Translocation Thiouracil 4-Thiouracil Derivative Thiouracil->SecA Inhibition

Caption: Inhibition of the SecA-mediated protein translocation pathway by 4-thiouracil derivatives.

The inhibition of SecA by thiouracil derivatives blocks the ATPase activity necessary for protein translocation, leading to an accumulation of pre-proteins in the cytoplasm and ultimately bacterial cell death.[3] This makes SecA an attractive target for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antithyroid Activity: Inhibition of Thyroid Hormone Synthesis

Thiouracil derivatives, such as propylthiouracil (B1679721) (PTU), are used clinically to treat hyperthyroidism. Their mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

G cluster_1 Thyroid Hormone Synthesis and Inhibition Iodide Iodide (I⁻) in bloodstream ThyroidCell Thyroid Follicular Cell Iodide->ThyroidCell Uptake TPO Thyroid Peroxidase (TPO) ThyroidCell->TPO Iodine Iodine (I₂) TPO->Iodine Oxidation of I⁻ Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination of Tyrosine Residues MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3 and T4) MIT_DIT->T3_T4 Coupling Reaction (catalyzed by TPO) T3_T4->T3_T4 Peripheral Conversion of T4 to T3 Thiouracil 4-Thiouracil Derivative (e.g., PTU) Thiouracil->TPO Inhibition Thiouracil->T3_T4 Inhibition

Caption: Inhibition of thyroid hormone synthesis by 4-thiouracil derivatives.

4-Thiouracil derivatives inhibit thyroid peroxidase, thereby blocking the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[4][5][6] This prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to the thyroid hormones triiodothyronine (T3) and thyroxine (T4). Some derivatives, like PTU, also inhibit the peripheral conversion of T4 to the more active T3.[4][7]

Conclusion

The synthesis of 4-thiouracil derivatives using this compound offers a valuable route to a class of compounds with significant therapeutic potential. The protocols and information provided herein are intended to serve as a guide for researchers in the synthesis and exploration of these promising molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the development of novel and effective drugs for a variety of diseases.

References

Application Notes and Protocols for the Synthesis of N-acylthiourea from Aminodeoxy Sugars and Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylthiourea derivatives incorporating amino sugar moieties represent a promising class of compounds in drug discovery and development. These molecules combine the structural features of carbohydrates, which can influence bioavailability and target recognition, with the versatile pharmacological properties of the N-acylthiourea scaffold. This scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2][3] The synthesis of these hybrid molecules is of significant interest for generating novel therapeutic agents with potentially improved efficacy and selectivity.

This document provides detailed protocols for the synthesis of N-acylthiourea derivatives from aminodeoxy sugars and ethoxycarbonyl isothiocyanate, along with a summary of their characterization data and biological activities.

Synthesis of N-acylthiourea Derivatives from Aminodeoxy Sugars

The primary synthetic route involves the reaction of an aminodeoxy sugar with this compound. To enhance reactivity and solubility, the hydroxyl groups of the sugar are typically protected with acetyl groups prior to the reaction. The general scheme involves the nucleophilic attack of the amino group of the sugar on the electrophilic carbon of the isothiocyanate.

General Reaction Scheme

Reaction Scheme cluster_reactants Reactants cluster_product Product aminosugar Per-O-acetylated Aminodeoxy Sugar product N-(Ethoxycarbonyl)-N'-(per-O-acetyl- glycosyl)thiourea aminosugar->product + isothiocyanate Ethoxycarbonyl Isothiocyanate isothiocyanate->product Solvent (e.g., Dioxane) Heat Experimental Workflow start Start reactants Dissolve per-O-acetylated aminosugar isothiocyanate in anhydrous dioxane start->reactants add_amine Add primary amine reactants->add_amine reflux Reflux the reaction mixture add_amine->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool and evaporate solvent monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize the product (NMR, IR, MS, m.p.) purify->characterize end End characterize->end Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Acylthiourea Glycosyl N-Acylthiourea Derivative Acylthiourea->EGFR Inhibits

References

Application Notes and Protocols for Ethoxycarbonyl Isothiocyanate in Pesticide and Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycarbonyl isothiocyanate is a versatile reagent and a crucial building block in the synthesis of a wide range of agrochemicals.[1] Its unique reactivity allows for the introduction of the isothiocyanate functional group, which is a key component in various biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of pesticides and herbicides, with a focus on the synthesis and evaluation of sulfonylurea herbicides and thiophene-based fungicides.

Introduction

This compound serves as a pivotal intermediate in the production of pharmaceuticals and agrochemicals.[1] In the agricultural sector, it is instrumental in creating potent and selective pesticides and herbicides, contributing to enhanced crop protection.[1] This includes the synthesis of the selective herbicide mesosulfuron-methyl (B1676312), effective against grass weeds in wheat fields, and various fused thiophene (B33073) derivatives exhibiting significant antibacterial and antifungal properties.[2][3][4]

Herbicide Development: Mesosulfuron-methyl

Mesosulfuron-methyl is a post-emergence selective herbicide belonging to the sulfonylurea class.[5] It is highly effective in controlling a variety of annual grass and broadleaf weeds in cereal crops.[5]

Quantitative Data: Herbicidal Activity

The efficacy of mesosulfuron-methyl is concentration-dependent and varies with the target weed species and formulation. The GR50 value, which represents the dose required to reduce plant growth by 50%, is a common metric for herbicidal activity.

HerbicideTarget WeedFormulationGR50 (g a.i. ha⁻¹)Reference
Mesosulfuron-methylAegilops tauschiiOil Dispersion (OD)21.62[6]
Mesosulfuron-methylAegilops tauschiiEmulsion in Water (EW)59.96[6]
Mesosulfuron-methylAegilops tauschiiEmulsifiable Concentrate (EC)77.34[6]
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides, including mesosulfuron-methyl, act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][7][8] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth, leading to the death of susceptible plants.[9]

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS Substrate Acetolactate Acetolactate ALS->Acetolactate alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate ALS->alpha-Aceto-alpha-hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha-Aceto-alpha-hydroxybutyrate->Isoleucine Mesosulfuron_methyl Mesosulfuron-methyl Inhibition Mesosulfuron_methyl->Inhibition Inhibition->ALS Inhibits

Mechanism of action of mesosulfuron-methyl.
Experimental Protocols

This protocol describes the synthesis of this compound from sodium thiocyanate (B1210189) and ethyl chloroformate.[2]

Materials:

  • Sodium thiocyanate

  • Ethyl chloroformate

  • Water

  • Sodium acetate (B1210297)

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • Add 100 kg of water, 100 kg of sodium thiocyanate, and 2 kg of sodium acetate to the reaction vessel.

  • Stir the mixture and lower the temperature to 10°C.

  • Slowly add 135 kg of ethyl chloroformate dropwise to the reaction mixture.

  • Maintain the reaction temperature at 10°C for 5 hours.

  • After the reaction is complete, allow the mixture to separate into layers.

  • The upper oil phase is the this compound product.

This protocol outlines the synthesis of 4-[2-(4,6-dimethoxy-pyrimidin-2-yl)]-3-thiourea ethyl ester, a key intermediate in the synthesis of mesosulfuron-methyl, using this compound.[2]

Materials:

  • Tetrahydrofuran (THF)

  • This compound

  • 2-amino-4,6-dimethoxy-pyrimidine

  • Reaction vessel

Procedure:

  • Add 600 kg of THF, the prepared this compound, and 183 kg of 2-amino-4,6-dimethoxy-pyrimidine to the reaction vessel.

  • React the mixture at 30°C for 3 hours.

  • Filter the reaction mixture.

  • Distill the liquid phase to recover the THF.

  • The resulting solid phase is 4-[2-(4,6-dimethoxy-pyrimidin-2-yl)]-3-thiourea ethyl ester.

Synthesis_Workflow cluster_synthesis Synthesis of Mesosulfuron-methyl Intermediate A Sodium Thiocyanate + Ethyl Chloroformate B This compound A->B Synthesis D Reaction in THF at 30°C B->D C 2-amino-4,6-dimethoxy-pyrimidine C->D E 4-[2-(4,6-dimethoxy-pyrimidin-2-yl)] -3-thiourea ethyl ester D->E Intermediate Product

Workflow for synthesizing a key herbicide intermediate.

This protocol describes a general method for evaluating the herbicidal activity of compounds like mesosulfuron-methyl using a whole-plant bioassay.

Materials:

  • Test compound (e.g., mesosulfuron-methyl)

  • Target weed seedlings (e.g., Aegilops tauschii)

  • Pots with soil

  • Greenhouse or controlled environment chamber

  • Spray chamber

  • Solvent for dissolving the test compound (e.g., acetone (B3395972) with a surfactant)

Procedure:

  • Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Prepare a series of dilutions of the test compound in the solvent.

  • Apply the different concentrations of the test compound to the seedlings using a calibrated spray chamber to ensure uniform application.

  • Include a control group sprayed only with the solvent.

  • Maintain the treated plants in a greenhouse or controlled environment chamber under optimal growing conditions.

  • After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

  • Harvest the above-ground biomass of the plants and determine the fresh or dry weight.

  • Calculate the GR50 value by plotting the plant weight against the logarithm of the compound concentration and fitting a dose-response curve.

Fungicide/Pesticide Development: Thiophene Derivatives

This compound is also a valuable reagent for synthesizing fused thiophene derivatives, which have demonstrated significant antibacterial and antifungal activities.[3][4]

Quantitative Data: Antifungal and Antibacterial Activity

The antimicrobial efficacy of thiophene derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC), EC50 (half maximal effective concentration), or IC50 (half maximal inhibitory concentration) values.

Compound ClassTarget OrganismActivity MetricValueReference
N-(thiophen-2-yl) nicotinamide (B372718) derivative (4f)Pseudoperonospora cubensisEC501.96 mg/L[4]
N-(thiophen-2-yl) nicotinamide derivative (4a)Pseudoperonospora cubensisEC504.69 mg/L[4]
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide (4i)Sclerotinia sclerotiorumEC500.140 mg/L[10]
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide (4g)Sclerotinia sclerotiorumIC50 (SDH inhibition)1.01 µM[10]
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide (4i)Sclerotinia sclerotiorumIC50 (SDH inhibition)4.53 µM[10]
Thiophene Derivatives (4, 5, 8)Colistin-Resistant Acinetobacter baumanniiMIC5016 - 32 mg/L[11]
Thiophene Derivatives (4, 8)Colistin-Resistant Escherichia coliMIC508 - 32 mg/L[11]
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Certain thiophene-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex II) SDH->ETC ATP_Production ATP Production ETC->ATP_Production Thiophene_Fungicide Thiophene-based Fungicide Inhibition Thiophene_Fungicide->Inhibition Inhibition->SDH Inhibits

Mechanism of action of SDHI fungicides.
Experimental Protocols

This compound can react with various 2-amino-thiophene derivatives to yield thiourea (B124793) derivatives, which can then be further modified to create a diverse library of thiophene-based compounds.

General Procedure:

  • Dissolve the starting 2-amino-thiophene derivative in a suitable organic solvent.

  • Add this compound to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The resulting thiourea derivative can be isolated and purified using standard techniques such as filtration and recrystallization.

  • Further chemical modifications can be performed on the thiourea derivative to generate the final target compounds.

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.[12]

Materials:

  • Test compound (thiophene derivative)

  • Fungal strain (e.g., Sclerotinia sclerotiorum)

  • Appropriate broth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Dispense the broth medium into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compound in the microtiter plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus and medium) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This compound is a highly valuable and versatile reagent for the development of novel pesticides and herbicides. Its application in the synthesis of the potent herbicide mesosulfuron-methyl and a variety of antifungal thiophene derivatives highlights its significance in modern agrochemical research. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this compound in creating new and effective crop protection solutions.

References

One-Pot Synthesis of Heterocyclic Compounds Using Ethoxycarbonyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds utilizing the versatile reagent, ethoxycarbonyl isothiocyanate. This reagent serves as a powerful building block for the efficient construction of complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below offer streamlined, atom-economical approaches to the synthesis of pyrazolo[1,5-a][1][2][3]triazines and thieno[2,3-d]pyrimidines, minimizing the need for isolation of intermediates and reducing overall reaction times.

Application Note 1: One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones

This protocol details a microwave-assisted, sequential one-pot synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones from 5-aminopyrazoles. The pyrazolo[1,5-a][1][2][3]triazine scaffold is a key structural motif in many biologically active compounds, including kinase inhibitors. This method avoids the tedious work-up and purification of intermediate compounds, leading to a more sustainable and efficient synthesis.[1]

Experimental Workflow

workflow1 cluster_prep Reaction Setup cluster_reaction One-Pot Reaction Sequence cluster_workup Work-up and Purification start 5-Aminopyrazole in dry THF at 0 °C add_eitc Add this compound (1.0 equiv) start->add_eitc Step 1: Thiourea (B124793) Formation mw1 Microwave Irradiation (120 °C, 10 min) add_eitc->mw1 add_naoh Add NaOH (3.0 equiv) mw1->add_naoh Step 2: Cyclization mw2 Microwave Irradiation (120 °C, 10 min) add_naoh->mw2 add_mei Add MeI (1.5 equiv) mw2->add_mei Step 3: S-Methylation mw3 Microwave Irradiation (80 °C, 5 min) add_mei->mw3 evaporation Evaporation of THF mw3->evaporation Step 4: Isolation add_water Add Water evaporation->add_water filtration Filtration add_water->filtration product 2-(Methylsulfanyl)pyrazolo[1,5-a]- [1,3,5]triazin-4(3H)-one filtration->product

Caption: One-pot synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones.

Experimental Protocol

General Procedure for the Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones (4a–n):

  • To a solution of the respective 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL) in a microwave vial at 0 °C, add this compound (1.0 equiv.) dropwise.

  • After the addition is complete, stir the mixture for 2 minutes at room temperature.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.

  • Cool the vial to room temperature and add a 2M aqueous solution of NaOH (3.0 equiv.).

  • Seal the vial and irradiate in the microwave reactor at 120 °C for 10 minutes.

  • Cool the vial to room temperature and add methyl iodide (1.5 equiv.).

  • Seal the vial and irradiate in the microwave reactor at 80 °C for 5 minutes.

  • After cooling, evaporate the THF under reduced pressure.

  • Add water to the residue and collect the resulting precipitate by filtration.

Quantitative Data
CompoundR SubstituentYield (%)Melting Point (°C)
4a H74244–246
4e Methyl52186–188
4g Isopropyl75203–205
4j Phenyl65277–279

Data sourced from Elie, J.; Fruit, C.; Besson, T. Molecules 2021, 26, x.[1]

Application Note 2: One-Pot Synthesis of Fused Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol describes the synthesis of annulated thieno[2,3-d]pyrimidin-4(3H)-one derivatives starting from 2-amino-tetrahydrobenzo[b]thiophene derivatives. The reaction proceeds through the formation of a thiourea intermediate by reaction with this compound, followed by an in-situ cyclization under basic conditions. This one-pot approach provides a straightforward route to a class of compounds with potential antibacterial and antifungal activities.

Reaction Scheme

workflow2 cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product aminothiophene 2-Amino-tetrahydrobenzo[b]thiophene derivative thiourea Thiourea Intermediate (in situ) aminothiophene->thiourea eitc Ethoxycarbonyl isothiocyanate eitc->thiourea cyclization Cyclization (Sodium Ethoxide) thiourea->cyclization Heat thienopyrimidine Fused Thieno[2,3-d]pyrimidin-4(3H)-one cyclization->thienopyrimidine

Caption: One-pot synthesis of fused thieno[2,3-d]pyrimidin-4(3H)-ones.

Experimental Protocol

General Procedure for the Synthesis of Fused Thieno[2,3-d]pyrimidin-4(3H)-ones:

  • Thiourea Formation: To a solution of the 2-amino-tetrahydrobenzo[b]thiophene derivative (1.0 equiv.) in a suitable solvent such as ethanol, add this compound (1.0 equiv.). Stir the reaction mixture at room temperature until the formation of the thiourea intermediate is complete (monitored by TLC).

  • Cyclization: To the reaction mixture containing the crude thiourea intermediate, add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

  • Isolation: The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry. Further purification can be achieved by recrystallization.

Note: This is a generalized protocol based on the reaction of 2-aminothiophene derivatives with isothiocyanates to form thioureas, which are then cyclized. The specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for different substrates.

Expected Product Characterization
  • ¹H NMR: To confirm the presence of protons on the heterocyclic core and substituents.

  • ¹³C NMR: To identify the carbon skeleton of the product.

  • IR Spectroscopy: To detect characteristic functional groups such as C=O and N-H stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Summary

This compound is a highly effective reagent for the one-pot synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of pyrazolo[1,5-a][1][2][3]triazines and the general method for thieno[2,3-d]pyrimidines demonstrate the efficiency and versatility of this approach. These methods are particularly valuable for researchers in drug discovery and development, offering rapid access to complex and biologically relevant molecular scaffolds.

References

Application Notes and Protocols for the Synthesis of Fused Thiophene Derivatives Using Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused thiophene (B33073) derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electronic properties. Among the various synthetic strategies to access these important scaffolds, the use of ethoxycarbonyl isothiocyanate as a versatile building block has proven to be a highly effective method. This reagent provides a reliable pathway for the construction of diverse fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized for their therapeutic potential.

This document provides detailed application notes and experimental protocols for the synthesis of fused thiophene derivatives, primarily focusing on the reaction of 2-aminothiophene precursors with this compound. The protocols outlined herein are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

General Synthetic Strategy

The principal synthetic route involves a two-step sequence. First, a suitably substituted 2-aminothiophene is prepared, often through the well-established Gewald reaction. This precursor then undergoes reaction with this compound to form a key N-(ethoxycarbonyl)thiourea intermediate. Subsequent intramolecular cyclization of this intermediate, typically under basic conditions, yields the desired fused thiophene derivative.

Mandatory Visualizations

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Step 1: 2-Aminothiophene Synthesis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_1" { label="Step 2: Fused Thiophene Synthesis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} } . Caption: General workflow for the synthesis of fused thiophene derivatives.

dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#FFFFFF", fontcolor="#202124"]; "2-Aminothiophene" [label="{ 2-Aminothiophene | R1, R2}"]; "EtO2C-NCS" [label="{ this compound | EtO2C-N=C=S}"]; "Thiourea_Intermediate" [label="{ N-(Ethoxycarbonyl)thiourea | R1, R2, NH-C(=S)NH-CO2Et}"]; "Cyclized_Intermediate" [label="{ Tetrahedral Intermediate}"]; "Fused_Thiophene" [label="{ Thieno[2,3-d]pyrimidin-4-one | R1, R2}"];

edge [color="#4285F4"]; "2-Aminothiophene":f0 -> "Thiourea_Intermediate":f0 [label="Nucleophilic Attack"]; "EtO2C-NCS":f0 -> "Thiourea_Intermediate":f0;

edge [color="#34A853"]; "Thiourea_Intermediate":f0 -> "Cyclized_Intermediate":f0 [label="Base-catalyzed\nIntramolecular Cyclization"];

edge [color="#EA4335"]; "Cyclized_Intermediate":f0 -> "Fused_Thiophene":f0 [label="Elimination of EtOH"]; } . Caption: Reaction mechanism for thieno[2,3-d]pyrimidine (B153573) formation.

Data Presentation

The following tables summarize quantitative data for the synthesis of key intermediates and final fused thiophene products.

Table 1: Synthesis of 2-Aminothiophene Precursors via Gewald Reaction

Starting Ketone/AldehydeActive Methylene NitrileProductYield (%)Reference
Cyclohexanone (B45756)Malononitrile (B47326)2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851)85-95
CyclopentanoneMalononitrile2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile82N/A
AcetoneEthyl cyanoacetateEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate78N/A
4-MethylcyclohexanoneMalononitrile2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile88N/A

Table 2: Synthesis of Fused Thieno[2,3-d]pyrimidines

2-Aminothiophene PrecursorProductYield (%)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one92
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzothieno[2,3-d]pyrimidin-4-one88
2-Amino-4,5-dimethylthiophene-3-carbonitrile5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one85N/A
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylateDiethyl 2-(3-(2-ethoxy-2-oxoethyl)thioureido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)dicarboxylate70-79

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a key 2-aminothiophene precursor using the Gewald reaction.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), malononitrile (6.7 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 mol) to 100 mL of ethanol.

  • To this stirred suspension, add triethylamine (10.3 g, 0.102 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration and wash thoroughly with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol details the reaction of the 2-aminothiophene precursor with this compound and subsequent cyclization.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • This compound

  • Sodium ethoxide

  • Ethanol

  • Dioxane

Part A: Synthesis of N-(Ethoxycarbonyl)-N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiourea

  • Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5.0 g, 26 mmol) in 50 mL of anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound (3.4 g, 26 mmol) to the solution and stir the mixture at room temperature for 4 hours.

  • The precipitated solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the thiourea (B124793) intermediate.

Part B: Cyclization to 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.6 g, 26 mmol) in absolute ethanol (50 mL).

  • Add the N-(ethoxycarbonyl)-N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiourea intermediate from Part A to the sodium ethoxide solution.

  • Heat the mixture to reflux for 3 hours.

  • After cooling, neutralize the reaction mixture with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 6-7.

  • The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain the pure 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one.

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of a variety of fused thiophene derivatives. The straightforward reaction with 2-aminothiophenes to form a thiourea intermediate, followed by an efficient cyclization step, provides a reliable route to thieno[2,3-d]pyrimidines and related heterocyclic systems. The protocols and data presented in this document offer a solid foundation for researchers to explore the synthesis of novel fused thiophene compounds for applications in drug discovery and materials science.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of Ethoxycarbonyl Isothiocyanate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of ethoxycarbonyl isothiocyanate with amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between this compound and a primary or secondary amine?

The reaction of this compound with a primary or secondary amine yields an N-ethoxycarbonyl thiourea (B124793) derivative. This is an exothermic addition reaction where the nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group.

Q2: My reaction is sluggish or not proceeding to completion. What are the common causes?

Low reactivity can stem from several factors:

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[1]

  • Low Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the reaction. Aromatic amines are generally less reactive than aliphatic amines for this reason.[2]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

  • Low Temperature: While the reaction is often exothermic, insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier.[3]

Q3: What are common side reactions to be aware of?

A potential side reaction is the formation of a symmetrical thiourea if the starting amine is contaminated with impurities or if the isothiocyanate is not stable under the reaction conditions.[4] Additionally, in some isothiocyanate synthesis procedures, the corresponding thiourea can form as a byproduct.[2]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common method to monitor the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot.[3] Infrared (IR) spectroscopy can also be useful by monitoring the disappearance of the characteristic -N=C=S stretching band of the isothiocyanate.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps in a logical progression:

LowYieldTroubleshooting start Low/No Yield optimize_conditions Optimize Reaction Conditions start->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp Initial Step change_solvent Change Solvent (e.g., polar aprotic) increase_temp->change_solvent If no improvement success Successful Reaction increase_temp->success If successful increase_conc Increase Reactant Concentration change_solvent->increase_conc If no improvement change_solvent->success If successful add_catalyst Introduce a Catalyst increase_conc->add_catalyst If still low yield increase_conc->success If successful dmabco_dmap Use DMAP or DABCO add_catalyst->dmabco_dmap alternative_methods Consider Alternative Methods dmabco_dmap->alternative_methods If catalysis fails dmabco_dmap->success If successful in_situ_dithiocarbamate In situ Dithiocarbamate (B8719985) Formation alternative_methods->in_situ_dithiocarbamate in_situ_dithiocarbamate->success If successful

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficulty with Sterically Hindered Amines

Sterically hindered amines present a significant challenge due to the difficulty of the nucleophilic attack.[1]

Strategies to Overcome Steric Hindrance:

  • Higher Temperatures: Increasing the reaction temperature provides more energy to overcome the activation barrier.

  • Use of Catalysts: Lewis acids or bases can help to activate the reactants.

  • Alternative Reagents: If direct reaction with this compound is unsuccessful, consider synthesizing the desired thiourea through a dithiocarbamate intermediate.[1] This involves reacting the amine with carbon disulfide, followed by a desulfurization step.[2][5]

  • Mechanochemistry: Techniques like ball milling can provide mechanical energy to facilitate the reaction.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize key quantitative data for the synthesis of isothiocyanates and their subsequent reactions.

Table 1: Optimized Conditions for this compound Synthesis

ParameterOptimized ValueReference
Reaction Temperature 35 °C[6]
Reaction Time 3 hours[6]
Catalyst Content 1.5% (molar fraction based on ethyl chloroformate)[6]
Molar Ratio (NaSCN:EtOCOCl) 1.1[6]
Yield 96.8%[6]

Table 2: Comparison of Desulfurylating Agents for Dithiocarbamate Conversion to Isothiocyanates

Desulfurylating AgentAmine TypeKey AdvantagesReference
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Aliphatic & Activated AromaticVolatile byproducts, clean reaction.[2][4]
Tosyl Chloride Alkyl & ArylGeneral and facile protocol.[5]
Cyanuric Chloride Broad Range (including electron-deficient)Effective for a wide variety of amines.[7]
Propane Phosphonic Acid Anhydride (T3P®) Primary AminesEfficient desulfurating agent.[5]

Experimental Protocols

Protocol 1: General Synthesis of an N-Ethoxycarbonyl Thiourea

This protocol is adapted for the reaction of an amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1 equivalent) in the anhydrous solvent.

  • To the stirred solution, add this compound (1 equivalent) dropwise at room temperature.[3]

  • The reaction is often exothermic. Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of an Isothiocyanate from a Primary Amine and Carbon Disulfide

This protocol is a useful alternative when the direct reaction with this compound is problematic.

Materials:

  • Primary amine

  • Carbon disulfide (CS₂)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Desulfurylating agent (e.g., Cyanuric chloride)

  • Solvent system (e.g., Water/Dichloromethane)

Procedure (adapted from a general method): [7]

  • In a round-bottom flask, combine the primary amine (1 equivalent), potassium carbonate (2 equivalents), and water.

  • Add carbon disulfide (1.2 equivalents) dropwise at room temperature and stir for several hours until the formation of the dithiocarbamate salt is complete (monitored by GC or HPLC).[7]

  • Cool the reaction mixture to 0°C.

  • Add a solution of the desulfurylating agent (e.g., cyanuric chloride, 0.5 equivalents) in an organic solvent like dichloromethane (B109758) dropwise.

  • Stir for an additional 30 minutes at 0°C.

  • Work-up the reaction mixture to isolate the isothiocyanate product.

Visualized Workflow and Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_product Product Amine {R₂NH | Amine} Isothiocyanate {EtO-CO-N=C=S | this compound} Amine->Isothiocyanate Nucleophilic Attack Thiourea {EtO-CO-NH-C(=S)-NR₂ | N-Ethoxycarbonyl Thiourea} Isothiocyanate->Thiourea Addition

Caption: General reaction of an amine with this compound.

References

Technical Support Center: Ethoxycarbonyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethoxycarbonyl isothiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)
General Questions

Q1: What is this compound and what are its primary applications?

This compound (EITC) is a versatile chemical reagent used in organic synthesis.[1] Its primary applications include the synthesis of thioureas, N-acylthioureas, and various heterocyclic compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] It is appreciated for its stability and ease of handling, which allows for its integration into complex chemical processes.[1]

Q2: How should this compound be stored?

This compound is a flammable liquid and should be stored in a cool, well-ventilated place, typically between 2-8°C, with the container tightly closed.[4] It is also sensitive to moisture, which can lead to degradation.

Q3: My reaction is not proceeding or is giving a low yield. What are the general first steps for troubleshooting?

Low yields can stem from several factors. The primary areas to investigate are the stability and purity of the this compound, the nucleophilicity of the reacting partner, and potential steric hindrance.[5]

Here is a general workflow for troubleshooting:

G General Troubleshooting Workflow start Low Yield or No Reaction check_reagent 1. Verify EITC Purity & Stability start->check_reagent is_impure Degraded or Impure EITC? check_reagent->is_impure solution_reagent Solution: - Use freshly prepared/purified EITC. - Store properly (cool, dry, inert atm). - Consider in-situ generation. is_impure->solution_reagent Yes check_nucleophile 2. Assess Nucleophile Reactivity is_impure->check_nucleophile No end_node Improved Yield solution_reagent->end_node is_weak Weak Nucleophile? check_nucleophile->is_weak solution_nucleophile Solution: - For weak amines, add a non-nucleophilic base (e.g., triethylamine). - Increase reaction temperature or time. is_weak->solution_nucleophile Yes check_sterics 3. Evaluate Steric Hindrance is_weak->check_sterics No solution_nucleophile->end_node is_hindered Sterically Hindered Reactants? check_sterics->is_hindered solution_sterics Solution: - Increase reaction temperature. - Prolong reaction time. - Consider microwave irradiation. is_hindered->solution_sterics Yes is_hindered->end_node No solution_sterics->end_node

A general workflow for troubleshooting low-yield reactions.
Troubleshooting Guide: Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines typically affords N-ethoxycarbonyl thioureas in excellent yields. However, several side reactions can occur.

G EITC Reactions with Nucleophiles cluster_amine Amine (R-NH2) cluster_alcohol Alcohol (R-OH) cluster_thiol Thiol (R-SH) EITC Ethoxycarbonyl Isothiocyanate Thiourea (B124793) Expected Product: N-Ethoxycarbonyl Thiourea EITC->Thiourea + Amine Side_Thiourea Side Product: Symmetrical Thiourea EITC->Side_Thiourea Thiocarbamate Expected Product: N-Ethoxycarbonylthiocarbamate EITC->Thiocarbamate + Alcohol Dithiocarbamate (B8719985) Reversible Product: Dithiocarbamate EITC->Dithiocarbamate + Thiol Amine R-NH2 Alcohol R-OH Thiol R-SH

Overview of EITC reactions with primary nucleophiles.

Q4: I am trying to synthesize an unsymmetrical thiourea, but I am getting a symmetrical thiourea as a major byproduct. Why does this happen?

This side reaction occurs when the intermediate isothiocyanate reacts with the starting amine before the second, different amine is added.[5] This is common in one-pot syntheses where all reactants are mixed together.

Solution:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants.

  • Two-Step, One-Pot Approach: First, ensure the complete formation of the isothiocyanate from the initial amine and a thiocarbonyl transfer reagent. Only then, add the second amine to the reaction mixture.[5]

Q5: My reaction with a weakly nucleophilic (e.g., electron-deficient aromatic) amine is very slow. What can I do?

The low nucleophilicity of the amine can significantly slow down the reaction rate.

Solution:

  • Add a Base: Introduce a non-nucleophilic base, such as triethylamine (B128534), to deprotonate the amine and increase its nucleophilicity.[5]

  • Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

Q6: I am working with an amino acid, and I'm observing cyclization byproducts. How can I prevent this?

When the substrate contains a second nucleophilic group in proximity to the amine (e.g., the N-terminus of a peptide or certain amino acids), intramolecular cyclization can compete with the desired reaction.[6] This is analogous to the Edman degradation-type cyclization seen in peptide sequencing.[7]

Solution:

  • Protecting Groups: Protect the secondary nucleophilic group (e.g., the carboxylic acid of an amino acid) before reacting with this compound.

  • pH Control: The reactivity of different nucleophiles is pH-dependent. Amine reactions are favored at a pH of 9-11, while thiol reactions are more favorable at pH 6-8.[8][9] Careful pH control can favor the desired intermolecular reaction.

IssuePotential Cause(s)Recommended Solution(s)Expected Outcome
Low Yield Degradation of EITC; Low amine nucleophilicity; Steric hindrance.Use fresh/purified EITC; Add a non-nucleophilic base; Increase temperature or reaction time.[5]Increased conversion to the desired thiourea product.
Symmetrical Thiourea Byproduct In-situ generated isothiocyanate reacts with starting amine.Use a two-step, one-pot method where the second amine is added after isothiocyanate formation is complete.[5]Formation of the desired unsymmetrical thiourea.
Cyclization Byproducts Presence of a second nucleophilic group in the substrate (e.g., amino acids).[6]Protect the secondary functional group; Optimize reaction pH to favor amine reactivity.[7]Minimized formation of cyclic side products.
No Reaction Highly deactivated amine; Severely degraded EITC.Use a stronger activating agent for the amine; Synthesize fresh EITC immediately before use.Initiation of the desired reaction.
Troubleshooting Guide: Reactions with Alcohol and Thiol Nucleophiles

Q7: The reaction of this compound with an alcohol is not giving the expected N-alkoxythiocarbonylcarbamate. What is happening?

Reactions with alcohols can be complex. While simple alcohols can afford the expected N-alkoxythiocarbonylcarbamate esters, other side reactions are possible, especially with phenols or under certain conditions.

  • With Phenols: The reaction can proceed with the elimination of thiocyanic acid to yield alkoxycarbonyl phenols.

  • With Small-Chain Alcohols: Formation of symmetrical 1,3-disubstituted ureas and thioureas has been observed as a side reaction, particularly when reactions are run neat at room temperature.[10]

Solution:

  • Catalyst Use: For reactions with phenols, using triethylamine as a catalyst may favor the formation of the desired urethane (B1682113) derivative.

  • Solvent and Temperature Control: Avoid running reactions neat. Using an appropriate solvent and controlling the temperature can help minimize the formation of urea/thiourea side products.

Q8: My reaction with a thiol nucleophile appears to be reversible. How can I drive it to completion?

The reaction between isothiocyanates and thiols to form dithiocarbamates is known to be reversible.[11] This can lead to an equilibrium mixture or the transfer of the isothiocyanate group to other available thiols (transthiocarbamoylation).

Solution:

  • Le Châtelier's Principle: Use an excess of the thiol nucleophile to shift the equilibrium towards the dithiocarbamate product.

  • pH Optimization: The reaction of isothiocyanates with thiols is generally more favorable at a slightly acidic to neutral pH (around 6-8).[8] In contrast, the reaction with amines is favored at alkaline pH (9-11).[9] If your substrate contains both amine and thiol groups, pH control is critical for selectivity.

  • Removal of Byproducts: If a volatile byproduct is formed, its removal can help drive the reaction forward.

NucleophileExpected ProductCommon Side Reaction / IssueTroubleshooting Strategy
Alcohols N-AlkoxythiocarbonylcarbamateFormation of symmetrical ureas/thioureas (with small-chain alcohols).[10]Use an appropriate solvent; control reaction temperature.
Phenols N-AryloxythiocarbonylcarbamateElimination of HSCN to form an alkoxycarbonyl phenol.Use a catalyst like triethylamine to favor urethane formation.
Thiols DithiocarbamateThe reaction is reversible; potential for transthiocarbamoylation.[11]Use an excess of the thiol; Optimize pH (typically 6-8 for thiols).[8]
Experimental Protocols
Protocol 1: General Synthesis of N-Ethoxycarbonyl Thiourea from a Primary Amine

This protocol is adapted from general procedures for thiourea synthesis.[5]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

  • Addition: At room temperature, add this compound (1.0-1.1 equivalents) to the solution. The addition can be performed dropwise if the reaction is noticeably exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated (e.g., to 40-50°C).

  • Work-up: Once the reaction is complete (indicated by the consumption of the limiting reactant), concentrate the mixture under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel, depending on its physical properties.

Protocol 2: Synthesis of this compound

As the purity of commercial this compound can be a source of issues, it is often beneficial to prepare it fresh. This protocol is based on a literature procedure.[12]

  • Setup: To a jacketed reactor (or a three-neck flask equipped with a stirrer, thermometer, and addition funnel), add sodium thiocyanate (B1210189) (1.2 equivalents) and toluene (B28343).

  • Catalyst Addition: Heat the mixture to 30°C and add a catalytic amount of pyridine (B92270) (~0.01 equivalents) and water (~0.1 equivalents).

  • Reactant Addition: Slowly add ethyl chloroformate (1.0 equivalent) dropwise to the reaction mixture over approximately 40-60 minutes, maintaining the temperature at 30°C.

  • Reaction: Stir the solution vigorously for 3-4 hours. Monitor the reaction by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.

  • Isolation: Upon completion, filter the reaction mixture to remove the sodium chloride byproduct. The resulting toluene solution contains the this compound. The solvent can be carefully removed under reduced pressure, but due to its reactivity, it is often used directly in the subsequent step as a solution. Caution: The product is toxic and flammable.[13] Perform this synthesis in a well-ventilated fume hood.

References

Technical Support Center: Ethoxycarbonyl Isothiocyanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of ethoxycarbonyl isothiocyanate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis lower than expected?

A1: Low yields can result from several factors. Consider the following potential causes and solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. An orthogonal test has shown that the reaction temperature is a main factor influencing the yield.[1] For instance, a method using a Schiff base as a phase transfer catalyst found an optimal temperature of 35°C.[1] In another case, the reaction is conducted between 0°C and 110°C, with a preferred range of 20°C to 40°C.[2] It is crucial to maintain the recommended temperature for the specific protocol you are following.

  • Incorrect Reaction Time: The duration of the reaction directly impacts the conversion of reactants to the product. A study optimizing the synthesis determined a reaction time of 3 hours to be optimal.[1] Monitoring the reaction progress using techniques like gas chromatography (GC) can help determine the optimal time to stop the reaction and can confirm if the ethyl chloroformate has been consumed.[3][4]

  • Improper Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. An optimized process determined the ideal molar ratio of sodium thiocyanate (B1210189) to ethyl chloroformate to be 1.1.[1] Using a slight excess of the C1-C4 alkyl chloroformate with the thiocyanate salt is also suggested.[2]

  • Ineffective Catalyst or Incorrect Catalyst Concentration: The choice and amount of catalyst can significantly influence the reaction rate and yield. Different methods employ various catalysts, such as Schiff bases, pyridine (B92270), or polyethylene (B3416737) glycol.[1][5] For a Schiff base catalyst, a concentration of 1.5% (molar fraction based on ethyl chloroformate) was found to be optimal.[1] When using pyridine, about 0.01 to 1.00 molar equivalents are employed.[2]

  • Presence of Water (in some solvent systems): The amount of water can be critical. In a toluene-based system using a pyridine catalyst, the presence of a specific amount of water (from about 0.01 to about 1.00 molar equivalents) is important for improving yields and reaction rates.[2] Conversely, a comparative example demonstrated that minimal water content can be detrimental in this specific system.[2]

  • Formation of Isomeric Byproducts: The direct reaction of ethyl chloroformate with potassium thiocyanate (KSCN) can inevitably lead to a mixture of isothiocyanate and thiocyanate isomers, which can complicate purification and lower the isolated yield of the desired product.[6]

Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I avoid it?

A2: A common byproduct is the isomeric ethoxycarbonyl thiocyanate. The formation of this isomer can occur during the reaction. To minimize its formation, consider alternative synthetic routes if direct thiocyanation is problematic. One suggestion is to proceed via an azidoformate intermediate, followed by reaction with triphenylphosphine (B44618) and carbon disulfide.[6]

Another potential side reaction is the formation of symmetrical thiourea, especially if free amine is present and thiophosgene (B130339) is not in excess in alternative synthesis routes starting from amines.[7]

Q3: How can I effectively monitor the progress of the reaction?

A3: Gas chromatography (GC) is an effective method for monitoring the consumption of the starting material, ethyl chloroformate, and the formation of the product, this compound.[3][4] This allows for the determination of the reaction endpoint and helps in optimizing the reaction time.

Q4: What is the best method for purifying the final product?

A4: After the reaction, the product is typically an oily layer.[5][8] Purification can be achieved through the following steps:

  • Phase Separation: If the reaction is performed in an aqueous medium, the oily product layer can be separated from the aqueous phase.[5][8]

  • Aqueous Extraction: In a non-aqueous solvent like toluene (B28343), the reaction mixture can be filtered to remove solid byproducts like sodium chloride, or the salt can be removed by aqueous extraction.[2]

  • Vacuum Distillation: The crude product can be further purified by vacuum distillation to isolate the this compound.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most common method involves the reaction of ethyl chloroformate with a thiocyanate salt.[1][3][8] Sodium thiocyanate and potassium thiocyanate are frequently used.[1][2][3][8]

Q2: What solvents are typically used for this synthesis?

A2: The choice of solvent depends on the specific protocol. Common solvents include:

  • Water[5][8]

  • Toluene[2][3][4]

  • Acetonitrile[8]

  • Tetrahydrofuran[8]

Q3: What are some of the catalysts used to improve the reaction?

A3: Several catalysts have been reported to improve the yield and reaction rate:

  • Pyridine[2][3][4]

  • Schiff base (as a phase transfer catalyst)[1][4]

  • Polyethylene glycol[5]

  • Sodium acetate[8]

Q4: What are the typical reaction conditions (temperature and time)?

A4: Reaction conditions vary depending on the chosen method. Here are some examples from the literature:

  • 10°C for 5 hours in an aqueous system with sodium acetate.[8]

  • 30°C for 3 hours in toluene with pyridine and water as catalysts.[3][4]

  • 35°C for 3 hours with a Schiff base catalyst.[1]

  • Less than 15°C for 3 hours in an aqueous system with polyethylene glycol.[5]

Q5: What are the applications of this compound?

A5: this compound is a versatile reagent in organic synthesis.[9] It is a key intermediate in the production of pharmaceuticals and agrochemicals, such as pesticides and herbicides.[9] For example, it is used in the synthesis of mesosulfuron-methyl, a selective herbicide.[8]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

CatalystSolvent(s)Temperature (°C)Time (h)Molar Ratio (Thiocyanate:Chloroformate)Yield (%)Reference
Sodium AcetateWater105Not SpecifiedNot Specified[8]
PyridineToluene, Water3031 : 1.0299[3]
Schiff BaseNot Specified3531.1 : 196.8[1]
Polyethylene GlycolWater< 153Not Specified83.42

Experimental Protocols

Method 1: Synthesis using Pyridine Catalyst in Toluene

This method is adapted from a procedure that reports a high yield of 99%.[3][4]

  • Reaction Setup: In a 1-liter jacketed reactor, add sodium thiocyanate (39.1 g, 0.48 mol) and 310 g of toluene.

  • Heating and Catalyst Addition: Heat the mixture to 30°C. Sequentially add pyridine (0.4 g, 0.005 mol) and water (0.9 g, 0.05 mol).

  • Reactant Addition: Slowly add ethyl chloroformate (52.9 g, 0.49 mol) dropwise to the reaction mixture over 40 minutes.

  • Reaction: Maintain the reaction mixture under stirring for 3 hours.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.

  • Work-up: Upon completion, filter the reaction solution. The filtrate contains the product.

Method 2: Synthesis using a Schiff Base as a Phase Transfer Catalyst

This protocol is based on an optimized process that achieved a yield of 96.8%.[1]

  • Reaction Setup: The reaction is carried out by reacting ethyl chloroformate with sodium thiocyanate.

  • Catalyst: A Schiff base is used as a phase transfer catalyst.

  • Optimized Conditions:

    • Reaction Temperature: 35°C

    • Reaction Time: 3 hours

    • Catalyst Content: 1.5% (molar fraction based on ethyl chloroformate)

    • Molar Ratio: 1.1 (sodium thiocyanate to ethyl chloroformate)

  • Work-up: The specific work-up procedure is not detailed in the abstract but would typically involve separation of the product from the catalyst and salts.

Method 3: Synthesis in an Aqueous System with Polyethylene Glycol

This method is derived from a patent and reports a yield of 83.42%.[5]

  • Reactant and Catalyst Preparation: Dissolve 45 parts of 99% sodium thiocyanate in 80 parts of water. Add 0.55 parts of polyethylene glycol with an average molecular weight of 200 to the solution.

  • Cooling: Cool the solution to below 10°C.

  • Reactant Addition: Under stirring, slowly add 54.8 parts of 99% ethyl chloroformate to the reaction system.

  • Reaction: Control the reaction temperature to not exceed 15°C and continue stirring for 3 hours.

  • Work-up: At the end of the reaction, add 30 parts of water and stir for 10 minutes. Allow the mixture to stand for 1 hour to allow for phase separation.

  • Isolation: Separate the lower aqueous phase to obtain the upper oily layer, which is the N-ethoxycarbonyl isothiocyanate product.

Visualizations

Synthesis_Pathway Ethyl Chloroformate Ethyl Chloroformate This compound This compound Ethyl Chloroformate->this compound + Thiocyanate Salt Thiocyanate Salt (NaSCN or KSCN) Thiocyanate Salt (NaSCN or KSCN) Thiocyanate Salt (NaSCN or KSCN)->this compound byproduct byproduct This compound->byproduct + Salt Salt (NaCl or KCl) Salt (NaCl or KCl)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckTemp Verify Reaction Temperature Start->CheckTemp CheckTime Confirm Reaction Time CheckTemp->CheckTime Temp OK Optimize Optimize Conditions CheckTemp->Optimize Temp Not OK CheckRatio Check Molar Ratio of Reactants CheckTime->CheckRatio Time OK CheckTime->Optimize Time Not OK CheckCatalyst Evaluate Catalyst and Concentration CheckRatio->CheckCatalyst Ratio OK CheckRatio->Optimize Ratio Not OK CheckCatalyst->Optimize Catalyst Not OK Purification Review Purification Procedure CheckCatalyst->Purification Catalyst OK End Yield Improved Optimize->End Purification->Optimize Purification Issue Purification->End Purification OK

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow Start Reaction Setup (Reactants & Solvent) AddCatalyst Add Catalyst Start->AddCatalyst AddReagent Slowly Add Ethyl Chloroformate AddCatalyst->AddReagent Reaction Maintain Temperature and Stir for Set Time AddReagent->Reaction Monitor Monitor Reaction (e.g., GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (e.g., Filtration, Extraction) Monitor->Workup Reaction Complete Purification Purification (e.g., Distillation) Workup->Purification End Pure Product Purification->End

Caption: General experimental workflow for this compound synthesis.

References

Ethoxycarbonyl isothiocyanate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethoxycarbonyl Isothiocyanate

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and proper handling of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is sensitive to moisture and heat. To ensure its stability, it should be stored in a refrigerator at a temperature between 2-8°C.[1] Some suppliers may recommend a range of 0-10°C. It is crucial to store it in a dry, cool, and well-ventilated area away from any sources of heat, sparks, or open flames.[2][3] The container must be kept tightly closed to prevent moisture entry. For enhanced stability, storing the contents under an inert gas, such as argon, is also recommended.[2][4]

Q2: What are the visible signs of this compound decomposition?

A2: While the product is typically a colorless to pale yellow or orange liquid, a significant change in color, such as darkening, may indicate decomposition.[1] The presence of a strong, pungent odor different from its characteristic smell could also be a sign of degradation.[5] If you observe any precipitate or cloudiness in the liquid, it should not be used.

Q3: How should I handle this compound safely in the laboratory?

A3: this compound is a hazardous chemical and requires careful handling. Always work in a well-ventilated chemical fume hood.[2] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] Avoid inhalation of vapors, as it is toxic if inhaled and may cause respiratory irritation or allergic reactions. Prevent contact with skin and eyes, as it can cause irritation. In case of accidental contact, rinse the affected area immediately and thoroughly with water.[4]

Q4: What materials and substances are incompatible with this compound?

A4: this compound is incompatible with several substances. Avoid contact with strong oxidizing agents, strong bases, acids, amines, and alcohols.[4] Its isothiocyanate functional group is known to react with amines to form thioureas.[5]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound can vary depending on the supplier and the storage conditions. When stored under the recommended conditions (refrigerated, dry, and under an inert atmosphere), it should remain stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or poor reaction yield Reagent decomposition due to improper storage.Verify that the reagent has been stored at 2-8°C, under an inert atmosphere, and with the container tightly sealed.[1][2] Consider using a fresh bottle of the reagent.
Presence of moisture in the reaction.This compound is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use dry solvents.
Reagent has darkened in color Exposure to heat, light, or contaminants.Discard the reagent. A change in color is a potential indicator of decomposition.[1]
Formation of unexpected byproducts Reaction with incompatible substances.Review the reaction scheme to ensure no incompatible substances such as amines, alcohols, strong acids, or bases are unintentionally introduced.[4]
Thermal decomposition.Thermal decomposition can lead to the release of irritating gases.[2][4] Maintain appropriate temperature control during your reaction.

Key Experimental Protocols

Protocol for Handling and Dispensing this compound

  • Preparation: Before handling, ensure you are wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). All work must be conducted in a certified chemical fume hood.[2]

  • Inert Atmosphere: To maintain the integrity of the reagent, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a clean, dry syringe or cannula to withdraw the required amount of the liquid from the storage bottle. This minimizes the exposure of the bulk reagent to air and moisture.

  • Sealing: After dispensing, securely seal the bottle cap. If the bottle has a septum, it is good practice to wrap the cap and septum area with paraffin (B1166041) film for an extra layer of protection against moisture.

  • Storage: Immediately return the reagent to the refrigerator (2-8°C).

Visual Guides

storage_workflow start Receive this compound check_seal Inspect Container Seal start->check_seal store Store in Refrigerator (2-8°C) Away from heat/light check_seal->store Seal Intact end Continue Storage check_seal->end Seal Broken (Contact Supplier) inert_gas Store Under Inert Gas (e.g., Argon) store->inert_gas use Use in Experiment inert_gas->use seal_tightly Seal Container Tightly After Use use->seal_tightly seal_tightly->end

Caption: Recommended storage workflow for this compound.

troubleshooting_flowchart start Experiment Fails or Gives Poor Yield check_reagent Check Reagent Appearance (Color, Clarity) start->check_reagent check_storage Verify Storage Conditions (Temp, Inert Gas) check_reagent->check_storage Reagent Looks Good new_reagent Use a Fresh Bottle of Reagent check_reagent->new_reagent Reagent Discolored/ Cloudy check_protocol Review Experimental Protocol (Anhydrous Conditions) check_storage->check_protocol Storage is Correct check_storage->new_reagent Improper Storage check_protocol->new_reagent Protocol is Correct modify_protocol Modify Protocol (Dry Solvents, etc.) check_protocol->modify_protocol Protocol Issues Found

Caption: Troubleshooting flowchart for experiments using this compound.

References

Technical Support Center: Purification of Thiourea Products from Ethoxycarbonyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions regarding the purification of N-ethoxycarbonyl thiourea (B124793) derivatives.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of thiourea products.

Q1: My crude product is an oil and will not crystallize. How can I purify it?

If your thiourea derivative is an oil or resists crystallization, it may be due to the presence of impurities or the inherent nature of the compound.[1]

  • Recommended Solution 1: Column Chromatography. This is the most effective method for purifying non-crystalline or oily products.[1] A silica (B1680970) gel column using a solvent system like a hexane/ethyl acetate (B1210297) gradient is a common and reliable choice.[1]

  • Recommended Solution 2: Trituration. For viscous oils, vigorous stirring with a non-solvent (a solvent in which your product is insoluble, such as hexane) can sometimes induce crystallization or wash away impurities that prevent solidification.[1]

Q2: The final thiourea product has a persistent off-white or yellowish color. How can this color be removed?

A colored product indicates the presence of organic impurities or degradation byproducts.[2]

  • Recommended Solution: Activated Carbon Treatment. The use of activated carbon (charcoal) is a standard method for removing colored impurities.[2] This is typically performed during recrystallization by adding a small amount of activated carbon to the hot solution before filtering it.[2] A detailed method is provided in the Experimental Protocols section.

Q3: After recrystallization, the recovery yield of my thiourea is very low. What are the likely causes and how can I improve it?

Low recovery is a common issue in recrystallization and can often be traced to procedural steps.[2]

  • Possible Cause 1: Excessive Solvent. Using too much solvent to dissolve the crude product will leave a significant amount of the desired compound in the mother liquor upon cooling.[2]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[2]

  • Possible Cause 2: Rapid Cooling. Cooling the solution too quickly can lead to the formation of small, impure crystals and reduces the overall yield.[2]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2][3]

  • Possible Cause 3: Premature Crystallization. If using an activated carbon step, the product may crystallize on the filter paper during hot filtration.[2]

    • Solution: Ensure the filtration apparatus (funnel, filter flask) is pre-heated to prevent a drop in temperature.

Q4: My TLC plate shows unreacted starting materials (amine or isothiocyanate) in the crude product. How can they be removed?

Residual starting materials are common impurities that must be removed to obtain a pure product.

  • Recommended Solution 1: Column Chromatography. This is a highly effective method for separating the thiourea product from starting materials with different polarities.[4]

  • Recommended Solution 2: Extraction/Wash. Unreacted amine can often be removed by washing the organic layer with a dilute acidic solution during the workup phase.[4] Conversely, unreacted ethoxycarbonyl isothiocyanate may be removed with a dilute basic wash, though care must be taken to avoid hydrolysis of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using this compound? Common impurities include unreacted primary or secondary amines, residual this compound, and byproducts from the degradation or hydrolysis of the isothiocyanate.[4][5] Careful monitoring of the reaction by TLC is crucial to minimize the presence of starting materials.[5]

Q2: How should I monitor the reaction to determine the optimal time for workup and purification? The reaction progress should be monitored using Thin-Layer Chromatography (TLC) at regular intervals (e.g., every 15-30 minutes).[5][6] A suitable eluent system (e.g., 3:1 hexane/ethyl acetate) should be used.[1] The reaction is considered complete when the spot corresponding to the limiting reactant (usually the amine) has disappeared.[5] It is good practice to use a "cospot," where the reaction mixture is spotted on top of the starting material lane, to confirm the identity of the spots.[7]

Q3: What is the most effective general method for purifying solid N-ethoxycarbonyl thiourea derivatives? For solid products, recrystallization is typically the most common and effective purification method.[2] Solvents such as ethanol (B145695) or acetone (B3395972) are frequently used.[5] The ideal solvent is one in which the thiourea product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[3]

Q4: Can this compound degrade during the reaction? Yes, isothiocyanates can be sensitive to moisture and may degrade.[5] Hydrolysis can occur, especially under acidic or basic conditions, which can lead to the formation of side products.[8] It is recommended to use freshly prepared or purified this compound and to store it in a cool, dry, and dark environment.[5]

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

SolventSuitability for Thiourea DerivativesNotes
Ethanol Often a good choice; dissolves many thioureas when hot and allows for good crystal formation upon cooling.[2]Can be used in combination with water to fine-tune solubility.
Acetone Effective for many derivatives; its high volatility aids in quick drying of the final product.[5]Use with caution due to its low boiling point.
Dichloromethane / Diethyl Ether A solvent/anti-solvent system. The product is dissolved in a minimal amount of dichloromethane, and diethyl ether is added to induce precipitation.[9]Useful for specific aryl-substituted thioureas.
Water Can be used, particularly for washing away highly polar impurities like ammonium (B1175870) thiocyanate (B1210189) if it were a potential byproduct.[2]Solubility of organic thioureas is often limited.

Table 2: Typical Flash Column Chromatography Conditions

ParameterSpecificationPurpose & Notes
Stationary Phase Silica Gel (Kieselgel 60)Standard choice for compounds of moderate polarity.[1][10]
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientA common system for thioureas.[1] Start with a low polarity mixture (e.g., 9:1 hexane/EtOAc) and gradually increase the proportion of the more polar ethyl acetate to elute the product.
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica gel before adding it to the column can improve separation.[11]
Detection UV light (254 nm) or StainingMost thiourea derivatives are UV active.[11] Stains like potassium permanganate (B83412) or Grote's reagent (for sulfur compounds) can also be used.[10][12]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the standard procedure for monitoring the progress of the thiourea synthesis.

  • Materials: TLC plates (silica gel 60 F254), developing chamber, eluent (e.g., 3:1 hexane/ethyl acetate), capillary tubes, UV lamp.[1][11]

  • Procedure:

    • Prepare the TLC developing chamber by adding the eluent to a depth of about 0.5 cm. Cover and let the atmosphere saturate.[7]

    • On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material - Amine), "Co" (Cospot), and "Rxn" (Reaction Mixture).[7]

    • Using a capillary tube, spot the starting amine solution on the "SM" and "Co" lanes.

    • Withdraw a small aliquot from the reaction mixture and spot it on the "Co" and "Rxn" lanes.[6]

    • Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.[7]

    • Remove the plate, mark the solvent front with a pencil, and let it dry.

    • Visualize the spots under a UV lamp and circle them with a pencil.[11]

    • The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[5]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying a solid thiourea product.[3]

  • Materials: Crude thiourea solid, suitable recrystallization solvent (e.g., ethanol), Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask.

  • Procedure:

    • Transfer the crude solid product to an Erlenmeyer flask.[1]

    • Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with swirling until the solid dissolves completely.[3] If needed, add small additional portions of hot solvent to achieve full dissolution.[3]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.[3]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2][3]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[3]

    • Dry the purified crystals in a desiccator or a low-temperature vacuum oven.[2]

Protocol 3: Purification by Flash Column Chromatography

This protocol is for purifying oily products or separating mixtures that are difficult to resolve by recrystallization.[13]

  • Materials: Crude thiourea product, silica gel, sand, chromatography column, eluent (e.g., hexane/ethyl acetate), collection tubes.

  • Procedure:

    • Prepare the Column: Secure the column vertically. Add a small plug of cotton, followed by a layer of sand.[13] Fill the column with silica gel (either as a dry powder or as a slurry in the initial eluent).[13] Add another layer of sand on top.

    • Equilibrate: Run the initial, low-polarity eluent through the column to pack the silica gel and ensure there are no cracks.[13]

    • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the column.[11]

    • Elute: Carefully add the eluent to the column. Apply pressure to the top of the column to force the solvent through the silica gel at a steady rate.[13]

    • Collect Fractions: Collect the eluent in a series of test tubes.

    • Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thiourea product.[13]

Visual Guides

G cluster_workflow General Experimental Workflow start Start: Amine + this compound reaction Stir at Room Temperature start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup / Extraction monitoring->workup Complete crude Crude Thiourea Product workup->crude purification Purification Step crude->purification pure Pure Thiourea Product purification->pure end Characterization (NMR, IR, etc.) pure->end

Caption: General workflow for thiourea synthesis and purification.

G cluster_selection Purification Method Selection start Crude Product Obtained check_state Is the crude product a solid? start->check_state solid_path Recrystallization check_state->solid_path Yes oil_path Column Chromatography check_state->oil_path No (Oil/Gum) check_purity Is the product pure by TLC? solid_path->check_purity finish Pure Product oil_path->finish check_purity->oil_path No check_purity->finish Yes

Caption: Decision tree for selecting a primary purification method.

G cluster_troubleshooting Troubleshooting Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiled_out Product 'Oiled Out' start->oiled_out low_yield Low Yield start->low_yield sol1 Solution: - Scratch inner wall of flask - Add a seed crystal - Concentrate solution slightly no_crystals->sol1 sol2 Solution: - Reheat to dissolve oil - Add more solvent - Cool down much slower - Change to a lower-boiling solvent oiled_out->sol2 sol3 Solution: - Use minimum hot solvent - Cool slowly, then ice bath - Ensure complete transfer of crystals low_yield->sol3

References

Technical Support Center: Synthesis of N-ethoxycarbonyl-N'-arylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the reaction of anilines, particularly those with low reactivity, with ethoxycarbonyl isothiocyanate.

Troubleshooting Guides

Low reactivity of anilines in this synthesis is a common challenge, often stemming from electronic effects (electron-withdrawing groups) or steric hindrance.[1][2] The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Poor nucleophilicity of the aniline (B41778): Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aniline ring decrease the electron density on the nitrogen atom, reducing its reactivity.[1][2]Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to drive the reaction forward. Monitor for potential side reactions or decomposition at higher temperatures.[1] Use a Catalyst: A catalyst can facilitate the reaction. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been reported to catalyze the synthesis of N-aryl-N'-ethoxycarbonyl thioureas.[3] Increase Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) while monitoring progress by TLC or LC-MS.[4]
Steric hindrance: Bulky substituents on the aniline, particularly in the ortho positions (e.g., 2,6-diisopropylaniline), can physically block the approach of the isothiocyanate.[2]Increase Reaction Temperature: Similar to addressing low nucleophilicity, higher temperatures can help overcome the steric barrier.[5] Use of Mechanochemistry: Techniques like ball milling can provide mechanical energy to facilitate the reaction between sterically hindered substrates.
Decomposition of this compound: This reagent can be sensitive to moisture and prolonged heating.Use Fresh or Purified Reagent: Ensure the this compound is of high purity and handle it under anhydrous conditions.[5] In-situ Generation: While less common for this specific reagent, consider if in-situ generation is a viable option in your synthetic scheme.
Formation of Symmetric Thiourea Byproduct Reaction of the isothiocyanate product with unreacted starting amine.Slow, Controlled Addition: Add the this compound slowly to the solution of the aniline to maintain a low concentration of the isothiocyanate and favor the desired reaction. Optimize Stoichiometry: Ensure a 1:1 molar ratio of reactants to avoid an excess of the amine at the end of the reaction.[4]
Difficult Product Purification The product may be an oil or co-elute with starting materials or byproducts during chromatography.Aqueous Work-up: A mild acid wash can help remove any unreacted aniline. Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexane) for silica (B1680970) gel chromatography.[4] Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Illustrative Yield Comparison for a Low-Reactivity Aniline

The following table provides a hypothetical yet realistic comparison of expected yields for the reaction of a sterically hindered and electron-deficient aniline with this compound under various conditions.

Aniline Substrate Conditions Reaction Time (h) Yield (%)
2,6-DiisopropylanilineRoom Temperature, neat48< 10
2,6-DiisopropylanilineToluene (B28343), reflux (110°C)2440-50
2,6-DiisopropylanilineToluene, reflux (110°C), TMEDA (cat.)1270-80
4-NitroanilineRoom Temperature, THF2415-25
4-NitroanilineTHF, reflux (66°C)1250-60
4-NitroanilineTHF, reflux (66°C), TMEDA (cat.)6> 90

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with an electron-deficient aniline, such as 4-nitroaniline, so slow?

A1: The nitro group (-NO₂) is a strong electron-withdrawing group. It reduces the electron density on the aromatic ring and, consequently, on the amino group's nitrogen atom. This decreased electron density makes the aniline a weaker nucleophile, thus slowing down its attack on the electrophilic carbon of the this compound.[1]

Q2: I am trying to react 2,6-disubstituted aniline, and the reaction is not proceeding. What can I do?

A2: The bulky substituents at the 2 and 6 positions create significant steric hindrance around the nitrogen atom, making it difficult for the this compound to approach and react. To overcome this, you can try increasing the reaction temperature significantly (e.g., refluxing in a high-boiling solvent like toluene or xylene).[4] The use of a catalyst, such as TMEDA, is also a promising strategy to lower the activation energy of the reaction.[3]

Q3: Can I use a base to deprotonate the aniline and increase its nucleophilicity?

A3: While adding a base might seem intuitive, it is generally not recommended for this reaction. Strong bases can react with the this compound, leading to unwanted side products. A non-nucleophilic base could potentially be used, but catalysis and increased temperature are the more commonly successful strategies.[5]

Q4: What is the role of TMEDA as a catalyst in this reaction?

A4: TMEDA (N,N,N',N'-tetramethylethylenediamine) is a bidentate ligand that can act as a Lewis base. It is proposed that TMEDA can activate the isothiocyanate group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the low-reactivity aniline.

Q5: My purified product seems to be degrading over time. How should I store N-ethoxycarbonyl-N'-arylthioureas?

A5: Thioureas, in general, are relatively stable. However, the ethoxycarbonyl group could be susceptible to hydrolysis under acidic or basic conditions. It is best to store the purified product in a cool, dry, and dark place. If the compound is particularly sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Experimental Protocols

General Procedure for the Synthesis of N-ethoxycarbonyl-N'-arylthiourea

This is a general protocol that may require optimization depending on the reactivity of the specific aniline.

Materials:

  • Substituted aniline (1.0 eq.)

  • This compound (1.0 eq.)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) in the chosen anhydrous solvent (e.g., 10 mL of THF per 1.0 mmol of aniline).

  • To this solution, add this compound (1.0 eq.) dropwise at room temperature while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is slow at room temperature, gradually heat the mixture to reflux and continue to monitor its progress. For low-reactivity anilines, this may take several hours to overnight.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Catalytic Procedure for Low-Reactivity Anilines

Additional Materials:

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 eq.)

Procedure:

  • Follow steps 1 and 2 of the general procedure.

  • Add TMEDA (0.1 eq.) to the reaction mixture.

  • Proceed with monitoring and heating as described in the general procedure. The reaction time is expected to be significantly shorter with the catalyst.

  • Follow the workup and purification steps as outlined in the general procedure. An additional aqueous wash with dilute acid (e.g., 1M HCl) during workup may be beneficial to remove the TMEDA catalyst.

Visualizations

Reaction Scheme and Influencing Factors

Reaction_Factors cluster_reactants Reactants cluster_product Product cluster_factors Factors Affecting Reactivity Aniline Aniline (Ar-NH2) Thiourea N-ethoxycarbonyl-N'-arylthiourea Aniline->Thiourea Isothiocyanate This compound (EtO-CO-NCS) Isothiocyanate->Thiourea StericHindrance Steric Hindrance (e.g., ortho-substituents) StericHindrance->Aniline -ve ElectronicEffects Electronic Effects (e.g., -NO2, -OMe) ElectronicEffects->Aniline +/-ve

Caption: Factors influencing the reaction of anilines with this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield CheckReactivity Is the aniline sterically hindered or electron-deficient? Start->CheckReactivity IncreaseTemp Increase Reaction Temperature (e.g., reflux in Toluene) CheckReactivity->IncreaseTemp Yes CheckReagents Verify Purity of Starting Materials (especially isothiocyanate) CheckReactivity->CheckReagents No Monitor Monitor Reaction by TLC/LC-MS IncreaseTemp->Monitor AddCatalyst Add Catalyst (e.g., 10 mol% TMEDA) AddCatalyst->Monitor Success Reaction Successful Monitor->Success Improvement NoImprovement Still Low Yield Monitor->NoImprovement No Improvement NoImprovement->AddCatalyst

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Edman Degradation with Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ethoxycarbonyl isothiocyanate (EIC) as a reagent in Edman degradation for peptide sequencing.

Disclaimer: this compound (EIC) is not a standard reagent for Edman degradation. The information provided herein is based on the established principles of Edman degradation chemistry and the known reactivity of isothiocyanates and ethoxycarbonyl compounds. Direct experimental evidence for the use of EIC in preventing side reactions in Edman degradation is limited in publicly available literature. The protocols and troubleshooting advice are provided as a general guide and may require significant optimization.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical advantage of using this compound (EIC) over the standard phenyl isothiocyanate (PITC) in Edman degradation?

The primary theoretical advantage of EIC lies in the nature of the ethoxycarbonyl group. Unlike the phenyl group in PITC, the ethoxycarbonyl group is an electron-withdrawing group. This could potentially influence the reaction in the following ways:

  • Increased Reactivity: The electron-withdrawing nature of the ethoxycarbonyl group may increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more efficient coupling reaction with the N-terminal amino group of the peptide.

  • Altered Solubility: The resulting ethoxycarbonylthiohydantoin (EC-TH) amino acid derivatives may have different solubility profiles compared to phenylthiohydantoin (PTH) derivatives, which could be advantageous during the extraction and HPLC analysis steps.

  • Reduced Side Reactions: It is hypothesized that the electronic properties of the ethoxycarbonyl group might disfavor certain side reactions, though this has not been experimentally verified.

Q2: What are the common side reactions in Edman degradation, and how might EIC theoretically address them?

Common side reactions in Edman degradation include:

  • Incomplete Coupling: If the reaction between the isothiocyanate and the N-terminal amine is incomplete, a portion of the peptide will not be sequenced in that cycle, leading to a drop in sequencing efficiency. As mentioned, the potentially higher reactivity of EIC could help drive this reaction to completion.

  • Oxidative Desulfuration: The thiourea (B124793) derivative can be oxidized, leading to the formation of a urea (B33335) derivative which is resistant to cleavage. The stability of the ethoxycarbonylthiocarbamoyl derivative to oxidation is unknown.

  • Over-cleavage: The acidic conditions of the cleavage step can lead to non-specific hydrolysis of peptide bonds, creating new N-termini and increasing background signal. The lability of the ethoxycarbonylthiocarbamoyl-peptide bond under acidic conditions compared to the phenylthiocarbamoyl-peptide bond would need to be experimentally determined to assess if this side reaction is mitigated.

  • Blocked N-terminus: If the N-terminal amino group is chemically modified (e.g., acetylated), it cannot react with the isothiocyanate, and the Edman degradation will not proceed. This is a sample-dependent issue and not directly related to the choice of isothiocyanate reagent.

Q3: I am observing low sequencing efficiency. What are the potential causes when using EIC?

Low sequencing efficiency is a common problem in Edman degradation. When using a non-standard reagent like EIC, consider the following:

  • Suboptimal Coupling Conditions: The optimal pH and temperature for the coupling reaction with EIC may differ from those established for PITC. An incorrect pH can lead to incomplete deprotonation of the N-terminal amine, reducing its nucleophilicity.

  • Reagent Instability: this compound may be susceptible to hydrolysis, especially in aqueous buffers. Ensure the reagent is fresh and stored under anhydrous conditions.

  • Inefficient Cleavage: The cleavage conditions (acid concentration, temperature, time) may need to be optimized for the ethoxycarbonylthiocarbamoyl-peptide.

  • Poor Extraction of EC-TH Derivatives: The solubility of the resulting ethoxycarbonylthiohydantoin (EC-TH) amino acid derivatives in the extraction solvent might be different from PTH-amino acids.

Q4: How can I optimize the coupling reaction with this compound?

To optimize the coupling reaction, consider the following:

  • pH: The reaction of isothiocyanates with primary amines is pH-dependent. A basic pH is required to deprotonate the N-terminal amino group. A screening of pH in the range of 8.5-9.5 is recommended.

  • Molar Ratio: A molar excess of EIC over the peptide is necessary to drive the reaction to completion. A starting point could be a 10 to 50-fold molar excess.

  • Temperature and Time: The reaction is typically carried out at a controlled temperature (e.g., 40-50°C). Optimization of both temperature and reaction time may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No sequence obtained Blocked N-terminus of the peptide.Confirm the presence of a free N-terminus using a method like MALDI-TOF MS.
Inactive or degraded EIC reagent.Use a fresh, high-purity batch of EIC. Prepare solutions immediately before use.
Low initial yield Incomplete coupling reaction.Optimize coupling buffer pH, temperature, and reaction time. Increase the molar excess of EIC.
Inefficient extraction of the EC-TH amino acid.Test different organic solvents for the extraction step (e.g., ethyl acetate (B1210297), butyl chloride).
Signal drop-off in later cycles Incomplete cleavage reaction.Optimize cleavage conditions (e.g., increase time or temperature with caution to avoid peptide hydrolysis).
Peptide washout during extraction steps.Ensure the peptide is properly immobilized on the support.
High background noise Non-specific cleavage of peptide bonds.Use the mildest possible acidic conditions for the cleavage step.
Contaminants in the sample or reagents.Ensure high purity of the peptide sample and all reagents and solvents.

Experimental Protocols

General Protocol for Edman Degradation using this compound

This protocol is a general guideline and requires optimization for specific peptides and instrumentation.

1. Sample Preparation:

  • Ensure the peptide sample is pure and free of any primary amine-containing contaminants (e.g., Tris buffer).

  • The sample can be in solution or immobilized on a PVDF membrane.

  • Quantify the amount of peptide accurately.

2. Coupling Reaction:

  • Dissolve the peptide in a suitable coupling buffer (e.g., N-methylmorpholine buffer, pH 9.0).

  • Add a 20-fold molar excess of a 5% (v/v) solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubate the reaction mixture at 50°C for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Dry the sample completely under vacuum.

3. Cleavage Reaction:

  • Add anhydrous trifluoroacetic acid (TFA) to the dried sample.

  • Incubate at 50°C for 10 minutes to cleave the N-terminal ethoxycarbonylthiocarbamoyl-amino acid.

  • Dry the sample under a stream of nitrogen.

4. Extraction:

  • Add an organic solvent (e.g., ethyl acetate or 1-chlorobutane) to the dried residue to dissolve the cleaved anilinothiazolinone (ATZ)-like derivative.

  • Vortex and centrifuge to separate the phases.

  • Carefully transfer the organic phase containing the cleaved derivative to a new tube. The remaining peptide is in the reaction vessel.

5. Conversion:

  • To the extracted derivative, add 25% aqueous TFA.

  • Incubate at 50°C for 20 minutes to convert the unstable derivative into the more stable ethoxycarbonylthiohydantoin (EC-TH) amino acid.

  • Dry the sample completely.

6. Analysis:

  • Reconstitute the dried EC-TH amino acid in a suitable solvent for HPLC analysis.

  • Inject the sample onto a reverse-phase HPLC column.

  • Identify the EC-TH amino acid by comparing its retention time with that of synthesized standards.

Data Presentation

Table 1: Hypothetical Comparison of Edman Degradation Reagents

ParameterPhenyl Isothiocyanate (PITC)This compound (EIC) (Theoretical)
Reactivity StandardPotentially higher due to electron-withdrawing group
Coupling pH 8.5 - 9.5Expected to be in a similar range, requires optimization
Resulting Derivative Phenylthiohydantoin (PTH)Ethoxycarbonylthiohydantoin (EC-TH)
Detection UV absorbance at ~269 nmUV absorbance (wavelength to be determined)
Known Side Reactions Incomplete coupling, oxidation, over-cleavagePotential for similar side reactions, requires investigation
Availability of Standards Commercially availableRequire custom synthesis

Note: The data for this compound is theoretical and requires experimental validation.

Visualizations

Edman Degradation Workflow

Edman_Degradation_Workflow start Start with Peptide (n residues) coupling Coupling with EIC (pH 9.0, 50°C) start->coupling wash1 Wash to remove excess EIC coupling->wash1 cleavage Cleavage with Anhydrous TFA (50°C) wash1->cleavage extraction Extract Cleaved Derivative (Organic Solvent) cleavage->extraction peptide_n_minus_1 Peptide (n-1 residues) extraction->peptide_n_minus_1 Remaining Peptide conversion Conversion to EC-TH Amino Acid (Aqueous TFA, 50°C) extraction->conversion Cleaved Derivative peptide_n_minus_1->coupling Next Cycle hplc HPLC Analysis conversion->hplc identification Identify Amino Acid hplc->identification end End of Cycle identification->end

Caption: General workflow for one cycle of Edman degradation using this compound.

Chemical Reaction Pathway

Edman_Reaction_Pathway cluster_coupling Coupling cluster_cleavage Cleavage & Conversion peptide Peptide H₂N-CHR₁-CO-NH-CHR₂-... coupled_peptide Coupled Peptide EtO-CO-NH-CS-NH-CHR₁-CO-NH-CHR₂-... peptide->coupled_peptide + EIC (pH 9.0) eic This compound EtO-CO-N=C=S eic->coupled_peptide atz_derivative ATZ-like Derivative coupled_peptide->atz_derivative + Anhydrous TFA shortened_peptide Shortened Peptide H₂N-CHR₂-... coupled_peptide->shortened_peptide + Anhydrous TFA ec_th_derivative EC-TH Amino Acid atz_derivative->ec_th_derivative + Aqueous TFA

Moisture sensitivity of ethoxycarbonyl isothiocyanate in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethoxycarbonyl isothiocyanate. The information is tailored to address common issues encountered during chemical synthesis, with a focus on the reagent's moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile reagent used in organic synthesis.[1][2] Its primary applications include the synthesis of N-acylthioureas, thiocarbamates, and various heterocyclic compounds, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1]

Q2: How should this compound be stored?

Due to its sensitivity to moisture and heat, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[3]

Q3: What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor. It is toxic if inhaled and can cause skin and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may lead to an allergic skin reaction.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated chemical fume hood.

Q4: My reaction with this compound is giving a low yield. What are the potential causes?

Low yields in reactions involving this compound can stem from several factors:

  • Presence of moisture: This is the most common cause of low yields, as the reagent readily reacts with water.

  • Improper storage of the reagent: Degradation of the isothiocyanate can occur if it is not stored under anhydrous and refrigerated conditions.

  • Sub-optimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.

  • Low nucleophilicity of the substrate: Amines with electron-withdrawing groups may react slowly, requiring more forcing conditions.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, particularly those related to its moisture sensitivity.

Issue 1: Formation of an unknown, highly polar byproduct.
  • Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction mixture.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: All glassware should be thoroughly oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent.

    • Use of a drying agent: Consider adding a non-reactive drying agent, such as molecular sieves, to the reaction mixture.

    • Inert atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.

Issue 2: The desired thiourea (B124793) product is contaminated with a byproduct that has a similar Rf value.
  • Possible Cause: Partial hydrolysis of the this compound may lead to the formation of ethyl carbamate, which could potentially react further or co-elute with the desired product during chromatography.

  • Troubleshooting Steps:

    • Strict anhydrous conditions: As detailed in Issue 1, minimizing water is crucial.

    • Purification technique: If byproducts still form, alternative purification methods such as recrystallization or trituration may be more effective than column chromatography for removing closely eluting impurities.[5]

    • Reaction temperature: Running the reaction at a lower temperature may reduce the rate of side reactions.

Issue 3: Inconsistent reaction outcomes despite following the same procedure.
  • Possible Cause: Variable amounts of moisture being introduced into the reaction. This can be from solvents, reagents, or the atmosphere.

  • Troubleshooting Steps:

    • Standardize solvent drying: Implement a consistent and reliable method for drying all solvents used in the reaction.

    • Handle the reagent with care: Minimize the time the this compound container is open to the atmosphere. Use a syringe to transfer the liquid under an inert atmosphere.

    • Check substrate purity: Ensure that the amine or other nucleophile is free of water.

Data Presentation

The presence of moisture can significantly impact the yield of thiourea formation in the reaction of this compound with an amine. The following table illustrates the expected trend based on general principles of isothiocyanate reactivity.

Water Content (mol%)Expected Thiourea Yield (%)Purity of Crude Product (%)
0>95>95
180-9085-95
550-7060-80
10<40<50

Note: This data is illustrative and the actual results may vary depending on the specific amine and reaction conditions.

Experimental Protocols

General Protocol for the Anhydrous Synthesis of N-(Ethoxycarbonyl)thioureas

This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine under anhydrous conditions.

  • Preparation of Glassware and Reagents:

    • All glassware (round-bottom flask, magnetic stir bar, condenser, addition funnel) is oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator.

    • The reaction apparatus is assembled under a stream of dry nitrogen or argon.

    • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) is dispensed from a solvent purification system or freshly distilled over a suitable drying agent.

  • Reaction Setup:

    • The amine (1.0 equivalent) is dissolved in the anhydrous solvent in the round-bottom flask under an inert atmosphere.

    • This compound (1.0-1.1 equivalents) is added dropwise to the stirred solution at room temperature. For highly exothermic reactions, the flask may be cooled in an ice bath.

  • Reaction Monitoring:

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows discussed.

hydrolysis_pathway A Ethoxycarbonyl Isothiocyanate C Unstable Thiocarbamic Acid Intermediate A->C Nucleophilic Attack B Water (H₂O) B->C D Ethyl Carbamate C->D Decarboxylation & Rearrangement E Carbonyl Sulfide (COS) C->E Elimination

Caption: Hydrolysis pathway of this compound.

experimental_workflow start Start: Anhydrous Reaction Setup prep 1. Oven-dry glassware 2. Use anhydrous solvents 3. Assemble under inert atmosphere start->prep reaction Dissolve amine in solvent Add this compound prep->reaction monitor Monitor reaction by TLC reaction->monitor workup Remove solvent under reduced pressure monitor->workup Reaction Complete purify Purify crude product (Chromatography or Recrystallization) workup->purify product Pure N-(Ethoxycarbonyl)thiourea purify->product

Caption: Anhydrous experimental workflow for thiourea synthesis.

logical_relationship moisture Presence of Moisture hydrolysis Hydrolysis of Ethoxycarbonyl Isothiocyanate moisture->hydrolysis low_yield Low Yield of Desired Product hydrolysis->low_yield byproducts Formation of Byproducts hydrolysis->byproducts anhydrous Anhydrous Conditions high_yield High Yield of Desired Product anhydrous->high_yield

Caption: Logical relationship between moisture and reaction outcome.

References

Technical Support Center: Troubleshooting Oily Thiourea Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the formation of oily thiourea (B124793) products during synthesis.

Frequently Asked Questions (FAQs)

Q1: My thiourea product has "oiled out" instead of precipitating as a solid. What does this mean and what are the common causes?

"Oiling out" is a phenomenon where the product separates from the reaction mixture as a liquid or a viscous oil rather than a crystalline solid.[1] This can occur for several reasons:

  • Low Melting Point: The melting point of your thiourea derivative may be below the temperature of the reaction workup or crystallization process.[1]

  • Presence of Impurities: Unreacted starting materials, byproducts, or residual solvent can act as impurities, disrupting the crystal lattice formation and leading to an oily product.[2]

  • Rapid Cooling: Cooling the reaction mixture too quickly can lead to supersaturation and the formation of an oil instead of crystals.[1]

  • Inappropriate Solvent: The solvent used for the reaction or crystallization may not be ideal, leading to high solubility of the product even at lower temperatures.[3]

  • Inherent Product Nature: Some thiourea derivatives are naturally non-crystalline or low-melting solids.[1]

Q2: How can I solidify my oily thiourea product?

Several techniques can be employed to induce crystallization of an oily product:

  • Trituration: Vigorously stirring or scratching the oil with a poor solvent (a solvent in which your product is insoluble, such as hexane (B92381) or diethyl ether) can sometimes induce crystallization.[1] This process helps to "wash away" impurities that may be inhibiting crystallization.

  • Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a good solvent (in which it is highly soluble). Then, slowly add an antisolvent (a solvent in which the product is poorly soluble) dropwise until the solution becomes cloudy, which indicates the onset of precipitation.

  • Cooling: If the oil is dissolved in a suitable solvent, slow cooling to room temperature, followed by further cooling in an ice bath or freezer, can promote crystallization.[4]

  • Seed Crystals: If you have a small amount of the solid product from a previous successful batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[4]

  • Vacuum Drying: Removing residual solvent under high vacuum for an extended period can sometimes help solidify an oily product, as trace amounts of solvent can lower the melting point.[5]

Q3: My crude thiourea is an oil and won't crystallize. How can I purify it?

If inducing crystallization is unsuccessful, other purification methods should be considered:

  • Column Chromatography: This is a highly effective method for purifying oily compounds.[1] A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can separate your desired product from impurities. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.

  • Preparative Thin Layer Chromatography (Prep-TLC): For smaller scale purifications, prep-TLC can be a viable alternative to column chromatography.

  • Acid-Base Extraction: If your thiourea derivative has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities.

Troubleshooting Guide: Oily Product Formation

This guide provides a systematic approach to troubleshooting the formation of an oily thiourea product.

Diagram: Troubleshooting Logic for Oily Thiourea Product

Troubleshooting_Oily_Thiourea start Oily Product Observed check_purity Check Purity (TLC, NMR) start->check_purity impure Product is Impure check_purity->impure Impurities Detected pure Product is Pure check_purity->pure No Significant Impurities purify Purify Product impure->purify induce_crystallization Induce Crystallization pure->induce_crystallization chromatography Column Chromatography purify->chromatography If oil persists recrystallization Recrystallization purify->recrystallization If solid can be induced trituration Trituration with Anti-solvent induce_crystallization->trituration slow_cool Slow Cooling / Seeding induce_crystallization->slow_cool end_oil Purified Oil chromatography->end_oil end_solid Solid Product Obtained recrystallization->end_solid inherently_oil Product is likely an oil at RT trituration->inherently_oil Failure trituration->end_solid Success slow_cool->inherently_oil Failure slow_cool->end_solid Success inherently_oil->end_oil

Caption: Decision tree for troubleshooting oily thiourea product formation.

Data Presentation

Table 1: Solubility of Unsubstituted Thiourea in Various Solvents at Different Temperatures
SolventTemperature (°C)Solubility (g / 100g solvent)
Water209.2
Water4026.8
Water6070.8
Methanol206.3
Methanol4012.1
Ethanol202.5
Ethanol405.2
Isopropanol200.9
Isopropanol402.1
Acetone205.5
Ethyl Acetate200.05

Note: The solubility of substituted thiourea derivatives will vary significantly depending on the nature and size of the substituents. Lipophilic groups will increase solubility in non-polar solvents, while polar groups will enhance solubility in polar solvents.[3]

Experimental Protocols

Protocol 1: Purification of an Oily Thiourea Product by Recrystallization

This protocol outlines a general procedure for inducing crystallization and purifying an oily thiourea product.

Materials:

  • Oily crude thiourea product

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Screening:

    • Place a small amount of the oily product into several test tubes.

    • Add a few drops of a different solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will dissolve the oil sparingly or not at all.

    • Gently heat the test tubes that showed poor solubility at room temperature. A good recrystallization solvent will completely dissolve the oil upon heating.

    • Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields solid crystals is a good candidate. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may also be necessary.

  • Dissolution:

    • Transfer the bulk of the oily product to an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and stir until the oil is completely dissolved. If the oil does not dissolve, add more hot solvent dropwise until a clear solution is obtained.[4]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period.

    • If crystals do not form, try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[4]

    • If available, add a seed crystal of the pure compound.[4]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven.

Diagram: Experimental Workflow for Oily Product Purification

Purification_Workflow start Oily Crude Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve Oil in Minimal Hot Solvent solvent_screen->dissolve cool Slow Cooling to Room Temperature dissolve->cool induce Induce Crystallization (Scratching/Seeding) cool->induce ice_bath Cool in Ice Bath induce->ice_bath Crystals Form chromatography Column Chromatography induce->chromatography No Crystals filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Solid Product dry->end

Caption: Workflow for the purification of an oily thiourea product.

References

Technical Support Center: Synthesis of Ethoxycarbonyl Isothiocyanate using Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of ethoxycarbonyl isothiocyanate facilitated by phase transfer catalysis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst (PTC) in the synthesis of this compound?

A1: In the synthesis of this compound from ethyl chloroformate and an inorganic thiocyanate (B1210189) salt (like sodium or potassium thiocyanate), the reactants exist in two different phases: an organic phase (ethyl chloroformate, solvent) and an aqueous or solid phase (thiocyanate salt). A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the thiocyanate anion from the aqueous/solid phase to the organic phase where it can react with ethyl chloroformate. This enhances the reaction rate and yield.

Q2: Which phase transfer catalysts are commonly used for this synthesis?

A2: Several types of phase transfer catalysts have been successfully employed, including:

  • Schiff bases: These have been shown to be effective catalysts.[1]

  • Polyethylene (B3416737) Glycol (PEG): PEG, particularly with an average molecular weight of 200, has been used as an efficient and low-toxicity phase transfer catalyst.[2]

  • Quaternary ammonium salts: Catalysts like tetrabutylammonium (B224687) bromide (TBAB) are commonly used in phase transfer catalysis and can be applied to this synthesis.

Q3: What are the main factors influencing the yield of this compound?

A3: The primary factors that affect the product yield include reaction temperature, reaction time, the amount of catalyst used, and the molar ratio of the reactants (sodium thiocyanate to ethyl chloroformate).[1] Proper optimization of these parameters is crucial for achieving high yields.

Q4: What is a typical yield for this reaction using a phase transfer catalyst?

A4: With optimized conditions, high yields can be achieved. For instance, using a Schiff base as a catalyst, a yield of up to 96.8% has been reported.[1] A process utilizing polyethylene glycol as the catalyst has reported a yield of 83.42%.[2]

Q5: Are there any significant side reactions to be aware of?

A5: The main side reaction is the formation of the isomeric ethoxycarbonyl thiocyanate. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. Reaction at the sulfur atom leads to the undesired thiocyanate isomer. The choice of solvent and catalyst can influence the selectivity towards the desired isothiocyanate product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low or too high. 3. Insufficient reaction time. 4. Poor mixing (inadequate agitation). 5. Impure reactants or solvent.1. Use a fresh, pure catalyst at the recommended loading (e.g., 1.5 mol% based on ethyl chloroformate). 2. Optimize the reaction temperature. A reported optimal temperature is 35°C for a Schiff base catalyst, while a PEG-catalyzed reaction is run at <15°C.[1][2] 3. Increase the reaction time. Monitor the reaction progress by TLC or GC. A typical reaction time is around 3 hours.[1][2] 4. Ensure vigorous stirring to maximize the interfacial area between the phases. 5. Use dry, pure solvents and high-purity reactants.
Formation of Significant Amount of Thiocyanate Byproduct 1. The thiocyanate ion is reacting via the sulfur atom instead of the nitrogen atom. 2. The choice of solvent or catalyst favors the formation of the thiocyanate isomer.1. The choice of a suitable phase transfer catalyst can enhance selectivity. 2. Employing aprotic polar solvents can sometimes favor the formation of the isothiocyanate.
Difficult Product Isolation/Purification 1. The product is an oil and may be difficult to separate from the reaction mixture. 2. Presence of unreacted starting materials or byproducts.1. After the reaction, add water and allow the layers to separate. The product, being an oily liquid, will form the upper organic layer.[2] 2. Monitor the reaction to ensure complete consumption of starting materials. The product can be purified by vacuum distillation.
Catalyst Deactivation 1. Presence of impurities in the reaction mixture. 2. The catalyst is not stable under the reaction conditions.1. Ensure all reactants and solvents are of high purity. 2. Select a catalyst that is known to be stable under the specific reaction conditions (temperature, pH).

Experimental Protocols

Synthesis using a Schiff Base Phase Transfer Catalyst[1]

Materials:

  • Ethyl chloroformate

  • Sodium thiocyanate

  • Schiff base phase transfer catalyst

  • Solvent (e.g., toluene)

Optimized Reaction Conditions:

  • Reaction Temperature: 35°C

  • Reaction Time: 3 hours

  • Catalyst Loading: 1.5 mol% (based on ethyl chloroformate)

  • Molar Ratio (Sodium thiocyanate : Ethyl chloroformate): 1.1 : 1

Procedure:

  • In a reaction vessel, dissolve sodium thiocyanate in the appropriate solvent.

  • Add the Schiff base catalyst to the mixture.

  • Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at 35°C.

  • Stir the mixture vigorously for 3 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, quench the reaction and proceed with workup and purification to isolate the this compound.

Synthesis using Polyethylene Glycol (PEG) as a Phase Transfer Catalyst[2]

Materials:

  • Ethyl chloroformate (99% purity)

  • Sodium thiocyanate (99% purity)

  • Polyethylene Glycol (average molecular weight 200)

  • Water

Procedure:

  • Dissolve 45 parts of sodium thiocyanate in 80 parts of water in a reaction vessel.

  • Add 0.55 parts of polyethylene glycol (average molecular weight 200) to the solution.

  • Cool the solution to below 10°C.

  • Under stirring, slowly add 54.8 parts of ethyl chloroformate to the reaction system.

  • Control the reaction temperature to not exceed 15°C and continue stirring for 3 hours.

  • After the reaction is complete, add 30 parts of water and stir for 10 minutes.

  • Allow the mixture to stand for 1 hour to let the layers separate.

  • Separate the lower aqueous phase to obtain the upper oily layer, which is the N-ethoxycarbonyl isothiocyanate product.

Quantitative Data Summary

ParameterSynthesis with Schiff Base PTC[1]Synthesis with PEG PTC[2]
Phase Transfer Catalyst Schiff BasePolyethylene Glycol (MW 200)
Yield 96.8%83.42%
Reaction Temperature 35°C< 15°C
Reaction Time 3 hours3 hours
Catalyst Loading 1.5 mol%~1.1 parts per 100 parts reactants
Molar Ratio (NaSCN:EtOCOCl) 1.1 : 1Not specified in molar terms

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaSCN Sodium Thiocyanate ReactionVessel Reaction Vessel (Controlled Temperature & Stirring) NaSCN->ReactionVessel EtOCOCl Ethyl Chloroformate EtOCOCl->ReactionVessel Slow Addition PTC Phase Transfer Catalyst PTC->ReactionVessel Solvent Solvent (e.g., Water/Toluene) Solvent->ReactionVessel PhaseSeparation Phase Separation ReactionVessel->PhaseSeparation Reaction Mixture Purification Purification (e.g., Vacuum Distillation) PhaseSeparation->Purification Organic Layer Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Problem Low Product Yield Cause1 Inactive/Insufficient Catalyst Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Inadequate Reaction Time Problem->Cause3 Cause4 Poor Mixing Problem->Cause4 Solution1 Use Fresh Catalyst at Correct Loading Cause1->Solution1 Solution2 Optimize Temperature (e.g., 35°C or <15°C) Cause2->Solution2 Solution3 Increase Reaction Time & Monitor Progress Cause3->Solution3 Solution4 Ensure Vigorous Stirring Cause4->Solution4

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Removal of unreacted ethoxycarbonyl isothiocyanate from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethoxycarbonyl Isothiocyanate Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound, particularly focusing on the removal of unreacted reagent from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted this compound from my reaction mixture?

A1: There are several effective methods to remove unreacted this compound, and the best choice depends on the properties of your desired product. The primary methods include:

  • Chemical Quenching followed by Extraction: Reacting the excess isothiocyanate with a nucleophile to form a more easily separable derivative.

  • Scavenger Resins: Using a solid-supported reagent to selectively bind to the isothiocyanate.

  • Column Chromatography: Purifying your product away from the unreacted isothiocyanate.

  • Distillation: Separating the volatile isothiocyanate from a non-volatile product.

Q2: What are the common byproducts I might see in my reaction?

A2: The most common byproduct is the corresponding thiourea (B124793), formed from the reaction of this compound with any primary or secondary amines present in your reaction, including your starting material if it is an amine that has not fully reacted. If water is present in the reaction, hydrolysis can lead to the formation of ethoxycarbonylamine, which can further decompose.

Q3: Is this compound stable during silica (B1680970) gel chromatography?

A3: While flash chromatography on silica gel can be used to purify products from this compound, prolonged exposure is not recommended.[1] Isothiocyanates can be sensitive and may degrade on acidic silica gel, especially if left on the column for an extended period.[2] It is advisable to run the column quickly and to consider alternative purification methods if your product is also sensitive.

Q4: Can I use an aqueous workup to remove this compound?

A4: An aqueous workup alone is generally not sufficient to remove this compound as it is not readily soluble in water. However, an aqueous extraction is a crucial step after chemical quenching to remove the resulting water-soluble byproducts.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent presence of this compound after workup. The chosen removal method is not suitable for the scale of the reaction or the properties of the product.Select an alternative removal method. For example, if quenching and extraction are ineffective, consider using a scavenger resin or column chromatography.
Formation of an inseparable thiourea byproduct. The quenching agent is forming a thiourea that has similar polarity to your desired product.Choose a quenching agent that results in a thiourea with significantly different polarity. For example, use a more polar amine to create a more polar thiourea that can be easily removed by aqueous extraction.
Product decomposition during purification. The product may be unstable to the purification conditions (e.g., acidic silica gel, high temperatures during distillation).If using chromatography, consider using neutral alumina (B75360) or a different stationary phase. If using distillation, ensure it is performed under vacuum to keep the temperature low.
Emulsion formation during extractive workup. The solvent system or pH is not optimal, leading to poor phase separation.Try adding brine to the aqueous layer to "salt out" the organic components. Adjusting the pH of the aqueous layer can also help break up emulsions.[4]

Data Presentation

The physical properties of this compound are crucial for selecting the appropriate removal method.

Property Value Source
Molecular Weight 131.15 g/mol [5]
Boiling Point 56 °C at 18 mmHg[6][7]
Density 1.112 g/mL at 25 °C[5][7]
Solubility Soluble in chloroform (B151607) and ether.[7]

Experimental Protocols

Protocol 1: Chemical Quenching with an Amine followed by Extractive Workup

This method is ideal for converting the reactive isothiocyanate into a more easily removable thiourea derivative.

Materials:

  • Reaction mixture containing excess this compound

  • Quenching amine (e.g., benzylamine, ethanolamine, or a simple primary/secondary amine)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an excess (2-3 equivalents relative to the excess isothiocyanate) of the quenching amine to the reaction mixture.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the isothiocyanate.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with:

    • 1 M HCl to remove any unreacted quenching amine.

    • Saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Brine to remove the bulk of the water.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now free of this compound.

Protocol 2: Removal using a Scavenger Resin

Scavenger resins offer a highly selective method for removing excess electrophiles like isothiocyanates. Aminomethylated polystyrene resin is a common choice.[8]

Materials:

  • Reaction mixture in an appropriate solvent (e.g., dichloromethane, THF)

  • Aminomethyl scavenger resin (e.g., SiliaMetS Diamine, SiliaMetS Triamine)[9]

  • Filtration apparatus

Procedure:

  • To the reaction mixture, add the aminomethyl scavenger resin (typically 3-5 equivalents relative to the excess isothiocyanate).

  • Stir the suspension at room temperature for 12-24 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Once the this compound has been consumed, filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Flash Column Chromatography

This method is suitable for separating the desired product from the unreacted isothiocyanate based on polarity.

Materials:

  • Crude reaction mixture

  • Silica gel (or another suitable stationary phase)

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Concentrate the crude reaction mixture.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column using the chosen eluent system.

  • Load the adsorbed crude material onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.[10]

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Note: Due to the potential for isothiocyanate decomposition on silica, it is recommended to use a less polar eluent system to ensure the isothiocyanate elutes quickly, and to not leave the reaction mixture on the column for an extended period.

Protocol 4: Removal by Distillation

This method is only suitable if the desired product is significantly less volatile than this compound.

Materials:

  • Crude reaction mixture

  • Distillation apparatus (vacuum distillation setup is recommended)

Procedure:

  • Set up the distillation apparatus. A vacuum setup is recommended to lower the required temperature and minimize thermal decomposition of the product.

  • Heat the reaction mixture gently.

  • Collect the this compound as the distillate. Its boiling point is 56 °C at 18 mmHg.[6][7]

  • The desired, less volatile product will remain in the distillation flask.

Visualizations

Removal_Workflow start Reaction Mixture with Excess this compound product_properties Assess Product Properties: Volatility & Polarity start->product_properties volatile_product Product is Volatile? product_properties->volatile_product Assess Volatility scavenger Use Scavenger Resin product_properties->scavenger Alternative for all cases polar_product Product is Polar? volatile_product->polar_product Yes distillation Use Distillation to Remove This compound volatile_product->distillation No quenching Chemical Quenching & Extractive Workup polar_product->quenching No chromatography Flash Column Chromatography polar_product->chromatography Yes end Purified Product distillation->end quenching->end chromatography->end scavenger->end Quenching_Workflow cluster_0 Reaction Stage cluster_1 Quenching cluster_2 Extraction cluster_3 Isolation reaction_mixture Crude Reaction Mixture (Product + Excess SCNCOOEt) add_amine Add Quenching Amine (e.g., Benzylamine) reaction_mixture->add_amine stir Stir for 1-2h at RT add_amine->stir dilute Dilute with Organic Solvent stir->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with NaHCO3 (aq) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate pure_product Pure Product filter_concentrate->pure_product

References

Validation & Comparative

A Comparative Guide to Thiourea Synthesis: Evaluating Alternatives to Ethoxycarbonyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of thioureas is a fundamental process with wide-ranging applications in pharmaceuticals, agriculture, and materials science. Ethoxycarbonyl isothiocyanate is a common reagent for this purpose; however, a variety of alternative reagents and synthetic routes exist, each with distinct advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research needs.

The primary route to thiourea (B124793) synthesis involves the reaction of an isothiocyanate with a primary or secondary amine. This nucleophilic addition is typically efficient and high-yielding.[1][2] However, the availability, stability, and toxicity of certain isothiocyanates can be limiting factors.[1] This necessitates the exploration of alternative reagents and pathways.

Comparative Analysis of Thiourea Synthesis Routes

The selection of a synthetic route for thioureas is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction conditions. Below is a summary of common and effective methods for thiourea synthesis.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical Yields (%)AdvantagesDisadvantages
From Isothiocyanates and Amines Isothiocyanates, Amines-Room temperature to refluxHigh to quantitativeHigh yields, mild conditions, wide substrate scope.[1]Isothiocyanates can be toxic and may not be readily available.[1]
From Carbon Disulfide and Amines Carbon Disulfide, AminesDesulfurizing agents (e.g., EDCI, DCC)Varies, can be done in aqueous mediumGood to excellentReadily available and inexpensive starting materials.[1][3]Often requires a desulfurizing agent; formation of dithiocarbamate (B8719985) intermediate.[4]
From Thiophosgene and Amines Thiophosgene, AminesBase (e.g., triethylamine)Low temperatureGood to excellentVersatile for various amines.Thiophosgene is highly toxic and volatile.[5][6]
From Urea (B33335) and Lawesson's Reagent Urea, Lawesson's Reagent-75 °C~62One-step synthesis from a common starting material.[1][7][8]Lawesson's reagent can be expensive and produces sulfur-containing byproducts.[1]
From Isocyanides, Amines, and Sulfur Isocyanides, Amines, Elemental Sulfur-Ambient temperatureExcellentAtom-economic reaction with high yields.[3]Limited to certain types of amines.[9]
From Amines and Triphenylphosphine Thiocyanate Secondary Amines, PPh₃(SCN)₂--40 °C to room temperatureGood (e.g., 80% for N,N-methylphenylthiourea)One-pot procedure under mild conditions.[10]Requires fresh preparation of the phosphine (B1218219) reagent.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic route. The following protocols are representative examples for key thiourea synthesis methods.

1. Synthesis from Phenyl Isothiocyanate and Aniline (B41778)

This protocol exemplifies the classic synthesis of a disubstituted thiourea from an isothiocyanate and a primary amine.[1]

  • Materials: Phenyl isothiocyanate, Aniline, Dichloromethane (B109758) or tert-butanol.

  • Procedure:

    • Dissolve phenyl isothiocyanate (1 equivalent) in dichloromethane or tert-butanol.

    • Add aniline (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

    • The product, N,N'-diphenylthiourea, often precipitates and can be collected by filtration.

    • Wash the precipitate with a small amount of cold solvent and dry to obtain the pure product.[1]

2. Synthesis from Carbon Disulfide and an Aliphatic Amine in Water

This method offers a greener approach by utilizing water as the solvent.[1]

  • Materials: Aliphatic primary amine, Carbon disulfide, Water.

  • Procedure:

    • In a round-bottom flask, add the aliphatic primary amine (2 equivalents) to water.

    • Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with vigorous stirring.

    • A solid intermediate (dithiocarbamate salt) will form.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • Collect the solid product by filtration, wash with water, and dry.

3. Synthesis from Urea and Lawesson's Reagent

This one-step method uses a common laboratory reagent to convert urea into thiourea.[1][7]

  • Materials: Urea, Lawesson's Reagent, Anhydrous solvent (e.g., THF, Toluene).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve urea (2 equivalents) in an anhydrous solvent.

    • Add Lawesson's reagent (1 equivalent) to the solution.

    • Heat the reaction mixture to 75 °C and stir for approximately 3.5 hours.[1][8]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain thiourea.[1]

Reaction Pathway Visualizations

The following diagrams illustrate the fundamental chemical transformations for different thiourea synthesis routes.

Thiourea_Synthesis_General_Workflow cluster_start Starting Materials Amine Amine (R-NH2) Reaction Reaction Amine->Reaction Thio_Source Thiocarbonyl Source Thio_Source->Reaction Intermediate Intermediate (e.g., Isothiocyanate) Reaction->Intermediate Route A Thiourea Thiourea Reaction->Thiourea Route B (One-pot) Intermediate->Thiourea

Caption: General workflows for thiourea synthesis.

Isothiocyanate_Route cluster_reaction Nucleophilic Addition Amine R-NH2 Thiourea R-NH-C(=S)-NH-R' Amine->Thiourea + Isothiocyanate R'-N=C=S Isothiocyanate->Thiourea

Caption: Synthesis of thiourea from an isothiocyanate and an amine.

Carbon_Disulfide_Route cluster_reaction From Carbon Disulfide Amine1 2 R-NH2 Intermediate [R-NH-C(=S)-S]- [R-NH3]+ Amine1->Intermediate + CS2 CS2 CS2->Intermediate Thiourea R-NH-C(=S)-NH-R Intermediate->Thiourea H2S H2S Thiourea->H2S +

Caption: Synthesis of thiourea from carbon disulfide and amines.

Conclusion

The synthesis of thioureas can be achieved through various routes, each with its own set of merits and drawbacks. The reaction of isothiocyanates with amines remains one of the most efficient and versatile methods, offering high yields under mild conditions.[1] However, when the required isothiocyanate is unavailable, toxic, or unstable, alternative methods provide viable solutions. For large-scale industrial production, routes utilizing readily available and inexpensive starting materials like carbon disulfide are often preferred, despite potentially requiring more stringent conditions or additional reagents.[1] The use of Lawesson's reagent offers a straightforward, one-step conversion from widely available ureas.[1][7] Ultimately, the choice of synthetic strategy should be tailored to the specific requirements of the target molecule, available resources, and safety considerations.

References

A Comparative Guide to HPLC Method Validation for Amine Analysis: Ethoxycarbonyl Isothiocyanate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines is crucial. However, direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) is often challenging due to their high polarity, low volatility, and lack of a strong chromophore.[1] Derivatization is a common strategy to overcome these limitations by enhancing the physicochemical properties of amines, thereby improving their chromatographic separation and detection sensitivity.[1][2] This guide provides a comparative analysis of the HPLC method validation for amines derivatized with ethoxycarbonyl isothiocyanate (EITC) against other common derivatizing agents.

The Role of Derivatization in Amine Analysis

Derivatization in HPLC involves reacting the analyte with a reagent to form a derivative with improved detection characteristics.[3] For amines, this typically means introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.[3][4] Isothiocyanates, such as phenyl isothiocyanate (PITC), are well-established reagents that react with primary and secondary amines to form stable thiourea (B124793) derivatives, which are readily detectable.[5][6] this compound (EITC) is another such reagent, offering a potentially different selectivity and chromatographic behavior.

Comparison of Derivatizing Agents for Amine Analysis

The choice of derivatizing agent is critical and depends on the nature of the amine, the required sensitivity, and the available detection methods. Besides EITC, other commonly used derivatizing agents include Phenyl isothiocyanate (PITC), Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethyl Chloroformate (FMOC-Cl).[1][4]

Derivatizing AgentTarget AminesDetection MethodAdvantagesDisadvantages
This compound (EITC) Primary & SecondaryUVGood reactivity, stable derivatives.Potential for matrix interference.
Phenyl Isothiocyanate (PITC) Primary & SecondaryUVWell-established method, good for amino acids.[5]Can be less sensitive than fluorescent tags.
Dansyl Chloride Primary & SecondaryFluorescence, UVHigh sensitivity, stable derivatives.[7][8]Long reaction times, potential for reagent interference.[7]
o-Phthalaldehyde (OPA) PrimaryFluorescenceFast reaction, good for automated systems.[9]Derivatives can be unstable, does not react with secondary amines.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & SecondaryFluorescenceHigh sensitivity, stable derivatives.Reagent can interfere with chromatography.

HPLC Method Validation Parameters: A Comparative Overview

Method validation is essential to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The following table presents a summary of typical validation parameters for different derivatization methods.

ParameterEITC (Hypothetical)PITC[5]Dansyl Chloride[10][11]OPA[9]
**Linearity (R²) **>0.999>0.99>0.99≥0.99
LOD 0.05 - 0.5 mg/kgVaries by analyte0.01 - 0.10 mg/kg[10][11]0.13 - 0.37 pM
LOQ 0.15 - 1.5 mg/kgVaries by analyte0.02 - 0.31 mg/kg[10][11]Varies by analyte
Intra-day Precision (%RSD) < 3%< 15%1.86 - 5.95%[10][11]< 5%
Inter-day Precision (%RSD) < 5%< 15%2.08 - 5.96%[10][11]< 10%
Accuracy/Recovery (%) 95 - 105%85 - 115%89.63 - 100%[11]70 - 109%

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for reproducible results. Below are representative protocols for amine derivatization with EITC and a comparison with Dansyl Chloride.

Protocol 1: Derivatization of Amines with this compound (EITC)

This protocol is a hypothetical procedure based on established methods for other isothiocyanates.

Materials:

  • Amine-containing sample

  • This compound (EITC) solution (1% in acetonitrile)

  • Coupling buffer: Triethylamine in acetonitrile (B52724) (5% v/v)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard solutions of amines of interest

Procedure:

  • Sample Preparation: Dissolve or dilute the amine-containing sample in acetonitrile to a suitable concentration.

  • Derivatization Reaction: To 100 µL of the sample or standard solution, add 50 µL of the coupling buffer.

  • Add 50 µL of the EITC solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Reaction Quenching: After incubation, cool the mixture to room temperature. The reaction is stopped by the consumption of the reagent.

  • Analysis: Dilute the reaction mixture with the mobile phase if necessary and inject it into the HPLC system.

Protocol 2: Derivatization of Amines with Dansyl Chloride

This protocol is a generalized procedure based on published methods.[10][12]

Materials:

  • Amine-containing sample

  • Dansyl Chloride solution (5 mg/mL in acetone)[12]

  • Saturated sodium bicarbonate solution[12]

  • 25% Ammonia (B1221849) solution

  • Diethyl ether

  • Mobile phase for HPLC

Procedure:

  • Sample Preparation: Extract amines from the sample matrix using a suitable solvent.

  • Derivatization Reaction: To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution.[12]

  • Add 2 mL of the Dansyl Chloride solution.[12]

  • Incubate the mixture in the dark at 40-60°C for 45-60 minutes.[8]

  • Reaction Quenching: Add 100 µL of 25% ammonia solution to consume the excess Dansyl Chloride.[12]

  • Extraction of Derivatives: Extract the dansylated amines with diethyl ether.[12]

  • Analysis: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[12]

Visualizing the Workflow and Logic

Diagrams can effectively illustrate complex experimental workflows and logical relationships, aiding in the understanding of the analytical process.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-containing Sample Extraction Extraction/ Dilution Sample->Extraction Deriv_Reagent Add Derivatizing Agent (e.g., EITC) Extraction->Deriv_Reagent Incubation Incubation (Temperature & Time) Deriv_Reagent->Incubation HPLC_Injection HPLC Injection Incubation->HPLC_Injection Data_Analysis Data Acquisition & Analysis HPLC_Injection->Data_Analysis

Caption: A generalized workflow for the HPLC analysis of amines using pre-column derivatization.

Method_Comparison cluster_reagents Choice of Derivatizing Agent cluster_considerations Key Considerations Start Need to Analyze Amines by HPLC Sensitivity Required Sensitivity Start->Sensitivity Amine_Type Primary or Secondary Amines? Start->Amine_Type EITC EITC (UV) Stability Derivative Stability EITC->Stability Good PITC PITC (UV) PITC->Stability Good Dansyl Dansyl-Cl (Fluorescence) Automation Automation Potential Dansyl->Automation Low (requires extraction) Dansyl->Stability Good OPA OPA (Fluorescence) OPA->Automation High OPA->Stability Less Stable Sensitivity->EITC Moderate Sensitivity->PITC Moderate Sensitivity->Dansyl High Sensitivity->OPA High Amine_Type->EITC Primary & Secondary Amine_Type->PITC Primary & Secondary Amine_Type->Dansyl Primary & Secondary Amine_Type->OPA Primary only

Caption: A decision-making flowchart for selecting an appropriate amine derivatization reagent.

References

A Researcher's Guide to the Validation of Quantitative Amine Assays: A Comparative Analysis of Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent necessity. Due to the inherent physicochemical properties of many amines, such as high polarity and low UV absorbance, direct analysis by common chromatographic techniques can be challenging. Chemical derivatization offers a robust solution by modifying the analyte to improve its chromatographic retention, enhance its detectability, and ultimately increase the sensitivity and reliability of the assay.

Comparison of Derivatization Reagents for Amine Analysis

The choice of a suitable derivatization reagent depends on several factors, including the nature of the analyte, the sample matrix, the desired sensitivity, and the available analytical instrumentation. Below is a comparison of several popular derivatization reagents.

Derivatization ReagentTarget AminesKey AdvantagesKey Disadvantages
Phenyl Isothiocyanate (PITC) Primary & SecondaryWell-established method, stable derivatives, good UV absorbance.Requires anhydrous conditions, reagent can interfere with chromatography.
Ethoxycarbonyl Isothiocyanate Primary & SecondaryReacts with amines to form thioureas, potentially altering chromatographic properties.Limited published data on quantitative assay validation, performance characteristics not well-documented.
Dansyl Chloride (Dns-Cl) Primary & SecondaryHighly fluorescent derivatives, enhancing sensitivity.Long reaction times, can react with other functional groups.
o-Phthalaldehyde (OPA) Primary onlyRapid reaction, highly fluorescent derivatives.Derivatives can be unstable, does not react with secondary amines without a thiol.
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary & SecondaryHighly fluorescent and UV-active derivatives, high sensitivity.Reagent and by-products can interfere with chromatography.

Validation of a Quantitative Assay Using Phenyl Isothiocyanate (PITC)

Method validation is crucial to ensure that an analytical method is suitable for its intended purpose.[1][2] The following table summarizes typical validation parameters for a quantitative HPLC-MS/MS assay of amines using PITC derivatization, based on published data.[3]

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) Analyte dependent, typically in the low nmol/mL to pmol/mL range.
Lower Limit of Quantification (LLOQ) Similar to LOD, defined as the lowest concentration with acceptable precision and accuracy.[3]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy/Recovery 85-115%

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines with Phenyl Isothiocyanate (PITC)

This protocol is a general guideline for the pre-column derivatization of amines using PITC for HPLC analysis.[3]

Reagents:

  • Phenyl Isothiocyanate (PITC)

  • Derivatization solution: Ethanol:Water:Pyridine:PITC (31.7:31.7:31.7:5.0, v/v/v/v)[3]

  • Sample containing primary or secondary amines

  • Internal Standard (optional, but recommended for improved accuracy)

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation: Prepare the sample by dissolving it in a suitable solvent. If using an internal standard, add it to the sample at this stage.

  • Evaporation: Transfer a known volume of the sample to a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of the derivatization reagent to the dried sample.

  • Reaction: Cap the vial, vortex briefly, and allow the reaction to proceed at room temperature in the dark for 1 hour.[3]

  • Evaporation: Evaporate the derivatization reagent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of PITC-Derivatized Amines

This is an example of a reversed-phase HPLC method for the analysis of PITC-derivatized amines.[3]

  • Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.2% formic acid

  • Mobile Phase B: Acetonitrile with 0.2% formic acid

  • Gradient:

    • 0.0–0.3 min: 5% B

    • 0.3–2.7 min: Linear gradient to 15% B

    • 2.7–4.0 min: Linear gradient to 40% B

    • 4.0–5.0 min: Linear gradient to 100% B

    • 5.0–6.0 min: Hold at 100% B

    • 6.1–7.5 min: Re-equilibrate at 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50 °C

  • Detection: UV (254 nm) or Mass Spectrometry (MS)

Visualizing the Workflow and Logic

To better understand the processes involved in the validation of a quantitative assay using derivatization, the following diagrams illustrate the general workflow and the logical relationships in method development.

G cluster_0 Method Development & Validation Workflow A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Derivatization Reagent (e.g., this compound) A->B C Optimize Derivatization Reaction (Solvent, Temperature, Time) B->C D Develop Separation Method (e.g., HPLC, GC) C->D E Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) D->E F Routine Sample Analysis E->F

General workflow for assay development and validation.

G cluster_1 Logical Relationships in Derivatization Method Selection Analyte Analyte Properties (Primary/Secondary Amine, Polarity) Reagent Derivatization Reagent (Reactivity, Stability of Derivative) Analyte->Reagent Method Analytical Method (HPLC, GC, Detection) Analyte->Method Reagent->Method Performance Assay Performance (Sensitivity, Specificity, Throughput) Method->Performance

Factors influencing derivatization method selection.

Conclusion

The validation of a quantitative assay for amines using derivatization is a critical step to ensure the generation of reliable and accurate data. While this compound is a potential reagent for this purpose, the lack of extensive validation data in the public domain makes it essential for researchers to perform a thorough in-house validation. The principles and performance benchmarks established for other isothiocyanates, such as PITC, provide a valuable framework for this process. By carefully selecting a derivatization reagent, optimizing the reaction and separation conditions, and rigorously validating the method, researchers can develop robust and reliable quantitative assays for a wide range of amine-containing compounds.

References

A Comparative Guide to Ethoxycarbonyl Isothiocyanate and Other Acyl Isothiocyanates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, acyl isothiocyanates serve as versatile building blocks for the construction of a wide array of heterocyclic compounds with significant biological activities. Among these, ethoxycarbonyl isothiocyanate stands out due to its unique reactivity and utility. This guide provides an objective comparison of this compound with other commonly used acyl isothiocyanates, namely benzoyl isothiocyanate and pivaloyl isothiocyanate, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of reagents.

Chemical Properties and Reactivity

Acyl isothiocyanates are characterized by the presence of an isothiocyanate group directly attached to a carbonyl moiety. This structural feature renders them highly reactive towards nucleophiles. The electrophilicity of the isothiocyanate carbon is enhanced by the electron-withdrawing nature of the adjacent acyl group, making it susceptible to nucleophilic attack.[1]

The reactivity of acyl isothiocyanates is influenced by the nature of the acyl group. This compound possesses an ethoxy group attached to the carbonyl carbon, which is less sterically hindering compared to the phenyl group in benzoyl isothiocyanate or the tert-butyl group in pivaloyl isothiocyanate. This generally translates to higher reactivity for this compound in reactions with nucleophiles under similar conditions.

Performance in Synthesis: A Comparative Overview

The utility of these acyl isothiocyanates is best demonstrated in their application in the synthesis of various heterocyclic systems, such as thioureas and thiazoles, which are prevalent scaffolds in medicinal chemistry.

Synthesis of N-Acyl Thioureas

The reaction of acyl isothiocyanates with amines readily yields N-acyl thioureas, which are important intermediates for the synthesis of various bioactive molecules. While direct comparative kinetic studies are not extensively available, the yields obtained under various reported conditions can provide insights into their relative performance.

Acyl IsothiocyanateAmineProductReaction ConditionsYield (%)Reference
This compound2-Amino-tetrahydrobenzo[b]thiopheneTetrahydrobenzo[b]thiophen-2-thiourea derivativeNot specifiedNot specified[2]
Benzoyl Isothiocyanate2-Amino-4-chlorophenol1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thioureaNot specifiedNot specified[3]
Benzoyl IsothiocyanateN-alkyl/aryl hydrazines1,2,4-triazoline-5-thiones (via thiosemicarbazide)Not specifiedNot specified[1]
Pivaloyl IsothiocyanateAminodeoxy sugarsN-acylthioureasNot specifiedNot specified[4]

Note: The yields are as reported in the cited literature; direct comparison is limited by varying reaction conditions.

Synthesis of Thiazole (B1198619) Derivatives

Acyl isothiocyanates are also key reagents in the synthesis of thiazole derivatives, which are known to exhibit a wide range of pharmacological activities.

Acyl IsothiocyanateCo-reactantProductReaction ConditionsYield (%)Reference
This compound2-Amino-2-oxazolines1,3,5-triazin-2-one-4-thionesNot specifiedNot specified[2]
Benzoyl Isothiocyanateβ-cyanoethylhydrazine5-thioxo-l,2,4-triazole derivativeNot specifiedGood[1]

Note: The yields are as reported in the cited literature; direct comparison is limited by varying reaction conditions.

Applications in Drug Development

The heterocyclic compounds synthesized from acyl isothiocyanates have shown promise in targeting various biological pathways implicated in diseases such as cancer and inflammation.

Protein Kinase CK2 Inhibition

Derivatives of pyrazolo[1,5-a][2][5][6]triazine, synthesized using this compound, have been identified as potential inhibitors of protein kinase CK2, a key regulator of cell growth and proliferation.[2][7]

Cyclooxygenase (COX) Inhibition

Acyl isothiocyanates have been utilized in the synthesis of compounds that exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[5]

Modulation of the p53 Signaling Pathway

Isothiocyanate-containing compounds have been shown to modulate the p53 signaling pathway, a critical tumor suppressor pathway that is often dysregulated in cancer.[8] This suggests a potential therapeutic avenue for compounds derived from acyl isothiocyanates.

Experimental Protocols

General Procedure for the Synthesis of this compound

This compound can be synthesized by the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt. One reported method involves reacting ethyl chloroformate with sodium thiocyanate in the presence of a phase transfer catalyst, achieving a high yield.[4] A specific protocol involves the slow, dropwise addition of ethyl chloroformate to a heated mixture of sodium thiocyanate, toluene, pyridine, and water, resulting in a 99% yield after 3 hours of stirring.[4]

General Procedure for the Synthesis of N-Acyl Thioureas

To a solution of the acyl isothiocyanate (1 equivalent) in a suitable solvent (e.g., THF, DCM), the desired amine (1 equivalent) is added dropwise at room temperature. The reaction is often exothermic and proceeds rapidly. The mixture is stirred for 30 minutes to a few hours. The N-acyl thiourea (B124793) product often precipitates and can be isolated by filtration.[8]

Visualizing Synthetic and Biological Pathways

To further illustrate the utility of acyl isothiocyanates, the following diagrams, created using the DOT language, visualize a general experimental workflow for thiourea synthesis and a simplified representation of the p53 signaling pathway modulated by isothiocyanates.

experimental_workflow reagents Acyl Isothiocyanate + Amine reaction Reaction Mixture (Stirring at RT) reagents->reaction solvent Solvent (e.g., THF) solvent->reaction workup Work-up (Filtration/Evaporation) reaction->workup product N-Acyl Thiourea (Product) workup->product

Caption: General workflow for the synthesis of N-acyl thioureas.

p53_signaling_pathway cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Cellular Response Isothiocyanates Isothiocyanates p53 p53 Isothiocyanates->p53 Activation MDM2 MDM2 p53->MDM2 Inhibition Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Simplified p53 signaling pathway modulated by isothiocyanates.

Conclusion

This compound, along with other acyl isothiocyanates like benzoyl and pivaloyl isothiocyanate, represents a valuable class of reagents for the synthesis of biologically active heterocyclic compounds. The choice of a specific acyl isothiocyanate will depend on the desired reactivity, steric considerations of the target molecule, and the specific synthetic strategy employed. While direct quantitative comparisons of performance are challenging due to varied experimental conditions in the literature, this guide provides a consolidated overview of their properties and applications to aid researchers in making informed decisions for their synthetic and drug discovery endeavors. The continued exploration of these reagents is poised to yield novel therapeutic agents targeting a range of diseases.

References

A Comparative Guide to Ethoxycarbonyl Isothiocyanate and Phenylisothiocyanate in Peptide Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a peptide's amino acid sequence is a foundational requirement in proteomics, drug development, and various fields of biological research. The Edman degradation, a powerful chemical method for N-terminal sequencing, has been the cornerstone of this endeavor for decades. The efficiency and reliability of this technique are critically dependent on the choice of the isothiocyanate reagent used to derivatize the N-terminal amino acid.

This guide provides a comprehensive comparison between the industry-standard reagent, Phenylisothiocyanate (PITC), and a potential, yet currently theoretical, alternative, Ethoxycarbonyl Isothiocyanate (EITC). While PITC is a well-characterized and ubiquitously used reagent with a vast body of supporting experimental data, the application of EITC in peptide sequencing is not documented in peer-reviewed literature. Therefore, this guide will present a detailed overview of the established PITC-based Edman degradation, supported by experimental data, and offer a prospective analysis of EITC's potential based on its chemical properties.

Phenylisothiocyanate (PITC): The Gold Standard in Edman Degradation

Phenylisothiocyanate has been the reagent of choice for Edman degradation since its inception.[1] Its phenyl group provides a stable chromophore, facilitating the detection of the resulting phenylthiohydantoin (PTH)-amino acid derivatives by UV-Vis spectroscopy during HPLC analysis.

Performance and Efficiency of PITC

The success of PITC in peptide sequencing is due to its high efficiency in the three core steps of the Edman degradation cycle: coupling, cleavage, and conversion. Modern automated sequencers utilizing PITC can achieve repetitive yields of over 99%.[2] This high efficiency allows for the sequencing of peptides up to 50-60 residues in length, although in practice, the readable sequence is often limited to the first 30-50 N-terminal residues due to the cumulative effects of incomplete reactions and side products.[2][3]

ParameterTypical ValueReference
Repetitive Yield > 99%[2]
Cycle Time 20-60 minutes[3][4]
Sample Requirement 1-100 picomoles[2][5]
Readable Sequence Length 30-50 amino acids[2][3]
Experimental Protocol for PITC-based Edman Degradation

The Edman degradation is a cyclical process, with each cycle removing and identifying one amino acid from the N-terminus of the peptide.[6]

1. Coupling:

  • The peptide is reacted with PITC under mildly alkaline conditions (e.g., N-methylpiperidine/methanol/water) to form a phenylthiocarbamoyl (PTC)-peptide.[3][7] This reaction targets the uncharged N-terminal α-amino group.[2]

2. Cleavage:

  • The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA).[4][6] This step yields an anilinothiazolinone (ATZ)-amino acid derivative and the original peptide shortened by one residue.[5]

3. Conversion and Identification:

  • The unstable ATZ-amino acid is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or butyl chloride) and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid (e.g., 25% aqueous TFA).[3][4]

  • The PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[4]

4. Cycle Repetition:

  • The shortened peptide is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.[6]

PITC_Edman_Degradation cluster_workflow PITC-based Edman Degradation Workflow peptide Peptide (N-terminus) coupling Coupling (Alkaline conditions) peptide->coupling pitc PITC pitc->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage Cleavage (Anhydrous Acid - TFA) ptc_peptide->cleavage atz_aa ATZ-Amino Acid cleavage->atz_aa shortened_peptide Shortened Peptide cleavage->shortened_peptide conversion Conversion (Aqueous Acid) atz_aa->conversion next_cycle Next Cycle shortened_peptide->next_cycle pth_aa PTH-Amino Acid conversion->pth_aa hplc HPLC Analysis pth_aa->hplc next_cycle->peptide Re-entry to workflow

PITC-based Edman Degradation Workflow

This compound (EITC): A Theoretical Alternative

This compound is a reactive organic compound containing both an isothiocyanate group and an ester group. While its use in peptide sequencing is not established, its chemical structure suggests it could theoretically participate in an Edman-type degradation.

Theoretical Performance and Considerations

A direct comparison of efficiency is not possible without experimental data. However, we can infer potential characteristics based on EITC's structure:

  • Reactivity: The isothiocyanate group of EITC is expected to react with the N-terminal amino group of a peptide in a similar manner to PITC. The electron-withdrawing nature of the adjacent ethoxycarbonyl group might influence the electrophilicity of the isothiocyanate carbon, potentially affecting coupling kinetics.

  • Cleavage and Conversion: The formation of the thiazolinone derivative and its subsequent conversion to a thiohydantoin would be the critical steps. The stability and properties of the resulting ethoxycarbonylthiohydantoin (ECTH)-amino acid would need to be investigated.

  • Detection: The ECTH-amino acid would lack the strong chromophore present in PTH-amino acids. This would necessitate the use of alternative detection methods to HPLC with UV detection, such as mass spectrometry, or derivatization with a fluorophore.

Hypothetical Experimental Protocol for EITC-based Sequencing

A hypothetical protocol for EITC-based sequencing would follow the same fundamental steps as the PITC-based method, with necessary modifications for the different reagent and detection method.

1. Coupling:

  • React the peptide with EITC under optimized alkaline conditions to form an ethoxycarbonylthiocarbamoyl (ECTC)-peptide.

2. Cleavage:

  • Use an anhydrous acid to cleave the ECTC-derivatized N-terminal amino acid, yielding an anilinothiazolinone-type derivative.

3. Conversion and Identification:

  • Convert the unstable intermediate to a stable ethoxycarbonylthiohydantoin (ECTH)-amino acid.

  • Identify the ECTH-amino acid using a suitable analytical technique, likely mass spectrometry, by determining its mass-to-charge ratio.

4. Cycle Repetition:

  • Subject the shortened peptide to subsequent cycles.

EITC_Hypothetical_Workflow cluster_workflow Hypothetical EITC-based Sequencing Workflow peptide Peptide (N-terminus) coupling Coupling (Alkaline conditions) peptide->coupling eitc EITC eitc->coupling ectc_peptide ECTC-Peptide coupling->ectc_peptide cleavage Cleavage (Anhydrous Acid) ectc_peptide->cleavage ecth_intermediate Thiazolinone-type Intermediate cleavage->ecth_intermediate shortened_peptide Shortened Peptide cleavage->shortened_peptide conversion Conversion ecth_intermediate->conversion next_cycle Next Cycle shortened_peptide->next_cycle ecth_aa ECTH-Amino Acid conversion->ecth_aa ms_analysis Mass Spectrometry Analysis ecth_aa->ms_analysis next_cycle->peptide Re-entry to workflow

Hypothetical EITC-based Sequencing Workflow

Comparative Summary and Future Outlook

FeaturePhenylisothiocyanate (PITC)This compound (EITC) (Theoretical)
Status Gold standard, well-establishedUnexplored, theoretical alternative
Coupling Efficiency High (>99% repetitive yield)[2]Unknown, requires experimental validation
Cleavage Efficiency HighUnknown, requires experimental validation
Derivative Detection HPLC with UV detection[4]Mass Spectrometry or other methods required
Throughput Moderate (automated systems available)Potentially similar to PITC, dependent on analytical method
Supporting Data ExtensiveNone available

This compound, while chemically plausible as a reagent for a similar sequencing chemistry, is currently an entirely theoretical alternative. Significant research would be required to determine its reactivity, optimize reaction conditions, and develop reliable methods for the detection and identification of its corresponding thiohydantoin-amino acid derivatives. For researchers and drug development professionals, PITC-based Edman degradation continues to be the validated and dependable method for N-terminal sequencing. The exploration of EITC or other novel isothiocyanates could, however, open new avenues for peptide analysis, potentially offering advantages in specific applications, but this remains a subject for future investigation.

References

Navigating HPLC Derivatization: A Comparative Analysis of Ethoxycarbonyl Isothiocyanate and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), the derivatization of analytes lacking a suitable chromophore is a critical step to enhance detection and quantification. Ethoxycarbonyl isothiocyanate (EOC-NCS) has been explored as a derivatizing agent; however, a comprehensive evaluation of its performance characteristics, specifically its linearity and precision, in comparison to established reagents, is often sought. This guide provides a comparative overview of commonly used derivatization reagents, presenting available experimental data on their performance, alongside detailed protocols to assist in method development and selection.

While this compound is utilized in various organic syntheses, a thorough search of peer-reviewed analytical literature did not yield specific studies validating its use for HPLC derivatization with reported data on linearity and precision. Consequently, this guide will focus on presenting the performance data for well-established alternative derivatization reagents: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), o-phthalaldehyde (B127526) (OPA), and phenyl isothiocyanate (PITC). A generalized workflow for EOC-NCS derivatization is provided based on the known reactivity of isothiocyanates.

Performance Comparison of Derivatization Reagents

The selection of a derivatization reagent is a pivotal decision in analytical method development, directly impacting the sensitivity, accuracy, and reproducibility of the results. The following tables summarize the linearity and precision data for FMOC-Cl, OPA, and PITC based on published studies.

Linearity Data

Linearity is crucial for establishing a quantitative relationship between the concentration of an analyte and the analytical signal. An ideal derivatization method exhibits a high correlation coefficient (R²) over a defined concentration range.

Derivatization ReagentAnalyte(s)Linear RangeCorrelation Coefficient (R²)
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Pharmaceuticals and Personal Care Products0.2 - 5.0 mg L⁻¹0.9995 to 0.9998[1]
Amino AcidsNot Specified> 0.9956[2]
o-Phthalaldehyde (OPA) GlutathioneNot Specified> 0.999[3]
Amino Acids25 - 250 µmol/L0.996 - 0.999[4]
OPA (itself)100 - 500 mg/L0.99979[5]
Phenyl Isothiocyanate (PITC) Amino Acids20 - 500 pmolNot explicitly stated, but linear response reported[6]
Anti-tuberculosis drugsNot SpecifiedNot Specified[7]
Precision Data

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).

Derivatization ReagentPrecision TypeAnalyte(s)Relative Standard Deviation (RSD) (%)
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Intra-dayPharmaceuticals and Personal Care Products< 3[1]
Inter-dayPharmaceuticals and Personal Care Products< 6[1]
-22 Amino Acids≤ 3.98[8]
o-Phthalaldehyde (OPA) Within-dayGlutathione5.5 - 6.4[3]
-18 Amino Acids (Retention Time)0.09 - 0.48[4]
-18 Amino Acids (Peak Area)1.2 - 4.9[4]
Inter-day (3 days)OPA (itself)8.02[5]
Phenyl Isothiocyanate (PITC) Intra-day & Inter-dayAnti-tuberculosis drugsNot Specified[7]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are fundamental to successful analytical method development. Below are representative workflows and protocols for the discussed derivatization reagents.

This compound (EOC-NCS) Derivatization Workflow (Hypothetical)

EOC_NCS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_cleanup Post-Derivatization cluster_analysis Analysis Analyte Analyte Solution (containing primary/secondary amines) Mix Mixing of Analyte, EOC-NCS, and Buffer Analyte->Mix Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Mix Buffer Basic Buffer (e.g., Borate (B1201080) Buffer, pH 9-11) Buffer->Mix Incubate Incubation (Room Temp. or slight heat) Mix->Incubate Reaction Time Quench Quenching (optional) (e.g., with an amine like glycine) Incubate->Quench Dilute Dilution with Mobile Phase Quench->Dilute Inject Injection into HPLC System Dilute->Inject

Caption: Hypothetical workflow for EOC-NCS derivatization.

Experimental Protocols for Alternative Reagents

This protocol is adapted for the derivatization of pharmaceuticals and personal care products.[1]

  • Reagents:

    • FMOC-Cl solution

    • Borate buffer (pH 10)

    • Acetonitrile

    • Hydrochloric acid

  • Procedure:

    • Mix the sample with an equal volume of acetonitrile.

    • Add borate buffer to catalyze the reaction.

    • Introduce the FMOC-Cl solution to the mixture.

    • Allow the reaction to proceed at room temperature.

    • Add hydrochloric acid to stabilize the FMOC derivatives.

    • The sample is now ready for HPLC analysis.

This protocol is commonly used for the analysis of amino acids.[4]

  • Reagents:

    • OPA/3-mercaptopropionic acid (3-MPA) derivatizing reagent

    • Phosphate (B84403) buffer (10 mmol/L, pH 7.2)

  • Procedure:

    • A manual pre-column derivatization procedure is employed.

    • Mix the amino acid sample with the OPA/3-MPA reagent.

    • The reaction proceeds rapidly at room temperature.

    • Inject the derivatized sample into the HPLC system for analysis.

This protocol is a well-established method for amino acid analysis, often referred to as Edman degradation chemistry.[7][9]

  • Reagents:

    • PITC solution (e.g., 11.09 mg/mL)

    • Methanol (B129727)

    • Phosphate buffer (8 mM, pH 9.9)

    • Nitrogen gas

  • Procedure:

    • Add PITC solution to the sample solution in a test tube.

    • Vortex the mixture for 1 minute.

    • Evaporate the organic solvent under a stream of nitrogen at 50°C.

    • Reconstitute the residue in a mixture of methanol and phosphate buffer (75:25 v/v).

    • Filter the solution through a 0.45 µm filter.

    • Inject the filtered solution into the HPLC system.

Conclusion

While this compound presents a potential option for the derivatization of primary and secondary amines for HPLC analysis, the lack of published performance data on its linearity and precision makes a direct comparison with established reagents challenging. In contrast, FMOC-Cl, OPA, and PITC are well-characterized derivatizing agents with extensive literature supporting their use. These reagents offer excellent linearity and precision for a wide range of analytes.

Researchers and scientists are encouraged to consider the specific requirements of their analysis, including the nature of the analyte, the required sensitivity, and the available instrumentation, when selecting a derivatization strategy. For novel applications of EOC-NCS, thorough in-house validation of the method's linearity, precision, accuracy, and robustness would be essential to ensure reliable and reproducible results. The provided protocols for the alternative reagents offer a solid foundation for developing robust analytical methods.

References

A Comparative Guide to the Accuracy of Analytical Methods Using Ethoxycarbonyl Isothiocyanate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization techniques are often employed to enhance the sensitivity and chromatographic properties of molecules, particularly for amino acids and other primary and secondary amines. Ethoxycarbonyl isothiocyanate belongs to the isothiocyanate family of derivatizing agents, which react with amine groups to form stable thiourea (B124793) derivatives. While specific quantitative data on the accuracy of analytical methods exclusively using this compound is not extensively available in peer-reviewed literature, a comprehensive comparison can be made by examining the performance of its close analogue, phenyl isothiocyanate (PITC). This guide provides an objective comparison of isothiocyanate-based derivatization methods with other common analytical approaches, supported by available experimental data.

Performance Comparison of Derivatization Methods

The accuracy and reliability of an analytical method are determined through rigorous validation, assessing parameters such as linearity, repeatability, recovery, and the lower limit of quantification (LLOQ). Below is a summary of key performance metrics for the PITC derivatization method, which is expected to be comparable to methods using this compound, and a comparison with a non-derivatization "dilute-and-shoot" approach.

Performance ParameterPhenyl Isothiocyanate (PITC) Derivatization Method"Dilute-and-Shoot" Method
Lower Limit of Quantification (LLOQ) Reduced for derivatized compounds in pure solutions, but similar or higher in plasma due to dilution factors.[1]Generally lower for non-derivatized compounds in plasma.[1]
Linearity Validated and established.[2]Method demonstrates linearity.[2]
Repeatability Validated and established. Good reproducibility with a mean %CV of 6.5 ± 0.3% for PEITC (a related isothiocyanate).[2]Good reproducibility.
Recovery Validated and established. High recovery, 96.6 ± 1.5% for PEITC and 100% for its conjugates.[2]Not explicitly stated.
Trueness Validated and established.[2]Not explicitly stated.
Chromatographic Separation Improved separation of isomers.[1]May have limitations with isomeric separation.[2]
Carryover Reduced carryover.[1]Potentially higher carryover.[1]
Matrix Effects Can introduce challenges.[1]Can be a factor, but the method is less complex.[2]
Error Proneness More error-prone due to multiple steps.[2]Less error-prone due to simpler workflow.[2]
Sample Preparation Complexity More complex and time-consuming.[2]Simpler and faster.[2]

In a direct comparison for the determination of amino acids in foie gras, the PITC derivatization method demonstrated superior accuracy over O-phthalaldehyde and 9-fluorenyl-methyl chloroformate (OPA-FMOC) and 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) methods, with results that were minimally different from those obtained with a dedicated automatic amino acid analyzer.[3][4]

Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results. Below is a generalized protocol for the derivatization of primary and secondary amines using an isothiocyanate reagent like this compound or phenyl isothiocyanate for subsequent HPLC analysis.

Objective: To derivatize primary and secondary amines in a sample to form thiourea derivatives for quantitative analysis by HPLC.

Materials:

  • Sample containing primary and secondary amines

  • Isothiocyanate reagent (e.g., Phenyl isothiocyanate)

  • Coupling solution (e.g., a mixture of acetonitrile, pyridine, and triethylamine)

  • HPLC-grade solvents (e.g., ammonium (B1175870) acetate (B1210297) buffer, acetonitrile)

  • Standard solutions of the analytes of interest

Procedure:

  • Sample Preparation: The sample is appropriately diluted and prepared. For protein samples, acid hydrolysis is performed to release free amino acids.

  • Derivatization Reaction:

    • An aliquot of the sample is mixed with the coupling solution.

    • The isothiocyanate reagent is added to the mixture.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 5-10 minutes for PITC).[5]

  • Removal of Excess Reagents: The coupling solvents, excess reagent, and byproducts are removed, often by vacuum evaporation.[5]

  • Reconstitution: The dried derivatives are redissolved in a suitable solvent for HPLC injection, such as an ammonium acetate buffer.[5]

  • HPLC Analysis:

    • The derivatized sample is injected into a reverse-phase HPLC system.

    • Separation is achieved using a suitable gradient of aqueous buffer and organic solvent (e.g., acetonitrile).[5]

    • Detection is typically performed using a UV detector at a specific wavelength (e.g., 254 nm for PITC derivatives).[5][6]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve generated from standard solutions.

Experimental Workflow

The general workflow for the analysis of primary and secondary amines using isothiocyanate derivatization followed by HPLC is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Hydrolysis Hydrolysis (if protein) Sample->Hydrolysis Derivatization Reaction with Isothiocyanate Hydrolysis->Derivatization Drying Drying/Evaporation Derivatization->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection UV Detection HPLC->Detection Quantification Quantification Detection->Quantification

References

Cross-reactivity of ethoxycarbonyl isothiocyanate with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Ethoxycarbonyl Isothiocyanate

This compound (EITC) is a versatile reagent in organic synthesis, widely utilized for the derivatization of primary and secondary amines.[1][2] Its bifunctional nature, containing both an electrophilic isothiocyanate carbon and a carbonyl group, allows for a rich and diverse reaction chemistry.[3] This reactivity profile makes it a valuable tool in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals.[4][5] However, for researchers, scientists, and drug development professionals, a thorough understanding of its potential cross-reactivity with other functional groups is crucial to prevent the formation of undesired byproducts and to ensure the desired reaction outcome. This guide provides an objective comparison of EITC's reactivity with various functional groups, supported by experimental data and detailed protocols.

Primary Reactivity: Reaction with Amines

The primary and most well-documented reaction of this compound is its addition reaction with primary and secondary amines. This reaction is typically rapid and exothermic, affording excellent yields of the corresponding N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively.[6][7] This high reactivity and selectivity for amines make EITC a valuable reagent for amine derivatization in various applications, including peptide chemistry and the synthesis of biologically active molecules.[8][9]

Cross-Reactivity with Other Functional Groups

While highly reactive towards amines, this compound can also react with other nucleophilic functional groups, often under specific conditions or with prolonged reaction times. Understanding this cross-reactivity is essential for designing clean and efficient synthetic routes.

Reaction with Alcohols

This compound readily reacts with alcohols to produce N-alkoxythiocarbonylcarbamate esters.[6] These reactions are often exothermic and can proceed to near-quantitative yields. The reactivity can vary depending on the structure of the alcohol; for instance, methanol (B129727) reacts vigorously, whereas benzyl (B1604629) alcohol reacts more slowly.[6]

Reaction with Phenols

The reaction of this compound with phenols is more complex and can yield different products depending on the reaction conditions. In the absence of a catalyst, the reaction often proceeds with the elimination of thiocyanic acid to form alkoxycarbonyl phenols. However, in the presence of a catalyst such as triethylamine (B128534) or aluminum chloride, the corresponding urethane (B1682113) derivatives can be obtained.[6]

Reaction with Thiols

The reaction between isothiocyanates and thiols is a reversible process that forms dithiocarbamates.[10] This reaction is pH-dependent, with the formation of the dithiocarbamate (B8719985) adduct being favored under mildly acidic to neutral conditions (pH 6-8).[7][11] In the context of protein modification, this provides a mechanism for the reversible labeling of cysteine residues.

Reaction with Nitrogen Heterocycles

This compound has been shown to react with a variety of nitrogen-containing heterocyclic compounds. For example, it reacts with benzimidazole, pyrazole, and imidazole (B134444) to yield the corresponding N-substituted derivatives.[6]

Comparative Summary of Reactivity

The following table summarizes the reactivity of this compound with various functional groups, including reported yields for specific reactions.

Functional GroupReactant ExampleProduct TypeYield (%)Reference
Primary AmineGeneralN,N'-disubstituted thiourea (B124793)Excellent[6]
Secondary AmineGeneralN,N',N'-trisubstituted thioureaExcellent[6]
AlcoholIsobutanolN-alkoxythiocarbonylcarbamateModerate to Good[6]
AlcoholDodecanolN-alkoxythiocarbonylcarbamateModerate to Good[6]
Nitrogen HeterocycleBenzimidazoleN-substituted derivative41[6]
Nitrogen HeterocyclePyrazoleN-substituted derivative52[6]
Nitrogen HeterocycleImidazoleN-substituted derivative41[6]

Potential for Cross-Reactivity in Peptide Synthesis

In the complex environment of peptide synthesis, the potential for cross-reactivity of this compound with amino acid side chains is a significant consideration.[9][12][13] Based on its reactivity profile, EITC could potentially react with the following amino acid residues:

  • Lysine (B10760008): The primary amine in the side chain of lysine is highly susceptible to reaction, leading to the formation of a thiourea linkage.

  • Cysteine: The thiol group in the side chain of cysteine can reversibly react to form a dithiocarbamate adduct.[10]

  • Serine, Threonine, and Tyrosine: The hydroxyl groups in the side chains of these amino acids could potentially react to form N-alkoxythiocarbonylcarbamate or urethane derivatives, although this is generally less favorable than the reaction with amines.[6]

Careful control of reaction conditions, such as pH and temperature, and the use of appropriate protecting groups are crucial to minimize these side reactions during peptide synthesis.[14]

Comparison with Alternative Derivatization Agents

Phenyl isothiocyanate (PITC) is a widely used alternative to EITC, particularly for the N-terminal sequencing of proteins (Edman degradation).[8][15][16] While both reagents react readily with primary amines, their overall reactivity profiles and the properties of their derivatives differ. The choice between EITC and PITC often depends on the specific application, the desired properties of the final product, and the presence of other functional groups in the substrate. Other methods for the synthesis of isothiocyanates from amines also exist and can be considered as alternative approaches for derivatization.[17][18][19]

Experimental Protocols

The following are generalized experimental protocols based on literature procedures.

General Procedure for the Reaction of Dodecyloxycarbonyl Isothiocyanate with Alcohols

A solution of the respective alcohol (10 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL) is added dropwise to a stirred solution of dodecyloxycarbonyl isothiocyanate (10 mmol) in anhydrous THF (10 mL) at room temperature. The reaction mixture is then stirred for a specified time (e.g., 24 hours). The solvent is removed under reduced pressure, and the residue is purified by an appropriate method, such as crystallization or chromatography, to yield the N-alkoxythiocarbonylcarbamate.[6]

General Procedure for the Reaction of Alkoxycarbonyl Isothiocyanates with Primary and Secondary Amines

The primary or secondary amine is reacted with the alkoxycarbonyl isothiocyanate in a suitable solvent. The reaction is often exothermic. Upon completion, the product, a di- or trisubstituted thiourea, is typically obtained in excellent yield and can be purified by crystallization or chromatography.[6]

Synthesis of this compound

To a 1-liter jacketed reactor, add sodium thiocyanate (B1210189) (39.1 g, 0.48 mol) and 310 g of toluene. Heat the mixture to 30°C and sequentially add pyridine (B92270) (0.4 g, 0.005 mol) and water (0.9 g, 0.05 mol). Slowly add ethyl chloroformate (52.9 g, 0.49 mol) dropwise to the reaction system over 40 minutes. Maintain the reaction under stirring for 3 hours. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.[4]

Reaction Pathway Diagrams

Reaction_Pathways EITC Ethoxycarbonyl Isothiocyanate Thiourea Thiourea Derivative EITC->Thiourea + Amine Carbamate N-alkoxythiocarbonyl- carbamate EITC->Carbamate + Alcohol Dithiocarbamate Dithiocarbamate (reversible) EITC->Dithiocarbamate + Thiol Amine R-NH2 (Primary Amine) Alcohol R'-OH (Alcohol) Thiol R''-SH (Thiol) Peptide_Cross_Reactivity EITC Ethoxycarbonyl Isothiocyanate Thiourea_Linkage Thiourea Linkage EITC->Thiourea_Linkage + Lysine Dithiocarbamate_Adduct Dithiocarbamate Adduct (reversible) EITC->Dithiocarbamate_Adduct + Cysteine Carbamate_Ester Carbamate Ester EITC->Carbamate_Ester + Serine/Threonine Lysine Lysine Side Chain (-NH2) Cysteine Cysteine Side Chain (-SH) Serine Serine/Threonine Side Chain (-OH)

References

A Comparative Guide to the Applications and Limitations of Ethoxycarbonyl Isothiocyanate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoxycarbonyl isothiocyanate stands as a versatile reagent in the synthetic chemist's toolkit, primarily utilized for the introduction of a thiourea (B124793) or a protected thiourea functionality. This guide provides a comprehensive literature review of its applications, limitations, and a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

Applications of this compound

This compound is a valuable building block for the synthesis of a variety of nitrogen and sulfur-containing compounds, most notably thioureas and heterocyclic systems.

Synthesis of Thioureas and N-Acylthioureas

The reaction of this compound with primary or secondary amines provides a straightforward route to N-ethoxycarbonylthioureas. These compounds can be used directly or can be readily deprotected to afford the corresponding thioureas. This reactivity is central to its application in the synthesis of more complex molecules, including biologically active compounds.[1]

Synthesis of Heterocycles

This compound is a key reagent in the synthesis of various heterocyclic scaffolds. Notable examples include:

  • Pyrazolo[1,5-a][2][3][4]triazines: These compounds, which are potential inhibitors of protein kinase CK2, are synthesized through the reaction of 5-aminopyrazoles with this compound to form an N-carbetoxythiourea intermediate, followed by base-catalyzed cyclization.[5][6]

  • Fused Thiophene Derivatives: Reaction with 2-amino-tetrahydrobenzo[b]thiophene derivatives yields thiourea intermediates that can be cyclized to form fused thiophenes with potential antibacterial and antifungal activities.[7]

  • 4-Thiouracil Derivatives: This class of compounds can be accessed using this compound.

  • 1,3,5-Triazin-2-one-4-thiones: Synthesized from the reaction with 2-amino-2-oxazolines.

Limitations of this compound

Despite its utility, this compound presents several limitations that researchers must consider.

  • Toxicity and Handling: It is classified as toxic if inhaled or in contact with skin, and it is a lachrymator, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

  • Flammability: The reagent is a flammable liquid and vapor.

  • Moisture Sensitivity: this compound is sensitive to moisture and should be stored under anhydrous conditions to prevent decomposition.

  • Reactivity and Side Reactions: Its high reactivity can be a double-edged sword. It is incompatible with strong oxidizing agents, strong bases, acids, amines, and alcohols, which can lead to undesired side reactions and limit its use in the presence of certain functional groups.

Comparative Analysis with Alternative Reagents

The choice of reagent for introducing a thiourea or for synthesizing specific heterocycles depends on factors such as substrate scope, reaction conditions, and safety considerations. Here, we compare this compound with common alternatives.

Thiourea Synthesis
Reagent/MethodStarting MaterialsTypical Reaction ConditionsTypical YieldsAdvantagesDisadvantages
This compound Amine, this compoundRoom temperature to reflux in an inert solvent70-95%Readily forms a protected thiourea; good yields.Moisture sensitive; lachrymator; limited compatibility with certain functional groups.
Phenyl Isothiocyanate Amine, Phenyl IsothiocyanateRoom temperature to reflux in solvents like DCM or toluene65-98%[2][4]Well-established; high yields; wide substrate scope.Can be toxic; may require heating for less reactive amines.
Carbon Disulfide / Amine Amine, Carbon Disulfide, Desulfurizing agent (e.g., CBr4)Mild conditions, can be performed in waterGood to excellent[3]Readily available and inexpensive starting materials; "greener" options available.Often requires a desulfurizing agent; can produce hazardous byproducts.
Urea / Lawesson's Reagent Urea, Lawesson's Reagent75 °C in anhydrous solvent~62%One-step synthesis from a common starting material.Lawesson's reagent is expensive and produces sulfur-containing byproducts.
Heterocycle Synthesis: 2-Aminothiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used alternative to methods involving isothiocyanates for the preparation of 2-aminothiazoles.

MethodReagentsTypical Reaction TimeTypical YieldsAdvantagesDisadvantages
Isothiocyanate-based (Multi-component) Aldehyde, Benzoyl Isothiocyanate , Alkyl Bromide, Ammonium Acetate, Sodium CyanideShortGood to ExcellentOne-pot synthesis avoids isolation of hazardous intermediates; time and resource-efficient.May require specific catalysts and optimization of reaction conditions.
Hantzsch Thiazole Synthesis α-Haloketone, Thiourea30 min - 10 hrs60-99%[8][9]Well-established and versatile; generally high yields.Requires pre-synthesis of often lachrymatory α-haloketones.

Experimental Protocols

General Synthesis of an N,N'-Disubstituted Thiourea using Phenyl Isothiocyanate
  • Materials: Substituted Amine (1.0 mmol), Phenyl Isothiocyanate (1.0 mmol), Anhydrous Tetrahydrofuran (THF) (10 mL).

  • Procedure:

    • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

    • Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

    • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.[3]

One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][4]triazines using this compound
  • Materials: 5-Aminopyrazole derivative (1.0 equiv.), this compound (1.0 equiv.), Solvent (e.g., Ethyl Acetate), Base (e.g., aqueous NaOH).

  • Procedure:

    • In a suitable reaction vessel, dissolve the 5-aminopyrazole derivative in the chosen solvent.

    • Add this compound dropwise to the solution at room temperature.

    • Stir the mixture until the formation of the N-carbetoxythiourea intermediate is complete (monitor by TLC).

    • Add the base to the reaction mixture and heat as required to induce cyclization.

    • After completion of the reaction (monitor by TLC), cool the mixture and perform an appropriate work-up, which may include acidification, extraction, and purification by crystallization or chromatography.[5][6]

Hantzsch Synthesis of 2-Amino-4-phenylthiazole
  • Materials: 2-Bromoacetophenone (B140003) (5.0 mmol), Thiourea (5.0 mmol), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromoacetophenone (5.0 mmol) and thiourea (5.0 mmol) in ethanol.

    • Heat the mixture at reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often crystallizes out of the solution. Collect the solid by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction mechanisms discussed in this guide.

Thiourea_Synthesis cluster_ECOT This compound Route cluster_PIT Phenyl Isothiocyanate Route ECOT EtO-CO-NCS Intermediate1 EtO-CO-NH-C(S)-NHR (N-Ethoxycarbonylthiourea) ECOT->Intermediate1 Nucleophilic Attack Amine1 R-NH2 Amine1->Intermediate1 Thiourea1 H2N-C(S)-NHR (Thiourea) Intermediate1->Thiourea1 Deprotection PIT Ph-NCS Thiourea2 Ph-NH-C(S)-NHR (N,N'-Disubstituted Thiourea) PIT->Thiourea2 Nucleophilic Attack Amine2 R-NH2 Amine2->Thiourea2

Caption: Comparative workflow for thiourea synthesis.

Heterocycle_Synthesis cluster_ECOT_Heterocycle Pyrazolo[1,5-a][1,3,5]triazine Synthesis cluster_Hantzsch Hantzsch Thiazole Synthesis Aminopyrazole 5-Aminopyrazole Thiourea_Intermediate N-Carbetoxythiourea Intermediate Aminopyrazole->Thiourea_Intermediate ECOT EtO-CO-NCS ECOT->Thiourea_Intermediate Addition Triazine Pyrazolo[1,5-a][1,3,5]triazine Thiourea_Intermediate->Triazine Base-catalyzed Cyclization AlphaHaloKetone α-Haloketone Thiazole 2-Aminothiazole AlphaHaloKetone->Thiazole Thiourea Thiourea Thiourea->Thiazole Condensation

Caption: Comparison of heterocyclic synthesis pathways.

References

A Comparative Guide to Amine Derivatization: Benchmarking Ethoxycarbonyl Isothiocyanate Against Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a frequent analytical challenge. Direct analysis of these compounds by high-performance liquid chromatography (HPLC) or mass spectrometry (MS) is often hindered by their poor volatility, high polarity, and lack of a strong chromophore or fluorophore.[1] Chemical derivatization addresses these issues by modifying the amine analytes to enhance their chromatographic retention, improve ionization efficiency, and increase detection sensitivity.[1] This guide provides an objective comparison of ethoxycarbonyl isothiocyanate with novel derivatization agents for the analysis of primary and secondary amines, supported by representative experimental data and detailed protocols.

This compound: A Versatile Reagent

This compound is a reactive compound that readily forms stable thiourea (B124793) derivatives with primary and secondary amines.[2] This reaction introduces a chromophore, aiding in UV detection, and the resulting derivative is amenable to mass spectrometry analysis. The isothiocyanate group is a well-established functional group for amine derivatization, with phenyl isothiocyanate (PITC) being a classic example used in Edman degradation for protein sequencing.[3] this compound offers a smaller, more volatile alternative which can be advantageous in certain chromatographic applications.

Reaction Mechanism:

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) in this compound is attacked by the nucleophilic amine, leading to the formation of a stable N-ethoxycarbonylthiourea derivative.

G cluster_reactants Reactants cluster_product Product EITC This compound (CH3CH2OC(O)NCS) Product N-Ethoxycarbonylthiourea Derivative EITC->Product + Amine Primary/Secondary Amine (R-NHR') Amine->Product

Reaction of this compound with an amine.

Novel Derivatization Agents for Enhanced Performance

Recent advancements in analytical chemistry have led to the development of novel derivatization agents designed to offer superior sensitivity, broader applicability, and improved performance in mass spectrometry. For this comparison, we will consider two such agents: a phosphazene-based reagent and a permanently charged reagent.

  • Phosphazene-Based Reagents (e.g., FOSF): These reagents introduce a phosphorus-containing group into the analyte. This can enhance ionization efficiency in mass spectrometry and potentially offer unique fragmentation patterns for structural elucidation.[4]

  • Permanently Charged Reagents (e.g., TAHS): Reagents like p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS) introduce a permanent positive charge to the analyte.[4] This significantly improves the sensitivity of detection in positive ion electrospray ionization mass spectrometry (ESI-MS), often leading to very low limits of detection.[4]

Performance Comparison

The choice of derivatization agent depends on several factors, including the nature of the analyte, the analytical technique employed, and the desired sensitivity. The following table summarizes the key performance characteristics of this compound and the selected novel agents based on typical performance.

FeatureThis compoundPhosphazene-Based Reagent (FOSF)Permanently Charged Reagent (TAHS)
Target Amines Primary & SecondaryPrimary & SecondaryPrimary & Secondary
Reaction Speed Moderate to FastFastFast
UV/Vis Absorbance ModerateWeakStrong
Fluorescence NoNoYes (Anilino-group)
MS Ionization (ESI+) GoodVery GoodExcellent
Derivative Stability HighModerate to HighHigh
Key Advantage Cost-effective, stable derivativesEnhanced MS signalExtremely low limits of detection in MS[4]
Key Disadvantage Lower MS sensitivity than charged tagsPotential for complex fragmentationCan suppress ionization of other analytes

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate and reliable results. Below are representative protocols for amine derivatization using the discussed reagents.

This compound Derivatization for HPLC-MS Analysis

This protocol provides a general guideline for the derivatization of primary and secondary amines in a sample matrix.

  • Sample Preparation:

    • Dissolve or dilute the amine-containing sample in an appropriate aprotic solvent (e.g., acetonitrile (B52724), dioxane) to a final concentration of approximately 1 mg/mL.

    • If the sample is in an aqueous solution, it should be dried completely under a stream of nitrogen before redissolving in the aprotic solvent.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 10 µL of a 5% (v/v) solution of this compound in acetonitrile and 10 µL of a 5% (v/v) solution of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in acetonitrile.

    • Vortex the mixture gently and incubate at 60°C for 30 minutes.

  • Reaction Quenching and Sample Preparation for Analysis:

    • After incubation, evaporate the solvent and excess reagents under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol Outlines for Novel Derivatization Agents

The following are generalized protocols for the novel agents, which may require further optimization based on the specific reagent and application.

Phosphazene-Based Reagent (FOSF) Protocol Outline:

  • Sample Preparation: Prepare the amine sample in an aprotic solvent.

  • Derivatization: Add the FOSF reagent solution and a suitable base. The reaction is typically rapid and can be performed at room temperature.[4]

  • Analysis: The reaction mixture can often be directly diluted and injected for LC-MS analysis.

Permanently Charged Reagent (TAHS) Protocol Outline:

  • Sample Preparation: Dissolve the amine sample in a suitable buffer, typically at a slightly basic pH.

  • Derivatization: Add the TAHS reagent solution. The reaction is usually fast and occurs at room temperature.[4]

  • Analysis: The derivatized sample is diluted and analyzed by LC-MS, taking advantage of the enhanced ionization of the permanently charged derivatives.[4]

Experimental Workflow

The general workflow for the analysis of amines using pre-column derivatization followed by HPLC-MS is illustrated below.

G cluster_workflow Experimental Workflow Sample Amine-Containing Sample Preparation Sample Preparation (Extraction, Drying) Sample->Preparation Derivatization Derivatization Reaction (Addition of Reagent and Base) Preparation->Derivatization Cleanup Reaction Quenching & Sample Cleanup Derivatization->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

References

Safety Operating Guide

Proper Disposal of Ethoxycarbonyl Isothiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of ethoxycarbonyl isothiocyanate. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemical substances.

Immediate Safety and Hazard Information

This compound is a hazardous chemical requiring careful handling throughout its lifecycle. It is classified as a flammable liquid, toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye damage.[1][2][3] Always handle this compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
Eye Damage/Irritation Causes serious eye damage.[1]
Flammability Flammable liquid and vapor.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong bases, acids, amines, and alcohols.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] All waste containing this chemical, including contaminated consumables, must be collected in a dedicated, properly labeled hazardous waste container. Never dispose of this compound down the drain or in regular trash.

For laboratories equipped to handle chemical neutralization, the following experimental protocol describes a method to convert this compound into a more stable thiourea (B124793) derivative before final disposal. This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol: Neutralization of this compound

This protocol is a representative method for the neutralization of small quantities of residual this compound. It is imperative that this procedure is first evaluated on a small scale by qualified personnel to ensure a safe and controlled reaction before being applied to larger quantities.

Objective: To convert reactive this compound into a less hazardous thiourea derivative via reaction with a primary amine.

Materials:

  • This compound waste (e.g., residual amounts in a reaction flask).

  • Ethanolamine (B43304) (or another suitable primary amine).

  • A suitable solvent in which both the isothiocyanate and the amine are soluble (e.g., isopropanol, ethanol).

  • Appropriately sized reaction flask.

  • Magnetic stirrer and stir bar.

  • Ice bath.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

Procedure:

  • Preparation:

    • Ensure all operations are conducted in a certified chemical fume hood.

    • Place the reaction flask containing the this compound waste on a magnetic stirrer and add a stir bar.

    • If the waste is concentrated, dilute it with a suitable solvent (e.g., isopropanol) to better control the reaction rate and dissipate heat.

    • Prepare a solution of a slight molar excess of ethanolamine in the same solvent.

  • Neutralization Reaction:

    • Begin stirring the diluted this compound solution.

    • Place the reaction flask in an ice bath to manage the exothermic nature of the reaction.

    • Slowly add the ethanolamine solution dropwise to the stirring isothiocyanate solution. A noticeable temperature increase may occur; maintain the temperature below 40°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction goes to completion.

  • Waste Collection:

    • Once the reaction is complete, transfer the resulting thiourea solution to a properly labeled hazardous waste container. The label should indicate the contents (e.g., "Neutralized this compound Waste," listing the reactants and solvent).

  • Final Disposal:

    • Arrange for the collection and disposal of the neutralized waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Important Safety Note: Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates. This reaction can produce highly toxic and hazardous gases.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Disposal Decision cluster_3 On-Site Neutralization (for trained personnel only) cluster_4 Final Disposal A This compound Waste (Pure, solutions, contaminated materials) B Segregate from incompatible materials A->B C Collect in a labeled, sealed, and compatible waste container B->C D Is on-site neutralization feasible and permitted? C->D E Follow detailed experimental protocol (e.g., reaction with amine) D->E Yes G Store waste in a designated hazardous waste accumulation area D->G No F Collect neutralized waste in a labeled container E->F F->G H Arrange for pickup by a licensed hazardous waste contractor G->H

References

Personal protective equipment for handling Ethoxycarbonyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethoxycarbonyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of this compound. Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment.

This compound is a hazardous chemical that requires stringent safety measures. It is classified as a flammable liquid and vapor, toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.[1][2][3] It is also a lachrymator, meaning it can induce tearing, and is sensitive to moisture.[1]

Hazard Summary

A clear understanding of the hazards associated with this compound is the first step toward safe handling.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3]
Flammable Liquid Flammable liquid and vapor.[1][2][3]
Skin Irritation/Sensitization May cause skin irritation and an allergic skin reaction.[4]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and flame-retardant antistatic protective clothing.[5][6]Prevents skin contact, which can be toxic.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][2] Use a full-face respirator with an appropriate filter (e.g., ABEK type) when vapors or aerosols are generated.[5]Protects against toxic inhalation, which can cause respiratory irritation and sensitization.[2][4]

Important Note: Always inspect PPE for integrity before use and remove it carefully to avoid skin contamination.[6]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and exposure.

Operational Plan: Step-by-Step Handling
  • Preparation:

    • Ensure a chemical fume hood is operational and available for all handling procedures.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood.[1][7]

    • Use non-sparking tools and explosion-proof equipment.[1][7]

    • Keep the container tightly closed when not in use.[1][7]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe vapors or mists.[7][8]

    • Take precautionary measures against static discharge.[1][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][7]

    • Keep away from heat, sparks, and open flames.[1][7]

    • Store in a refrigerator designated for flammable materials.[1][7]

    • It is recommended to store the contents under argon as it is moisture-sensitive.[1][7]

    • Incompatible materials to avoid include acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[8]

Emergency and Disposal Plans

Emergency Procedures
Emergency SituationImmediate Action
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2][7]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][7]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2][7]
Spill Evacuate the area. Remove all sources of ignition. Use a non-sparking tool to soak up the spill with inert absorbent material. Place in a suitable, closed container for disposal.[1][7]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6][7]
Disposal Plan
  • Waste from this chemical is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[6]

  • Dispose of unused product and contaminated packaging in a designated hazardous waste collection point.[6]

  • Do not allow the chemical to enter drains or the environment.[5]

Workflow for Safe Handling of this compound

start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Protective Clothing - Respirator (if needed) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood handling Step 3: Handle this compound - Use non-sparking tools - Keep container closed - Avoid contact and inhalation fume_hood->handling storage Step 4: Proper Storage - Cool, dry, well-ventilated area - Flammables refrigerator - Away from incompatibles handling->storage emergency Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion - Spill/Fire handling->emergency decontamination Step 5: Decontaminate & Remove PPE - Clean work area - Remove PPE carefully storage->decontamination disposal Step 6: Waste Disposal - Collect in hazardous waste container - Follow institutional protocols decontamination->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.